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  • Product: Methyl 2-(prop-2-en-1-yloxy)benzoate
  • CAS: 6282-42-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4)

Executive Summary & Chemical Identity Methyl 2-(prop-2-en-1-yloxy)benzoate, commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-(prop-2-en-1-yloxy)benzoate, commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical and fine chemical industries[1]. Its primary synthetic value lies in its ability to undergo a thermally driven [3,3]-sigmatropic Claisen rearrangement[2]. This transformation yields sterically hindered, functionalized salicylic acid derivatives that serve as foundational building blocks for complex drug molecules, including Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and prostacyclin analogs[2][3].

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical parameters of the compound[1]:

PropertyValue
IUPAC Name Methyl 2-(prop-2-en-1-yloxy)benzoate
Common Synonyms Methyl 2-allyloxybenzoate; o-Allyloxybenzoic acid methyl ester
CAS Number 6282-42-4
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.214 g/mol
InChIKey SYESKJGWJSTNGI-UHFFFAOYSA-N

Mechanistic Causality: Synthesis & The Claisen Rearrangement

The utility of methyl 2-allyloxybenzoate is intrinsically linked to its reactivity under thermal stress. The synthesis begins with the O-allylation of methyl salicylate, followed by a thermally induced rearrangement[3].

Because the C1 position of the aromatic ring is occupied by the ester moiety, the migrating allyl group is forced to target the available ortho-position (C3) or the para-position (C5)[2]. This concerted pericyclic reaction has a high activation energy, requiring temperatures between 160 °C and 200 °C[3][4]. The reaction typically yields a mixture of regioisomers (ortho vs. para migration) in a ratio of approximately 3:1 or 2:1[2].

Claisen_Pathway A Methyl Salicylate (Starting Material) B O-Allylation (Allyl Bromide, Base) A->B C Methyl 2-allyloxybenzoate (CAS: 6282-42-4) B->C D [3,3]-Sigmatropic Rearrangement (160-200°C) C->D E Methyl 3-allyl-2-hydroxybenzoate (Target Synthon) D->E

Fig 1. Synthesis and [3,3]-sigmatropic rearrangement pathway of methyl 2-allyloxybenzoate.

Experimental Workflows & Self-Validating Protocols

To isolate the highly desired ortho-migrated product (methyl 3-allyl-2-hydroxybenzoate) without relying on resource-intensive column chromatography, chemists exploit a self-validating purification protocol based on differential steric hindrance [2].

The target ortho-isomer is heavily sterically shielded by the adjacent allyl and hydroxyl groups. In contrast, the para-isomer (methyl 5-allyl-2-hydroxybenzoate) lacks this steric bulk around the ester carbonyl. By subjecting the crude mixture to mild saponification, the para-isomer is selectively hydrolyzed to a water-soluble carboxylate, while the target ortho-isomer remains intact[2].

Protocol 1: Synthesis of Methyl 2-allyloxybenzoate
  • Deprotonation: Dissolve methyl salicylate in a polar aprotic solvent (e.g., DMF). Add anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ quantitatively deprotonates the phenolic hydroxyl without hydrolyzing the ester. DMF leaves the phenoxide poorly solvated, maximizing its nucleophilicity[3].

  • Alkylation: Add allyl bromide dropwise at room temperature and stir for 12 hours.

    • Causality: The soft electrophile (allyl bromide) undergoes rapid Sₙ2 substitution with the phenoxide[3].

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ether.

Protocol 2: Claisen Rearrangement & Self-Validating Purification
  • Thermal Rearrangement: Heat neat methyl 2-allyloxybenzoate to 160–180 °C for 2–12 hours under an inert atmosphere[2][3].

    • Causality: Thermal energy overcomes the activation barrier of the [3,3]-sigmatropic shift, yielding a ~3:1 ratio of ortho-to-para regioisomers[2].

  • Selective Saponification: Cool the mixture, dissolve in methanol, and add a dilute aqueous solution of sodium hydroxide (NaOH). Stir at room temperature.

    • Causality: The unhindered para-isomer undergoes rapid saponification. The sterically shielded ortho-isomer resists nucleophilic attack by the hydroxide ion[2].

  • Acid-Base Extraction (Validation Step): Partition the mixture between dichloromethane and water.

    • Self-Validation: The aqueous layer extracts the hydrolyzed para-isomer. The organic layer retains the pure, unhydrolyzed ortho-isomer. The physical separation of phases validates the steric exclusion principle, eliminating the need for chromatography[2].

Purification_Logic Step1 Crude Rearrangement Mixture (Ortho & Para Isomers) Step2 Selective Saponification (Dilute Base) Step1->Step2 Step3 Steric Hindrance Filter (Para-isomer hydrolyzes easily) Step2->Step3 Step4 Acid-Base Extraction (Self-Validating Separation) Step3->Step4 Step5 Organic Phase Pure Ortho-Isomer (Ester) Step4->Step5 Retained Step6 Aqueous Phase Para-Isomer (Carboxylate Salt) Step4->Step6 Extracted

Fig 2. Self-validating purification workflow exploiting differential steric hindrance.

Applications in Drug Development

The isolated methyl 3-allyl-2-hydroxybenzoate is a critical node in several advanced drug development pipelines:

  • PARP-1 Inhibitors: The ortho-allyl phenol undergoes cyclization (often mediated by zirconium chloride) to form 2-methyl-2,3-dihydrobenzofuran-7-carboxylate derivatives. These are further elaborated into carboxamides, which are potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a critical target in oncology for disrupting DNA repair mechanisms in cancer cells[3][5].

  • Prostacyclin Derivatives: The terminal alkene of the migrated allyl group serves as a synthetic handle for oxidative cleavage (e.g., ozonolysis) or reduction. This provides essential aldehyde or alcohol intermediates required for the total synthesis of complex prostacyclin analogs like treprostinil, which is used to treat pulmonary arterial hypertension[2].

References

  • US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: PMC - NIH URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Supplementary Information - Chemical Probes to Investigate Antibiotic Behaviour Source: Rsc.org URL:[Link]

Sources

Exploratory

Methyl 2-(allyloxy)benzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(allyloxy)benzoate Introduction Methyl 2-(allyloxy)benzoate is a benzoate ester and a derivative of the well-known compound, methyl salicy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(allyloxy)benzoate

Introduction

Methyl 2-(allyloxy)benzoate is a benzoate ester and a derivative of the well-known compound, methyl salicylate.[1][2] Its structure incorporates three key functional regions: a methyl ester, an aromatic ring, and an allyl ether. This unique combination of functionalities makes it a highly versatile intermediate in synthetic organic chemistry and a molecule of significant interest for researchers in drug discovery.[3] The interplay between the electron-withdrawing ester and the electron-donating allyloxy group, coupled with the reactivity of the terminal alkene, provides multiple handles for sophisticated molecular engineering.

This guide offers a comprehensive technical overview of Methyl 2-(allyloxy)benzoate, moving from its fundamental physicochemical and spectroscopic properties to its synthesis, core reactivity, and potential applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind chemical transformations and providing actionable experimental protocols.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in a laboratory setting. This section details the known physical characteristics and provides a predicted spectroscopic profile based on established principles, which is crucial for reaction monitoring and structural verification.

Core Physicochemical Properties

The macroscopic properties of Methyl 2-(allyloxy)benzoate dictate its handling, storage, and purification requirements. The data presented below is compiled from chemical supplier databases and is essential for designing experimental setups.

PropertyValueSource(s)
CAS Number 6282-42-4[2][4][5]
Molecular Formula C₁₁H₁₂O₃[2][4][5]
Molecular Weight 192.21 g/mol [2][4]
Physical State Yellow to pale yellow oil/liquid[4]
Boiling Point 95-100 °C at 3 Torr[4]
Storage Conditions Store in a dark, dry, sealed container at room temperature (20-22 °C)[4]
Predicted Spectroscopic Profile

While dedicated, published experimental spectra for Methyl 2-(allyloxy)benzoate are not widely available, a reliable spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally analogous compounds.[6] This predicted data serves as an invaluable reference for chemists synthesizing or working with this molecule.

Spectroscopy Predicted Feature Expected Chemical Shift / Wavenumber / m/z Rationale / Notes
¹H NMR (400 MHz, CDCl₃)Methyl Ester Protons (-OCH₃)~3.9 ppm (singlet, 3H)Typical range for methyl esters on a benzene ring.
Allyl Protons (-OCH₂-)~4.6 ppm (doublet of triplets, 2H)Methylene group adjacent to an oxygen and a vinyl group.[7]
Allyl Protons (=CH₂)~5.3-5.5 ppm (multiplet, 2H)Terminal vinyl protons, showing distinct signals for cis and trans protons.[7]
Allyl Proton (-CH=)~6.1 ppm (multiplet, 1H)Internal vinyl proton coupled to adjacent methylene and terminal vinyl protons.[7]
Aromatic Protons~6.9-7.8 ppm (multiplet, 4H)Complex splitting pattern due to ortho substitution. The proton ortho to the ester will be most downfield.
¹³C NMR (100 MHz, CDCl₃)Methyl Ester Carbon (-OCH₃)~52 ppmStandard chemical shift for a methyl ester carbon.
Allyl Methylene Carbon (-OCH₂-)~69 ppmAliphatic carbon attached to an electronegative oxygen atom.
Allyl Vinyl Carbons (=CH₂, -CH=)~117 ppm (=CH₂), ~133 ppm (-CH=)Characteristic shifts for sp² hybridized carbons of the allyl group.
Aromatic Carbons~113-134 ppmA complex set of signals. The carbon attached to the ester (C1) and the ether (C2) will be significantly downfield.
Ester Carbonyl Carbon (C=O)~166 ppmTypical shift for an aromatic ester carbonyl.
IR Spectroscopy (Liquid Film)C=O Stretch (Ester)~1730 cm⁻¹Strong, sharp absorption characteristic of an aromatic ester carbonyl.[8]
C-O Stretch (Ether & Ester)~1250 cm⁻¹ and ~1100 cm⁻¹Strong absorptions corresponding to the C-O single bonds.[8]
C=C Stretch (Alkene & Aromatic)~1645 cm⁻¹ (alkene), ~1600 & 1480 cm⁻¹ (aromatic)Medium intensity peaks for the double bonds.
sp² C-H Stretch (Aromatic & Alkene)>3000 cm⁻¹Stretching vibrations for hydrogens on double-bonded carbons.
sp³ C-H Stretch (Alkyl)<3000 cm⁻¹Stretching vibrations for hydrogens on the methyl and methylene groups.
Mass Spectrometry (EI)Molecular Ion [M]⁺m/z = 192Corresponds to the molecular weight of the compound.
Key Fragmentm/z = 161Loss of the methoxy group (•OCH₃).
Key Fragmentm/z = 151Loss of the allyl group (•C₃H₅).
Key Fragmentm/z = 121Base peak, resulting from McLafferty rearrangement or subsequent fragmentation.

Section 2: Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of Methyl 2-(allyloxy)benzoate is achieved through the Williamson ether synthesis, starting from the readily available and inexpensive methyl salicylate.[9] This method provides a reliable and high-yielding pathway to the target molecule.

Protocol: Williamson Ether Synthesis of Methyl 2-(allyloxy)benzoate

This protocol employs potassium carbonate as a base, which is a safer and easier-to-handle alternative to sodium hydride, making it well-suited for standard laboratory environments. Acetone is used as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Materials:

  • Methyl Salicylate (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq) and anhydrous acetone to create an approximately 0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirring solution. The K₂CO₃ serves as the base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the phenoxide nucleophile in situ. Using a slight excess ensures complete deprotonation.

  • Allylation: Add allyl bromide (1.1 eq) to the suspension. A small excess of the alkylating agent helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the Sₙ2 reaction between the phenoxide and allyl bromide.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The aqueous washes remove any remaining inorganic salts and unreacted methyl salicylate.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 2-(allyloxy)benzoate can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a pale yellow oil.[4]

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification MS Methyl Salicylate Flask Round-Bottom Flask (Stirring) MS->Flask K2CO3 Anhydrous K2CO3 K2CO3->Flask Acetone Anhydrous Acetone Acetone->Flask AllylBr Allyl Bromide Reflux Reflux (56°C) 12-24h Flask->Reflux AllylBr->Reflux Filter Filter Solids Reflux->Filter Rotovap1 Rotary Evaporation (Remove Acetone) Filter->Rotovap1 Extraction Liquid-Liquid Extraction (Ether/H2O) Rotovap1->Extraction Dry Dry with MgSO4 Extraction->Dry Rotovap2 Final Concentration Dry->Rotovap2 Purify Vacuum Distillation or Column Chromatography Rotovap2->Purify Product Pure Methyl 2-(allyloxy)benzoate Purify->Product

Caption: Workflow for the synthesis of Methyl 2-(allyloxy)benzoate.

Section 3: Chemical Reactivity and Key Transformations

The utility of Methyl 2-(allyloxy)benzoate as a synthetic building block stems from the distinct reactivity of its functional groups. Strategic manipulation of these sites allows for the construction of complex molecular architectures.

The Claisen Rearrangement: A Signature Reaction

The most notable transformation of Methyl 2-(allyloxy)benzoate is the thermal Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[10] This pericyclic reaction is a[2][2]-sigmatropic shift that proceeds through a highly ordered, six-membered chair-like transition state.[11][12] Heating the molecule causes the allyl group to migrate from the ether oxygen to the ortho position of the aromatic ring, yielding Methyl 3-allyl-2-hydroxybenzoate. This transformation is essentially irreversible because it results in the formation of a stable phenolic hydroxyl group, which tautomerizes to rearomatize the ring.[11] This reaction is a cornerstone for synthesizing ortho-allyl phenols, which are valuable precursors in natural product synthesis and drug development.

G Start Methyl 2-(allyloxy)benzoate TS Chair-like Transition State Start->TS Heat (Δ) [3,3]-Sigmatropic Shift Intermediate Keto Intermediate TS->Intermediate Product Methyl 3-allyl-2-hydroxybenzoate Intermediate->Product Tautomerization (Rearomatization)

Caption: The Claisen rearrangement of Methyl 2-(allyloxy)benzoate.

Reactions of the Ester Functional Group

The methyl ester moiety is susceptible to nucleophilic acyl substitution, providing a route to other functional groups.

  • Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base like sodium hydroxide in an aqueous or alcoholic solution will hydrolyze the ester to the corresponding carboxylate salt. Subsequent acidification yields 2-(allyloxy)benzoic acid. The reaction rate may be slightly slower than that of methyl benzoate due to minor steric hindrance from the ortho-allyloxy group.[13]

  • Acid-Catalyzed Hydrolysis: Refluxing with a strong acid (e.g., H₂SO₄) in water will convert the ester back to the carboxylic acid and methanol. This is the reverse of the Fischer esterification process.[14]

Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene ring is governed by the competing effects of the two substituents.

  • Allyloxy Group (-OR): This is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can donate electron density into the ring via resonance.

  • Methyl Ester Group (-COOR): This is a moderately deactivating, meta-directing group because the carbonyl carbon is electron-deficient and withdraws electron density from the ring.

The powerful activating effect of the allyloxy group dominates, directing incoming electrophiles primarily to the para position (C5) and to a lesser extent the other ortho position (C3). The C5 position is sterically more accessible, making it the most likely site for substitution in reactions like nitration, halogenation, or Friedel-Crafts acylation.

Section 4: Applications in Research and Drug Development

While direct therapeutic applications of Methyl 2-(allyloxy)benzoate itself are not documented, its value lies in its role as a versatile synthetic intermediate.

  • Precursor for Complex Heterocycles: As demonstrated in advanced catalysis research, methyl salicylate derivatives are key starting materials for constructing complex molecules. For instance, they are used in iridium-catalyzed asymmetric reactions to produce chiral benzodioxepinones, which are scaffolds of interest in medicinal chemistry.[15][16]

  • Access to Biologically Active Salicylates: The parent molecule, methyl salicylate, and its derivatives are known to possess significant anti-inflammatory, analgesic, and antibacterial properties.[1][9][17] Methyl 2-(allyloxy)benzoate serves as a protected precursor that can be elaborated into more complex structures before revealing the phenolic hydroxyl group, a common pharmacophore.

  • Enzyme Inhibitor Development: The benzoate scaffold is actively being explored for drug development. For example, various methyl benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, a target in cancer therapy.[18] The unique substitution pattern of Methyl 2-(allyloxy)benzoate makes it an attractive starting point for designing novel enzyme inhibitors.

Section 5: Safety and Handling

As with any laboratory chemical, Methyl 2-(allyloxy)benzoate should be handled with care, following standard safety protocols. Specific toxicological data for this compound is limited; therefore, precautions should be based on its structure and the safety profiles of related chemicals like methyl benzoate.[4]

Safety AspectRecommendationSource(s)
GHS Classification (Inferred) Combustible Liquid, Harmful if Swallowed.[19][20]
Personal Protective Equipment (PPE) Wear safety glasses, nitrile gloves, and a lab coat.[20]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[20]
First Aid (In case of...) Skin Contact: Wash off immediately with plenty of water. Eye Contact: Rinse with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[20]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical. The information provided here is for guidance and is based on related compounds.[4]

Conclusion

Methyl 2-(allyloxy)benzoate is a strategically functionalized molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from methyl salicylate, combined with the unique and predictable reactivity of its ester, ether, and aromatic components, makes it a valuable tool for researchers. The Claisen rearrangement, in particular, offers a powerful method for constructing complex, substituted phenolic systems. As the demand for novel molecular architectures in drug development continues to grow, the utility of such versatile building blocks will undoubtedly increase, making a thorough understanding of their chemical properties more critical than ever.

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers Source: Benchchem URL
  • Title: Methyl 2-(allyloxy)
  • Title: Synthetic routes of methyl salicylate derivatives.
  • Title: Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety Source: PubMed URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: CAS 6282-42-4 | Methyl 2-(allyloxy)
  • Title: Methyl Salicylate Synthesis from Salicylic Acid Source: Scribd URL
  • Title: Methyl 2-(allyloxy)benzoate | CAS No.
  • Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Title: Claisen rearrangement Source: Wikipedia URL
  • Title: Safety data sheet Source: ECHEMI URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Source: Chem-Station Int. Ed.
  • Title: Synthesis of Methyl 4-(Allyloxy)
  • Title: Methyl 5-acetyl-2-(benzyloxy)
  • Title: Claisen Rearrangement Source: Organic Chemistry Portal URL
  • Title: Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate Source: Chemistry Stack Exchange URL
  • Title: A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)
  • Title: infrared spectrum of methyl 2-hydroxybenzoate Source: doc brown's advanced organic chemistry revision notes URL
  • Title: Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results Source: PubMed URL

Sources

Foundational

Structural and Mechanistic Profiling of Methyl 2-(prop-2-en-1-yloxy)benzoate: Synthesis, Claisen Rearrangement, and Applications in Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter versatile synthons that serve as the backbone for complex active pharmaceutical ingredients (APIs). One such critical intermediate is methyl 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter versatile synthons that serve as the backbone for complex active pharmaceutical ingredients (APIs). One such critical intermediate is methyl 2-(prop-2-en-1-yloxy)benzoate (CAS No. 6282-42-4)[1]. Commonly referred to as methyl 2-allyloxybenzoate, this compound is a highly functionalized aromatic ether and ester[2]. Its primary utility in drug development stems from its ability to undergo a thermally driven[3,3]-sigmatropic Claisen rearrangement, yielding ortho-allylated phenolic compounds that are direct precursors to benzofurans, prostacyclin derivatives, and melatonergic agents[3][4]. This whitepaper deconstructs its IUPAC nomenclature, details self-validating synthetic protocols, and explores its mechanistic pathways and analytical signatures.

Nomenclature and Structural Deconstruction

The systematic IUPAC name, methyl 2-(prop-2-en-1-yloxy)benzoate , provides a precise topological map of the molecule[2]:

  • Benzoate Core : The parent structure is benzoic acid, where the carboxylic acid proton has been replaced by a methyl group, forming a methyl ester (-COOCH3). This dictates the suffix "-benzoate" and establishes C1 of the aromatic ring.

  • 2-Position : The ortho position relative to the ester group is substituted, dictating the locant "2-".

  • (prop-2-en-1-yloxy) Group : This is the systematic designation for the common "allyloxy" group.

    • prop: A three-carbon chain.

    • 2-en: A double bond starting at the second carbon of the chain.

    • 1-yl: The point of attachment to the oxygen atom is at the first carbon.

    • oxy: The ether oxygen linking the allyl chain to the aromatic ring.

The combination of an electron-withdrawing ester and an electron-donating ether at the ortho positions creates a unique electronic push-pull system across the aromatic ring, priming it for specific photochemical and thermal reactions[5].

Chemical Synthesis: Williamson Etherification

The standard synthesis of methyl 2-(prop-2-en-1-yloxy)benzoate relies on the Williamson ether synthesis, utilizing methyl salicylate and allyl bromide[5].

Causality of Experimental Choices : Potassium carbonate (K₂CO₃) is selected as the base rather than sodium hydroxide (NaOH). NaOH would cause competitive saponification (hydrolysis) of the methyl ester. K₂CO₃ is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion, while leaving the ester intact[5]. Acetone or N,N-dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide naked and highly reactive for the S_N2 attack on the electrophilic carbon of allyl bromide.

Self-Validating Experimental Protocol: Synthesis
  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.2 g (100 mmol) of methyl salicylate in 100 mL of anhydrous acetone[5].

  • Base Addition : Add 20.7 g (150 mmol, 1.5 eq) of finely powdered anhydrous K₂CO₃. Stir for 15 minutes at room temperature to initiate phenoxide formation[5].

  • Alkylation : Dropwise add 14.5 g (120 mmol, 1.2 eq) of allyl bromide. Causality: Dropwise addition prevents localized exothermic heating and minimizes dialkylation or side reactions.

  • Reflux : Heat the mixture to reflux (approx. 60°C) for 12–24 hours[5].

  • Validation Check 1 (In-Process) : Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The reaction is complete when the lower-Rf methyl salicylate spot is consumed, replaced by a higher-Rf, UV-active product spot.

  • Validation Check 2 (Chemical) : Take a 0.1 mL aliquot, dilute in ethanol, and add a drop of 1% FeCl₃ solution. A negative result (absence of deep purple color) validates the complete consumption of the free phenolic -OH.

  • Workup : Cool to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Purify via vacuum distillation (bp 154-156°C at 13 mmHg) to yield a pale yellow oil[5].

Mechanistic Pathway: The Claisen Rearrangement

The most critical application of methyl 2-(prop-2-en-1-yloxy)benzoate is its conversion to methyl 3-allyl-2-hydroxybenzoate (methyl 3-allyl-salicylate) via the Claisen rearrangement[4].

Causality of Experimental Choices : This is a concerted, thermally allowed [3,3]-sigmatropic rearrangement. Because it is an intramolecular process governed by orbital symmetry, it requires no catalyst, only thermal activation (typically 180–220°C) to overcome the activation energy barrier[3][4]. Microwave irradiation is increasingly used to reduce reaction times from 12 hours to under 2 hours by providing rapid, uniform volumetric heating[3].

Claisen_Rearrangement A Methyl 2-(prop-2-en-1-yloxy)benzoate (Reactant) B Thermal Activation (180-220°C) A->B Heat Input C [3,3]-Sigmatropic Transition State B->C Orbital Overlap D Ortho-Allyl Cyclohexadienone (Keto Intermediate) C->D C-O Cleavage & C-C Bond Formation E Aromatization (Tautomerization) D->E Proton Shift F Methyl 3-allyl-2-hydroxybenzoate (Product) E->F Thermodynamic Sink

Mechanistic workflow of the [3,3]-sigmatropic Claisen rearrangement.

Self-Validating Experimental Protocol: Claisen Rearrangement
  • Preparation : Place 10 g of pure methyl 2-(prop-2-en-1-yloxy)benzoate in a heavy-walled microwave reaction vial. Add 10 mL of a high-boiling solvent like N,N-dimethylaniline or diphenyl ether (or run neat)[3].

  • Heating : Irradiate in a microwave reactor at 180°C for 2 hours, or heat conventionally at 220°C for 12 hours[3][4].

  • Validation Check (Spectroscopic) : Analyze the crude mixture via ¹H NMR. The self-validating signature of success is the disappearance of the ether allylic -O-CH₂- signal at ~4.6 ppm and the emergence of a new benzylic -CH₂-Ar signal at ~3.4 ppm. Furthermore, the reappearance of a highly deshielded phenolic -OH proton (>10 ppm, due to intramolecular hydrogen bonding with the ester) confirms aromatization.

  • Isolation : Purify via silica gel chromatography or fractional crystallization to isolate the target isomer[3].

Applications in Drug Development

The rearranged product, methyl 3-allyl-2-hydroxybenzoate, is a highly prized building block in medicinal chemistry:

  • Prostacyclin Derivatives : It serves as a precursor for the synthesis of prostacyclin analogs like Treprostinil, used to treat pulmonary arterial hypertension. The allyl group provides a handle for oxidative cleavage (e.g., ozonolysis) to an aldehyde, which is subsequently elaborated into the cyclopentane core[3].

  • Melatonergic Agents : The ortho-allyl phenol undergoes cyclization (via epoxidation or halolactonization) to form benzofuran or dihydrobenzofuran scaffolds. These scaffolds are critical in developing melatonergic agonists for sleep disorders and circadian rhythm regulation[4].

Analytical Characterization Data

Accurate structural verification is paramount. The following table summarizes the quantitative analytical data for methyl 2-(prop-2-en-1-yloxy)benzoate[1][5][6].

Analytical ParameterValue / Signature
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1][6]
Exact Mass 192.0786 g/mol [6]
Boiling Point 154–156 °C at 13 mmHg[5]
¹H NMR (CDCl₃) δ 7.78 (dd, 1H, Ar-H), 7.43 (ddd, 1H, Ar-H), 6.98 (m, 2H, Ar-H), 6.05 (m, 1H, -CH=CH₂), 5.45 (dd, 1H, =CH₂ trans), 5.30 (dd, 1H, =CH₂ cis), 4.62 (dt, 2H, -O-CH₂-), 3.88 (s, 3H, -OCH₃)[5][6]
Vapor Phase IR ~1730 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O ether stretch)[6]
Mass Spectrometry (GC-MS) [M]⁺ m/z 192; Base peak typically m/z 135 or 121 (loss of allyl radical/ester fragmentation)[6]

References

  • Angene Chemical. "methyl 2-(prop-2-en-1-yloxy)benzoate(CAS# 6282-42-4 )". [Link]

  • Google Patents.
  • Google Patents.
  • The University of Arizona. "PHOTOCHEMICAL 1,3-CYCLOADDITION OF OLEFINS TO SUBSTITUTED BENZENES". [Link]

  • SpectraBase. "2-(2-Propenyloxy)-benzoic-acid,methylester". [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(prop-2-en-1-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(prop-2-en-1-yloxy)benzoate, also known as methyl 2-(allyloxy)benzoate, is a benzoate ester derivative with potential applications in orga...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(prop-2-en-1-yloxy)benzoate, also known as methyl 2-(allyloxy)benzoate, is a benzoate ester derivative with potential applications in organic synthesis and medicinal chemistry. Its structure combines the well-established scaffold of methyl salicylate with a reactive allyl group, opening avenues for further functionalization and derivatization. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we explore its potential as a building block in drug discovery, drawing insights from the established biological activities of related benzoate and allyloxy-containing compounds. This document is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile molecule.

Core Molecular Attributes

Methyl 2-(prop-2-en-1-yloxy)benzoate is a derivative of methyl salicylate, where the phenolic hydroxyl group is etherified with an allyl group. This modification significantly alters the molecule's chemical reactivity and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 2-(prop-2-en-1-yloxy)benzoate is presented in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Weight 192.21 g/mol [1][2]
Molecular Formula C₁₁H₁₂O₃[1][2]
CAS Number 6282-42-4[1][2]
Synonyms Methyl 2-(allyloxy)benzoate[1]
Predicted Physical Form Liquid[2]
InChI Key SYESKJGWJSTNGI-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (in this case, methyl salicylate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (allyl bromide).

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride (NaH), is critical for the quantitative deprotonation of the phenolic hydroxyl group of methyl salicylate. The pKa of a typical phenol is around 10, and NaH is a non-nucleophilic, irreversible base that ensures the formation of the sodium phenoxide intermediate. An aprotic polar solvent like N,N-dimethylformamide (DMF) is selected to dissolve both the ionic phenoxide intermediate and the organic starting materials, facilitating the reaction. The reaction is typically run at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions.

Self-Validating Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the isomeric Methyl 4-(allyloxy)benzoate and is expected to provide a high yield of the target compound.[3]

Materials:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate) (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Allyl Bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equiv).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully place the flask under a nitrogen atmosphere.

  • Add anhydrous DMF to the flask.

  • Dissolve methyl salicylate (1.0 equiv) in anhydrous DMF and add it dropwise to the stirred suspension of NaH in DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Methyl 2-(prop-2-en-1-yloxy)benzoate.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product MethylSalicylate Methyl Salicylate Deprotonation Deprotonation MethylSalicylate->Deprotonation 1. Add to NaH/DMF AllylBromide Allyl Bromide NucleophilicAttack Nucleophilic Attack (SN2) AllylBromide->NucleophilicAttack 2. Add to Phenoxide NaH NaH NaH->Deprotonation DMF DMF Deprotonation->NucleophilicAttack Forms Phenoxide Workup Aqueous Workup & Extraction NucleophilicAttack->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product FinalProduct Methyl 2-(prop-2-en-1-yloxy)benzoate Purification->FinalProduct Purified Product DrugDiscovery cluster_modification Chemical Modification cluster_derivatives Derivative Libraries cluster_screening Biological Screening cluster_outcome Outcome Start Methyl 2-(prop-2-en-1-yloxy)benzoate Claisen Claisen Rearrangement Start->Claisen Oxidation Oxidative Cleavage Start->Oxidation Addition Addition Reactions Start->Addition Hydrolysis Ester Hydrolysis Start->Hydrolysis Phenols Substituted Phenols Claisen->Phenols Aldehydes Aldehyde Derivatives Oxidation->Aldehydes FunctionalizedAlkanes Functionalized Alkane Chains Addition->FunctionalizedAlkanes CarboxylicAcids Carboxylic Acid Derivatives Hydrolysis->CarboxylicAcids Screening High-Throughput Screening (e.g., enzyme inhibition, anticancer) Phenols->Screening Aldehydes->Screening FunctionalizedAlkanes->Screening CarboxylicAcids->Screening HitCompound Identification of Hit Compounds Screening->HitCompound

Caption: Logical workflow for utilizing the title compound in drug discovery.

Conclusion

Methyl 2-(prop-2-en-1-yloxy)benzoate is a readily accessible compound with significant potential for applications in both synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis and characterization. While its own biological profile remains to be fully elucidated, its utility as a versatile building block is clear. The strategic presence of the methyl ester and the chemically tractable allyl ether group makes it a valuable precursor for the generation of diverse molecular libraries, which can be screened for a wide array of biological activities. Future research into this and related compounds is warranted and is expected to yield novel molecules with interesting and potentially useful properties.

References

  • (S.n.). (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 4-(Allyloxy)benzoate. (n.d.). Molbase. Retrieved from [Link]

  • Doshi, A.V., et al. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(5), 191-197.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 6282-42-4 | Methyl 2-(allyloxy)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Allyl 2-(2-methylthiophenoxy)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5824. DOI: 10.3390/molecules26195824. Retrieved from [Link]

  • Ameen, O. M., & Olatunji, G. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(8), 148-151.
  • Ghorab, M. M., et al. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung, 61(12), 719-26. DOI: 10.1055/s-0031-1300593.
  • Sever, B., et al. (2021). Biological evaluation of a series of benzothiazole derivatives as mosquitocidal agents. Journal of the Serbian Chemical Society, 86(3), 291-301.
  • Andersen, K. E., et al. (1996). Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives as antifungal and antimicrobial agents. Journal of Medicinal Chemistry, 39(20), 3996-4006.
  • CN102267911A - Synthesis method of methyl salicylate. (n.d.). Google Patents.
  • Wang, Z., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3963-3976. DOI: 10.3390/molecules17043963. Retrieved from [Link]

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Analysis of Methyl 2-(prop-2-en-1-yloxy)benzoate

Chemical Profiling and Structural Significance Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly referred to as methyl 2-allyloxybenzoate) is a highly versatile synthetic intermediate. It is structurally characterized by an...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Structural Significance

Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly referred to as methyl 2-allyloxybenzoate) is a highly versatile synthetic intermediate. It is structurally characterized by an ortho-substituted benzene ring bearing both a methyl ester and an allyloxy ether group. This specific structural motif makes it a pivotal scaffold in the total synthesis of natural products via transition-metal-catalyzed allyl migration[1]. Furthermore, it serves as a critical precursor in the synthesis of prostacyclin derivatives through thermally induced Claisen rearrangements[2]. The molecule possesses a chemical formula of C11H12O3 and an exact monoisotopic mass of 192.0786 Da[3].

When subjected to Electron Ionization Mass Spectrometry (EI-MS), the spatial proximity of the ester and allyloxy groups dictates a highly specific fragmentation cascade. Understanding these pathways is crucial for analytical chemists tasked with structural elucidation, impurity profiling, or pharmacokinetic tracking of this scaffold.

Mechanistic Mass Spectrometry Fragmentation Pathways

The 70 eV EI mass spectrum of methyl 2-(prop-2-en-1-yloxy)benzoate is defined by four competing mechanistic pathways. The causality behind these fragmentations lies in the stability of the resulting radical cations and the low activation energy of gas-phase rearrangements.

Alpha-Cleavage and Allylic Radical Loss

The most direct cleavage occurs at the ether linkage. The ionization of the ether oxygen is followed by the homolytic cleavage of the O–CH2(allyl) bond, resulting in the loss of an allyl radical (•C3H5, 41 Da). This yields the stable methyl 2-oxybenzoate cation at m/z 151. Conversely, heterolytic cleavage can result in the retention of the charge on the allyl fragment, generating the highly stable allyl cation at m/z 41.

McLafferty-Type Rearrangement (Alkene Elimination)

Because the allyloxy group possesses a gamma-hydrogen relative to the ether oxygen, the molecular ion (m/z 192) can undergo a six-membered cyclic transition state. The transfer of this hydrogen to the ether oxygen, accompanied by the elimination of propene (C3H6, 42 Da), yields the methyl salicylate radical cation at m/z 150. This ion subsequently loses formaldehyde (CH2O, 30 Da) to form the salicyloyl cation at m/z 120.

The Ortho Effect and Gas-Phase Claisen Rearrangement

A hallmark of ortho-allyloxy arenes is their propensity to undergo a Claisen rearrangement[2]. In the high-temperature environment of the GC inlet or the MS ion source, the molecule can thermally or ionically rearrange to methyl 3-allyl-2-hydroxybenzoate. Once in this ortho-hydroxy conformation, the "ortho effect" dominates: the hydroxyl proton interacts with the adjacent methyl ester, facilitating the elimination of a neutral methanol molecule (CH3OH, 32 Da) to produce a stable ketene radical cation at m/z 160.

Ester-Directed Fragmentations

Independent of the ether group, the methyl ester moiety undergoes classic alpha-cleavage. Loss of the methoxy radical (•OCH3, 31 Da) yields the acylium ion at m/z 161. Alternatively, the loss of the entire ester group (•COOCH3, 59 Da) generates the allyloxyphenyl cation at m/z 133.

MS_Fragmentation M M+• m/z 192 C11H12O3 m151 m/z 151 [M - C3H5]+ Loss of Allyl Radical M->m151 -41 Da (•C3H5) m150 m/z 150 [M - C3H6]+• McLafferty Rearrangement M->m150 -42 Da (C3H6) m161 m/z 161 [M - OCH3]+ Ester Cleavage M->m161 -31 Da (•OCH3) m160 m/z 160 [M - CH3OH]+• Ortho Effect / Claisen M->m160 -32 Da (CH3OH) m133 m/z 133 [M - COOCH3]+ Loss of Ester Group M->m133 -59 Da (•COOCH3) m41 m/z 41 [C3H5]+ Allyl Cation M->m41 Allyl Cleavage m120 m/z 120 [m/z 150 - CH2O]+• Salicyloyl Cation m150->m120 -30 Da (CH2O)

Logical fragmentation pathways of Methyl 2-(prop-2-en-1-yloxy)benzoate under EI-MS conditions.

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions utilized for Selected Ion Monitoring (SIM) or structural confirmation.

m/zIon TypeFragment FormulaNeutral LossMechanistic Origin
192 Molecular Ion[C11H12O3]⁺•NoneIntact molecular radical cation
161 Fragment[C10H9O2]⁺31 Da (•OCH3)Ester alpha-cleavage
160 Fragment[C10H8O2]⁺•32 Da (CH3OH)Ortho effect post-Claisen rearrangement
151 Fragment[C8H7O3]⁺41 Da (•C3H5)Allylic radical loss
150 Fragment[C8H6O3]⁺•42 Da (C3H6)McLafferty-type alkene elimination
133 Fragment[C9H9O]⁺59 Da (•COOCH3)Complete ester group loss
120 Fragment[C7H4O2]⁺•72 Da (C3H6 + CH2O)Salicyloyl cation formation
41 Fragment[C3H5]⁺151 Da (•C8H7O3)Allyl cation formation

Experimental Methodology: Self-Validating GC-EI-MS Protocol

To ensure high-fidelity data acquisition and prevent artifact formation (such as thermal degradation), the following self-validating protocol must be strictly adhered to.

System Suitability and Tuning
  • Mass Calibration: Prior to sample analysis, tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the relative abundances of m/z 69, 219, and 502 meet the manufacturer's target ratios. Causality: This ensures the system is not suffering from high-mass discrimination, which would artificially deflate the abundance of the m/z 192 molecular ion.

  • Blank Verification: Inject a pure MS-grade methanol blank to verify the absence of column bleed (m/z 207, 281) or carryover from previous allyloxyarene analyses.

Sample Preparation
  • Dilute the methyl 2-(prop-2-en-1-yloxy)benzoate standard in MS-grade methanol to a final concentration of 10 µg/mL.

  • Transfer the solution to a 2 mL amber glass autosampler vial equipped with a PTFE-lined septum. Causality: This prevents plasticizer contamination (e.g., phthalates at m/z 149), which closely elute and isobarically interfere with the m/z 150/151 analyte fragments.

Chromatographic Separation & Ionization
  • Injection: Inject 1.0 µL of the sample in splitless mode. Maintain the GC inlet temperature strictly at 250°C. Causality: Allyl phenyl ethers are highly susceptible to thermal Claisen rearrangement[2]. Exceeding 250°C or using a highly retentive inlet liner will induce partial conversion to methyl 3-allyl-2-hydroxybenzoate prior to column entry, resulting in split peaks and skewed quantitative data.

  • Column: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Set the initial temperature to 80°C (hold 1 min), then ramp at 15°C/min to 280°C (hold 3 min). Causality: The rapid temperature ramp minimizes the on-column residence time, further protecting the thermally labile allyl ether bond from degradation.

  • Ionization: Set the electron ionization (EI) source to 70 eV and the source temperature to 230°C. Acquire data in full scan mode from m/z 35 to 400.

GCMS_Workflow SST System Suitability (PFTBA Tuning) Prep Sample Prep (10 µg/mL in MeOH) SST->Prep Inj GC Injection (250°C, Splitless) Prep->Inj Sep Chromatography (HP-5ms Column) Inj->Sep Ion EI Ionization (70 eV, 230°C) Sep->Ion Acq Data Acquisition (m/z 35-400) Ion->Acq

Self-validating GC-EI-MS experimental workflow for the analysis of allyloxybenzoate derivatives.

Sources

Exploratory

Advanced Infrared Spectral Analysis of Methyl 2-(allyloxy)benzoate: A Diagnostic Guide for Synthetic Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of organic synthesis and drug development, Methyl 2-(allyloxy)benzoate serves as a critical intermediate. It is frequently utilized as a precursor for Claisen rearrangements to synthesize complex ortho-allyl phenolic compounds, which are foundational scaffolds in various biologically active molecules and natural products [4].

As a Senior Application Scientist, I approach Infrared (IR) spectroscopy not merely as a tool for functional group identification, but as a self-validating diagnostic system . The true value of the IR spectrum for Methyl 2-(allyloxy)benzoate lies in its ability to confirm the complete disruption of the starting material's electronic environment—specifically, the breaking of the strong intramolecular hydrogen bond present in its synthetic precursor, methyl salicylate [4, 5].

This whitepaper provides an in-depth mechanistic breakdown of the IR spectrum of Methyl 2-(allyloxy)benzoate, detailing the causality behind specific vibrational modes and establishing a rigorous, self-validating protocol for its analytical confirmation.

Mechanistic Principles of the IR Spectrum

To interpret the IR spectrum of Methyl 2-(allyloxy)benzoate accurately, one must understand the electronic and kinematic factors governing its molecular vibrations. The molecule consists of an ortho-disubstituted benzene ring bearing a methyl ester and an allyl ether group [2].

The Carbonyl Shift: A Metric of Synthetic Success

The synthesis of Methyl 2-(allyloxy)benzoate typically involves the O-allylation of methyl salicylate. In methyl salicylate, the phenolic hydroxyl group donates a strong intramolecular hydrogen bond to the ester carbonyl oxygen. This interaction lengthens the C=O bond, reducing its force constant and shifting its stretching frequency down to an unusually low ~1680 cm⁻¹ [5].

Upon successful allylation, this hydrogen bond is permanently disrupted. The ester carbonyl is now only subject to standard resonance conjugation with the aromatic ring. Consequently, the C=O stretching frequency shifts upward to the ~1725–1735 cm⁻¹ range [3]. Observing this shift is the primary diagnostic marker of a successful reaction.

The Allyl Ether and Aromatic Framework

The introduction of the allyl group (-CH₂-CH=CH₂) introduces distinct kinematic signatures:

  • Terminal Vinyl Bending: The out-of-plane (OOP) bending modes of the terminal alkene protons are highly diagnostic, appearing as two sharp, intense bands at ~990 cm⁻¹ and ~910 cm⁻¹ .

  • Alkene C=C Stretch: The isolated carbon-carbon double bond of the allyl group vibrates at ~1640–1650 cm⁻¹ , distinct from the aromatic ring vibrations [3].

  • Aryl-Alkyl Ether Linkage: The asymmetric C-O-C stretching vibration is enhanced by resonance with the aromatic ring, resulting in a strong, broad absorption at ~1250 cm⁻¹ [2, 3].

Quantitative Spectral Data

The following table summarizes the key vibrational modes, their expected wavenumber ranges, and the physical causality dictating their positions.

Functional Group / ModeExpected Range (cm⁻¹)IntensityCausality & Structural Significance
sp² C-H Stretch 3060 – 3080Weak-MedStretching of aromatic and alkene protons.
sp³ C-H Stretch 2880 – 2950MediumStretching of the methyl ester and allylic methylene protons.
Ester C=O Stretch 1725 – 1735StrongConjugated ester lacking H-bonding. Confirms disruption of the methyl salicylate precursor state [1, 5].
Allyl C=C Stretch 1640 – 1650MediumTerminal alkene stretch. Unconjugated with the ring, hence higher than aromatic C=C [3].
Aromatic C=C Stretch 1580, 1600Med-StrongSkeletal ring breathing modes.
Asymmetric C-O-C ~1250StrongAryl-alkyl ether stretch. Strengthened by oxygen lone-pair delocalization into the pi-system [2].
Terminal Vinyl OOP ~990 & ~910StrongOut-of-plane bending of the -CH=CH₂ group. Highly diagnostic for the intact allyl moiety.
Ortho-Aromatic OOP ~750StrongOut-of-plane bending of 4 adjacent aromatic protons, confirming the 1,2-disubstitution pattern.

Diagnostic Logical Framework

To systematize the spectral interpretation, I have designed the following decision-tree workflow. This logic ensures that the analyst not only identifies the target molecule but simultaneously rules out unreacted precursors.

G Target Methyl 2-(allyloxy)benzoate IR Spectral Analysis Purity Purity Validation Absence of ~3300 cm⁻¹ (-OH) Target->Purity Step 1 HighFreq High Frequency (>2800 cm⁻¹) Target->HighFreq Step 2 Carbonyl Carbonyl Region (~1730 cm⁻¹) Target->Carbonyl Step 3 MidFreq Double Bond Region (1500-1650 cm⁻¹) Target->MidFreq Step 4 Fingerprint Fingerprint Region (<1300 cm⁻¹) Target->Fingerprint Step 5 sp2CH sp² C-H Stretch ~3060-3080 cm⁻¹ HighFreq->sp2CH sp3CH sp³ C-H Stretch ~2880-2950 cm⁻¹ HighFreq->sp3CH Ester Conjugated Ester C=O ~1725-1735 cm⁻¹ Carbonyl->Ester AllylCC Allyl C=C Stretch ~1640-1650 cm⁻¹ MidFreq->AllylCC AromCC Aromatic C=C Stretch ~1580, 1600 cm⁻¹ MidFreq->AromCC Ether Aryl-Alkyl C-O-C ~1250 cm⁻¹ Fingerprint->Ether VinylOOP Terminal Vinyl OOP ~910 & 990 cm⁻¹ Fingerprint->VinylOOP OrthoOOP Ortho-Disubstituted OOP ~750 cm⁻¹ Fingerprint->OrthoOOP

Diagnostic workflow for IR spectral validation of Methyl 2-(allyloxy)benzoate.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To achieve high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol is engineered to prevent false positives and ensure baseline integrity.

Step 1: Instrument Preparation & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.

  • Action: Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).

  • Causality: This step mathematically subtracts atmospheric H₂O vapor and CO₂ from the final spectrum, which is critical because water vapor rotational bands can obscure the weak sp² C-H stretches above 3000 cm⁻¹.

Step 2: Sample Application

  • Action: Apply 1–2 drops of neat Methyl 2-(allyloxy)benzoate (a liquid at standard temperature) directly onto the ATR crystal. Ensure the active sensor area is completely covered without trapping air bubbles.

  • Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring maximum signal-to-noise ratio.

Step 3: Data Acquisition & Algorithmic Correction

  • Action: Scan the sample using the exact parameters as the background.

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum will artificially inflate the intensity of fingerprint region bands. ATR correction normalizes the spectrum to resemble a standard transmission spectrum[1].

Step 4: The Self-Validating Purity Check (Critical Step)

  • Action: Interrogate the 3200–3500 cm⁻¹ region.

  • Causality: A pure sample of Methyl 2-(allyloxy)benzoate must be completely transparent in this region. The presence of a broad band here indicates unreacted phenolic -OH from the starting material or water contamination. If an -OH band is present, the sample must be re-purified (e.g., via silica gel chromatography) before proceeding to downstream Claisen rearrangements.

Step 5: Structural Confirmation

  • Action: Verify the ester C=O stretch is positioned >1720 cm⁻¹ and confirm the presence of the terminal vinyl OOP bends at ~990 and 910 cm⁻¹.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, methyl ester - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]

  • SpectraBase. "2-(2-Propenyloxy)-benzoic-acid,methylester." John Wiley & Sons, Inc. URL: [Link]

  • Macromolecules. "Controllable Preparation and Optical Limiting Properties of POSS-Based Functional Hybrid Nanocomposites." ACS Publications. URL: [Link]

  • University of Otago. "Expedient synthesis of natural product scaffolds via allyl migration." OUR Archive. URL: [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." URL: [Link]

Foundational

Structural Dynamics and Reactivity Profiling of Methyl 2-(prop-2-en-1-yloxy)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4), frequently referred to as methyl 2-allyloxybenzoate, is a highly versatile ortho-substituted aromatic ether and ester[1]. It serves as a critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4), frequently referred to as methyl 2-allyloxybenzoate, is a highly versatile ortho-substituted aromatic ether and ester[1]. It serves as a critical intermediate in the synthesis of benzofurans, prostacyclin derivatives, and complex natural product scaffolds[2]. This technical guide provides an in-depth analysis of its electronic structure, bonding characteristics, and mechanistic reactivity, culminating in self-validating experimental protocols for its synthesis and subsequent sigmatropic rearrangement.

Electronic Structure and Bonding Architecture

The chemical behavior of methyl 2-(prop-2-en-1-yloxy)benzoate is dictated by the delicate interplay of conjugation, inductive effects, and steric hindrance within its ortho-disubstituted framework.

Orbital Hybridization and Conjugation

The core of the molecule is a planar, conjugated benzene ring. The ester group (–COOCH₃) at the C1 position exerts a strong electron-withdrawing effect via resonance (–M) and induction (–I), polarizing the aromatic π-system. Conversely, the allyloxy group (–OCH₂CH=CH₂) at the C2 position possesses an oxygen atom with lone pairs capable of electron donation (+M). While the ether oxygen is nominally sp3 hybridized, it undergoes partial rehybridization to sp2 to allow its p -orbital to overlap with the aromatic π-system.

Steric Inhibition of Resonance

Because the ester and allyloxy groups are situated ortho to one another, they experience significant van der Waals repulsion. This steric congestion forces the allyloxy group slightly out of coplanarity with the benzene ring. As a result, orbital overlap is diminished, weakening the +M electron-donating effect of the ether oxygen. Consequently, the inductive electron withdrawal (–I) becomes more pronounced, subtly altering the electron density at the available ortho (C3) and para (C5) positions.

Conformational Pre-organization

The restricted rotation around the Aryl–Oxygen bond is a critical thermodynamic feature. This steric restriction naturally pre-organizes the allyl group into a pseudo-chair conformation. This structural pre-organization lowers the entropic penalty required to reach the transition state for sigmatropic rearrangements, making the molecule highly reactive under thermal conditions.

PropertyValue
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.214 g/mol [1]
Exact Mass 192.079 g/mol [1]
Topological Polar Surface Area 35.5 Ų[1]
Rotatable Bonds 5[1]
XLogP3 2.7[1]
Table 1: Key physicochemical and topological properties of Methyl 2-(prop-2-en-1-yloxy)benzoate.

Mechanistic Reactivity Pathways

The [3,3]-Sigmatropic Claisen Rearrangement

The hallmark reactivity of methyl 2-(prop-2-en-1-yloxy)benzoate is its participation in the thermal Claisen rearrangement[3].

Causality & Thermodynamics: The reaction is a concerted, pericyclic process governed by orbital symmetry. Thermal activation (typically >180°C) provides the energy required to overcome the activation barrier, driving the molecule through a highly ordered, cyclic, chair-like transition state[2]. The thermodynamic driving force of this reaction is the subsequent tautomerization of the intermediate dienone back into an aromatic phenol, which restores the resonance stabilization energy of the benzene ring.

Regioselectivity: In a standard allyl aryl ether, the allyl group migrates to an available ortho position. Because the C1 position in this molecule is permanently blocked by the bulky methyl ester, migration occurs exclusively to the C3 position. This highly regioselective shift yields methyl 3-allyl-2-hydroxybenzoate (also known as methyl 3-allylsalicylate)[4].

Photochemical 1,3-Cycloaddition

Beyond thermal pathways, the molecule exhibits unique photochemical behavior. Under UV irradiation, methyl 2-(prop-2-en-1-yloxy)benzoate can undergo an intramolecular 1,3-photocycloaddition[5].

Causality: The absorption of a photon promotes the aromatic π-system to an excited singlet state. The spatial proximity of the tethered alkene (due to the aforementioned conformational pre-organization) allows for the formation of an exciplex (excited complex). This interaction facilitates a concerted cycloaddition, collapsing into complex, bridged polycyclic adducts[5].

G A Methyl Salicylate + Allyl Bromide (Precursors) B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B SN2 Alkylation C Methyl 2-(prop-2-en-1-yloxy)benzoate (Isolated Intermediate) B->C Workup & Distillation D Thermal Activation (Microwave / 220°C) C->D Energy Input E [3,3]-Sigmatropic Shift (Concerted Transition State) D->E Orbital Symmetry F Methyl 3-allyl-2-hydroxybenzoate (Final Target) E->F Rearomatization

Fig 1. Synthetic and mechanistic workflow from precursor to Claisen rearranged product.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify molecular transformations.

Protocol A: Synthesis via Williamson Etherification

Objective: Synthesize methyl 2-(prop-2-en-1-yloxy)benzoate from methyl salicylate. Causality: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the phenolic OH of methyl salicylate, generating a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the potassium cation effectively while leaving the phenoxide "naked" and highly reactive, thereby accelerating the SN​2 attack on the electrophilic carbon of allyl bromide.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with methyl salicylate (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution turns slightly yellow).

  • Alkylation: Add allyl bromide (1.2 eq) dropwise via syringe.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The disappearance of the highly polar phenolic starting material and the appearance of a higher Rf​ spot confirms etherification.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation to yield the pure ether product.

Protocol B: Microwave-Assisted Claisen Rearrangement

Objective: Rearrange the synthesized ether to methyl 3-allyl-2-hydroxybenzoate. Causality: While conventional thermal heating to 220°C can take several hours and lead to decomposition[3], microwave irradiation provides direct dielectric heating of the polar molecules. This localized, uniform energy transfer drastically reduces reaction times (from hours to minutes) and minimizes the formation of thermal degradation byproducts[2].

Step-by-Step Procedure:

  • Preparation: Dissolve pure methyl 2-(prop-2-en-1-yloxy)benzoate in a high-boiling, microwave-transparent solvent (e.g., N-methyl-2-pyrrolidone or neat if liquid) in a specialized microwave reactor vial.

  • Irradiation: Seal the vial and subject it to microwave irradiation, maintaining a core temperature of 180°C–200°C for 15–30 minutes[2].

  • Validation Checkpoint 2 (Colorimetric/TLC): The reaction mixture will darken slightly. TLC will show the conversion of the ether to a highly polar, UV-active spot (the resulting phenol).

  • Isolation: Purify the resulting mixture via flash column chromatography or selective crystallization to isolate methyl 3-allyl-2-hydroxybenzoate[2].

Spectroscopic Characterization (Self-Validating Systems)

The success of the protocols above must be validated through rigorous spectroscopic analysis. Nuclear Magnetic Resonance (NMR) provides absolute confirmation of both the etherification and the subsequent sigmatropic shift[6].

Structural FeatureStarting Material: Methyl 2-(prop-2-en-1-yloxy)benzoateProduct: Methyl 3-allyl-2-hydroxybenzoateMechanistic Causality for Shift
Allylic –CH₂– ~4.60 ppm (dt, 2H)~3.40 ppm (d, 2H)Migration from the electronegative oxygen atom to the less electronegative aromatic carbon shields the protons, shifting them upfield.
Terminal =CH₂ ~5.30–5.50 ppm (dd, 2H)~5.00–5.15 ppm (m, 2H)The terminal alkene protons shift slightly upfield due to the loss of the strongly electron-withdrawing ether oxygen nearby.
Aromatic Protons 4 Protons (~6.90–7.80 ppm)3 Protons (~6.80–7.70 ppm)The migration of the allyl group to the C3 position replaces an aromatic proton, reducing the integration from 4H to 3H.
Phenolic –OH Absent~10.80 ppm (s, 1H)Tautomerization generates a phenol. The extreme downfield shift is caused by strong intramolecular hydrogen bonding with the adjacent ester carbonyl.
Table 2: Diagnostic ¹H NMR spectral assignments (CDCl₃, 300 MHz) validating the Claisen rearrangement.

By tracking the disappearance of the oxygen-bound allylic protons at 4.60 ppm and the emergence of the strongly hydrogen-bonded phenolic proton at 10.80 ppm, researchers can definitively self-validate the success of the[3,3]-sigmatropic rearrangement.

References

  • Angene Chemical. "methyl 2-(prop-2-en-1-yloxy)benzoate(CAS# 6282-42-4 )". Source: angenesci.com.
  • Google Patents. "US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents". Source: google.com.
  • Google Patents. "US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives". Source: google.com.
  • Linstid, Henry Clay III. "PHOTOCHEMICAL 1,3-CYCLOADDITION OF OLEFINS TO SUBSTITUTED BENZENES". Source: arizona.edu.
  • SpectraBase. "2-(2-Propenyloxy)-benzoic-acid,methylester". Source: spectrabase.com.

Sources

Exploratory

The Pharmacological Versatility of Benzoate Derivatives: A Technical Guide to Biological Activities and Mechanisms of Action

Executive Summary Benzoate derivatives represent a highly privileged and versatile scaffold in modern medicinal chemistry. Originally recognized for their dual-purpose functions in plant environmental stress protection[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoate derivatives represent a highly privileged and versatile scaffold in modern medicinal chemistry. Originally recognized for their dual-purpose functions in plant environmental stress protection[1], these compounds have been extensively optimized to yield a broad spectrum of therapeutic agents. This technical whitepaper explores the core biological activities of benzoate derivatives—specifically their antimicrobial, enzyme-inhibitory (tyrosinase), and anticancer properties—while detailing the underlying molecular mechanisms, Quantitative Structure-Activity Relationships (QSAR), and the self-validating experimental protocols required to evaluate them.

Antimicrobial and Antifungal Efficacy

The antimicrobial action of benzoate derivatives is largely driven by their lipophilicity, which is modulated by the esterification of the benzoate ring. This structural feature facilitates the penetration of the compound through the lipid bilayers of bacterial and fungal pathogens, leading to membrane disruption and the inhibition of essential intracellular enzymes. Recent isolations from medicinal mushrooms and the synthesis of organotin(IV) complexes have yielded highly potent derivatives against resistant strains like MRSA[2][3].

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismMIC ValueReference
4'-hydroxy-5'-methoxy-6'-(3"-methyl-2"-butenyl)-phenyl-2,4-dihydroxy-6-methyl-benzoateS. aureus / MRSA25.0 µg/mL[2]
Dibutyltin(IV) di-m-chlorobenzoateE. coli / S. aureus40 ppm[3]
2-(phenylthio)-ethyl benzoate (2a)S. aureus3.125 mg/mL[4]
Protocol: High-Throughput Broth Microdilution Assay for MIC Determination

This protocol is designed as a self-validating system to objectively quantify the Minimum Inhibitory Concentration (MIC).

  • Media Preparation : Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well plate.

    • Causality : MHB is strictly standardized for cation concentrations (Ca²⁺, Mg²⁺). Variations in these ions can alter the permeability of the bacterial outer membrane, which would artificially skew the interaction with lipophilic benzoate derivatives.

  • Serial Dilution : Add 100 µL of the benzoate derivative (pre-dissolved in 1% DMSO) to the first column and perform 2-fold serial dilutions.

    • Causality : 1% DMSO ensures the lipophilic compound remains in solution without exerting baseline cytotoxicity against the bacteria.

  • Inoculation : Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

    • Causality : This specific inoculum size standardizes the collision frequency between the drug and the pathogen, preventing artificial resistance readouts seen at higher cellular densities (the "inoculum effect").

  • Validation Controls (Trustworthiness) : Include a positive control (e.g., Ampicillin), a negative growth control (MHB + bacteria), and a sterility blank (MHB only). The assay is only valid if the blank remains optically clear and the growth control shows distinct turbidity.

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin dye.

    • Causality : Viable bacteria reduce blue resazurin to pink resorufin. This provides an objective, colorimetric endpoint for MIC determination, eliminating the subjective errors associated with visual turbidity readings.

Enzyme Inhibition: Targeting Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps of melanin biosynthesis: the hydroxylation of monophenols to o-diphenols, and the oxidation of o-diphenols to o-quinones[5]. Benzoate derivatives act as potent tyrosinase inhibitors primarily through a copper-chelating mechanism[5][6]. The carboxyl group in the benzoate structure acts as a nucleophile, chelating the essential Cu²⁺ cofactor at the enzyme's active site, thereby forming a non-productive complex and halting pigment formation[5].

TyrosinaseInhibition T Tyrosinase Enzyme (Active Cu2+ Site) C Copper Chelation Complex (Inactive Enzyme) T->C Blocked M Dopachrome / Melanin (Pigment) T->M Catalyzes (Normal) S L-DOPA (Substrate) S->M Oxidized B Benzoate Derivative (Inhibitor) B->T Chelates Cu2+ B->C Forms C->M Prevents Synthesis

Mechanism of tyrosinase inhibition via copper chelation by benzoate derivatives.

Quantitative Data: Tyrosinase Inhibitory Activity
CompoundEnzyme TargetInhibitory Activity ( Ki​ / IC50​ )Reference
2-amino benzoic acidMushroom Tyrosinase Ki​ = 4.72 µM[5]
4-amino benzoic acidMushroom Tyrosinase Ki​ = 20.0 µM[5]
4-hydroxybenzyl 2,4-dihydroxybenzoateMushroom Tyrosinase5x more potent than Kojic Acid[6]
Protocol: Mushroom Tyrosinase Inhibition Assay (Dopachrome Method)
  • Buffer Preparation : Prepare 50 mM phosphate buffer at pH 6.8.

    • Causality : This pH exactly mimics the physiological environment of mushroom tyrosinase, maintaining the critical protonation state of the active site histidine residues that coordinate the copper ions.

  • Enzyme-Inhibitor Pre-incubation : Mix 10 µL of mushroom tyrosinase (50 U/mL) with 10 µL of the benzoate derivative and incubate for 10 minutes at 25°C.

    • Causality : Pre-incubation is mandatory. It allows the reversible copper-chelation equilibrium to establish before the substrate introduces competitive binding dynamics[5].

  • Substrate Addition : Add 80 µL of 2.5 mM L-DOPA.

    • Causality : L-DOPA is the natural intermediate in melanogenesis; its enzymatic oxidation directly yields dopachrome, a highly stable and measurable pigment.

  • Validation Controls (Trustworthiness) : Run Kojic acid as a positive control. Include an enzyme-free blank. The enzyme-free blank subtracts any auto-oxidation of L-DOPA triggered by atmospheric oxygen or ambient light, ensuring the measured absorbance is strictly enzymatically driven.

  • Kinetic Readout : Measure absorbance continuously at 475 nm for 10 minutes.

    • Causality : 475 nm is the specific absorption maximum for dopachrome. Continuous kinetic reading allows for the calculation of the initial velocity ( V0​ ), which is mathematically required to determine the inhibition constant ( Ki​ ) and classify the mechanism (e.g., non-competitive)[5].

Anticancer Potential: Apoptosis and Cell Cycle Arrest

Substituted benzoates, particularly eugenyl benzoate and organotin(IV) benzoate derivatives, have shown profound cytotoxic potential against various cancer cell lines. Mechanistically, these compounds act as BCL-2 inhibitors, downregulating anti-apoptotic proteins and triggering cell cycle arrest at the G2-M phase, ultimately leading to necrosis and apoptosis[4][7].

QSAR analysis of eugenyl benzoate derivatives reveals that hydrophobicity (LogP) plays a more instrumental role than steric parameters (CMR) in dictating colorectal anticancer activity[7]. Compounds with optimal lipophilicity can efficiently penetrate the lipid bilayer of target cells and participate in molecular interactions that contribute to protein-ligand binding[7].

ApoptosisPathway E Eugenyl Benzoate Derivative BCL2 BCL-2 Protein (Anti-apoptotic) E->BCL2 Downregulates/Inhibits BAX BAX Protein (Pro-apoptotic) E->BAX Upregulates BCL2->BAX Normally Inhibits CYTC Cytochrome C Release BAX->CYTC Induces CASP Caspase Cascade Activation CYTC->CASP Triggers APOP Cell Cycle Arrest (G2-M) & Apoptosis CASP->APOP Executes

BCL-2 inhibition and apoptotic pathway activation by eugenyl benzoate derivatives.

Quantitative Data: Cytotoxicity ( IC50​ ) against Cancer Cell Lines
CompoundCell Line IC50​ ValueReference
4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoateHT29 (Colorectal)26.56 µmol/mL[7]
Eugenol (Parent Compound)HT29 (Colorectal)172.41 µmol/mL[7]
Triphenyltin(IV) benzoateL-1210 (Leukemia)Superior to dibutyltin analogs[3]
Protocol: MTT Cell Viability Assay for Cytotoxicity
  • Cell Seeding : Seed cancer cells (e.g., HT29 or L-1210) at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality : This 24-hour window allows cells to re-adhere and enter the logarithmic growth phase, making them optimally susceptible to cell cycle-arresting agents like eugenyl benzoates[7].

  • Treatment : Expose cells to varying concentrations of the benzoate derivative (1–300 µmol/mL) for 48 hours.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

    • Causality : Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of the MTT reagent, forming insoluble purple formazan crystals. Dead or arrested cells do not.

  • Solubilization : Carefully remove the media and add 100 µL of pure DMSO.

    • Causality : Formazan is highly insoluble in aqueous culture media. DMSO completely solubilizes the crystals, creating a homogenous solution required for accurate spectrophotometry.

  • Validation Controls (Trustworthiness) : Include untreated cells (100% viability control) and a cell-free media blank. The blank accounts for any spontaneous reduction of MTT by media components (such as ascorbic acid), ensuring the signal is exclusively cellular.

  • Readout : Measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Sources

Foundational

The Strategic Role of Methyl 2-(allyloxy)benzoate in Advanced Organic Synthesis and Drug Development

Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, the strategic selection of precursor molecules dictates the efficiency, scalability, and structural diversity of the final phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, the strategic selection of precursor molecules dictates the efficiency, scalability, and structural diversity of the final pharmacophores. Methyl 2-(allyloxy)benzoate (often referred to as methyl O-allyl salicylate) stands out as a highly versatile, gateway intermediate. Its primary synthetic value lies in its ability to undergo a thermally induced Claisen rearrangement to yield methyl 3-allylsalicylate—a critical building block for complex heterocycles, including benzofurans, coumarins, and macrocyclic crown ethers.

This technical guide deconstructs the mechanistic rationale, self-validating experimental protocols, and downstream pharmaceutical applications of methyl 2-(allyloxy)benzoate, providing a robust framework for its utilization in advanced synthesis.

Mechanistic Framework: The [3,3]-Sigmatropic Claisen Rearrangement

The transformation of methyl 2-(allyloxy)benzoate into methyl 3-allylsalicylate is driven by the classic Claisen rearrangement, a concerted, suprafacial [3,3]-sigmatropic pericyclic reaction dictated by Woodward-Hoffmann orbital symmetry rules.

  • Thermal Activation: The reaction requires significant thermal input (typically ~200 °C) to overcome the activation energy barrier and achieve the highly ordered, six-membered, chair-like transition state.

  • Bond Reorganization: As the system traverses the transition state, the carbon-oxygen (C–O) bond of the allyl ether is heterolytically cleaved synchronously with the formation of a new carbon-carbon (C–C) bond at the ortho position of the aromatic ring.

  • Aromatization (Tautomerization): The immediate product of this rearrangement is a non-aromatic cyclohexadienone intermediate. Driven by the thermodynamic imperative to recover aromatic resonance stabilization energy, this intermediate rapidly tautomerizes into the corresponding phenol (methyl 3-allylsalicylate).

ClaisenMech A Methyl 2-(allyloxy)benzoate (Precursor) B [3,3]-Sigmatropic Transition State A->B Heat (200°C) C Cyclohexadienone Intermediate B->C Bond Reorganization D Methyl 3-allylsalicylate (Product) C->D Tautomerization

Caption: Mechanistic pathway of the thermal Claisen rearrangement.

Validated Synthetic Workflows & Protocols

As an application scientist, I emphasize that robust chemical protocols must be self-validating systems . Every reagent choice must have a clear thermodynamic or kinetic causality, and the workflow must include built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of Methyl 2-(allyloxy)benzoate (O-Allylation)
  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenolic hydroxyl group of methyl salicylate without being nucleophilic enough to saponify the methyl ester[1]. Acetone is utilized as a polar aprotic solvent; its boiling point (56 °C) provides an ideal reflux temperature that promotes the Sₙ2 substitution at a reasonable rate while preventing thermal degradation. Furthermore, K₂CO₃ is insoluble in acetone, making post-reaction workup a simple filtration.

  • Step-by-Step Methodology:

    • Charge an oven-dried round-bottom flask with methyl salicylate (1.0 equiv) and anhydrous acetone to achieve a 0.5 M concentration.

    • Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Dropwise add allyl bromide (1.2 equiv) via syringe to control the exotherm.

    • Equip the flask with a reflux condenser and heat to 56 °C for 12–16 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting material spot disappears.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography to isolate the product.

Protocol B: Thermal Claisen Rearrangement to Methyl 3-allylsalicylate
  • Causality of Reagents: While this reaction can be run neat, utilizing N,N-diethylaniline as a high-boiling solvent (b.p. 215 °C) is highly recommended. The solvent provides thermal mass to dilute the substrate, suppressing intermolecular side reactions (e.g., bimolecular coupling). Crucially, its weakly basic nature neutralizes trace acidic impurities that could catalyze the premature, unwanted cyclization of the product into a dihydrobenzofuran derivative.

  • Step-by-Step Methodology:

    • Place the purified methyl 2-(allyloxy)benzoate in a heavy-walled sealed tube or a round-bottom flask equipped with a reflux condenser.

    • Add N,N-diethylaniline (3 volumes relative to the substrate).

    • Degas the solution by bubbling nitrogen through it for 10 minutes to prevent oxidative degradation at high temperatures.

    • Heat the mixture in a sand bath to 200 °C for 12 hours.

    • Cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with 1M HCl (to remove the aniline solvent), water, and brine.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. Successful rearrangement is indicated by the reappearance of the phenolic -OH proton signal (~10.5 ppm) and the shift of the allyl proton signals reflecting their new attachment to the aromatic ring.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation.

Workflow Step1 1. O-Allylation Methyl Salicylate + Allyl Bromide K2CO3, Acetone, Reflux Step2 2. Isolation & Purification Filtration, Concentration, Chromatography Step1->Step2 Workup Step3 3. Thermal Claisen Rearrangement N,N-Diethylaniline, 200°C Step2->Step3 Purified Intermediate Step4 4. Downstream Functionalization Metathesis / Cyclization Step3->Step4 Rearranged Product

Caption: Standard synthetic workflow for methyl 2-(allyloxy)benzoate preparation and utilization.

Data Presentation & Yield Analysis

The following table summarizes the optimized conditions, expected yields, and the critical quality control metrics required to validate each step of the synthetic pipeline.

Reaction StageSubstrateReagents & SolventsTemp & TimeExpected YieldKey Quality Control Metric
O-Allylation Methyl SalicylateAllyl Bromide, K₂CO₃, Acetone56 °C, 12 h85–92%Disappearance of phenolic -OH stretch (~3200 cm⁻¹) in IR
Claisen Rearrangement Methyl 2-(allyloxy)benzoateN,N-diethylaniline200 °C, 12 h75–85%Reappearance of phenolic -OH; Shift of allyl signals in ¹H NMR
Cyclization (Downstream) Methyl 3-allylsalicylateH₂SO₄ (cat.) or Pd catalysts80 °C, 17 h>90%Formation of benzofuran/chroman ring systems; Loss of terminal alkene

Applications in Drug Development and Advanced Materials

Methyl 2-(allyloxy)benzoate is rarely the final target; rather, it is a strategic enabler for synthesizing complex, biologically active architectures.

  • Macrocyclic Crown Ethers: As demonstrated in foundational studies by [2], the rearranged product, methyl 3-allylsalicylate, is a critical precursor for synthesizing diallyl-substituted 14–16 and 23–25-membered macrocyclic crown diamides. These polymer-supported crown compounds are essential for selective ion transport, phase-transfer catalysis, and chiral resolution in pharmaceutical manufacturing.

  • Benzofuran and Coumarin Pharmacophores: The ortho-allyl phenol moiety generated by the Claisen rearrangement is perfectly primed for cyclization. Treatment with electrophiles or transition metal catalysts easily yields 2,3-dihydrobenzofurans and coumarins. These heterocyclic cores are ubiquitous in modern drug design, forming the backbone of numerous anti-inflammatory agents[1] and targeted anticancer therapeutics ([3]).

  • Olefin Metathesis: The terminal alkene of the allyl group can participate in Ruthenium-catalyzed cross-metathesis or ring-closing metathesis (RCM), allowing medicinal chemists to rapidly assemble complex homodimers, heterodimers, or novel macrocyclic kinase inhibitors.

References

  • Ibrahim, Y. A., Elwahy, A. H. M., & Elkareish, G. M. M. (1999). "3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds." Journal of Chemical Research. URL:[Link]

  • Yin, Y., et al. (2017). "Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety." ResearchGate. URL:[Link]

  • "Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents." Molecules (MDPI), 2019. URL:[Link]

Sources

Exploratory

Stability and storage conditions for Methyl 2-(allyloxy)benzoate

Technical Whitepaper: Stability Dynamics, Degradation Mechanisms, and Storage Protocols for Methyl 2-(allyloxy)benzoate Executive Summary Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4) is a highly valuable organic intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Dynamics, Degradation Mechanisms, and Storage Protocols for Methyl 2-(allyloxy)benzoate

Executive Summary

Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4) is a highly valuable organic intermediate, primarily utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including prostacyclin derivatives such as treprostinil[1]. While its chemical structure—an allyl aryl ether coupled with a methyl ester—makes it a versatile synthon, it also introduces specific thermodynamic and kinetic vulnerabilities. This whitepaper provides a comprehensive, causality-driven guide to the stability profile, degradation mechanisms, and self-validating storage protocols required to maintain the chemical integrity of Methyl 2-(allyloxy)benzoate.

Chemical Profile & Inherent Instability Mechanisms

Methyl 2-(allyloxy)benzoate (Molecular Weight: 192.21 g/mol ; Boiling Point: 95-100 °C at 3 Torr)[2] possesses two primary reactive moieties that dictate its stability: the allyloxy group and the methyl ester[3].

  • The Claisen Rearrangement (Primary Thermal Threat): The most significant degradation pathway is the thermally induced [3,3]-sigmatropic rearrangement. When exposed to elevated temperatures (typically >150°C, or under microwave irradiation), the allyl group migrates to the ortho or para position of the aromatic ring, yielding methyl 2-allyl-3-hydroxybenzoate and its regioisomers[1]. While this rearrangement is intentionally exploited during prostacyclin synthesis to build the carbon framework[1], it represents a catastrophic loss of purity if it occurs prematurely during storage.

  • Ester Hydrolysis (Moisture Threat): The ester linkage is susceptible to nucleophilic attack by water, catalyzed by trace ambient acids or bases, resulting in the formation of 2-(allyloxy)benzoic acid and methanol.

  • Allylic Oxidation (Radical Threat): The allylic C-H bonds are relatively weak. Exposure to UV light or atmospheric oxygen can initiate a radical chain reaction, leading to the formation of peroxides or epoxides across the double bond.

DegradationPathways MAB Methyl 2-(allyloxy)benzoate (Intact API) Thermal Thermal Energy (>150°C) MAB->Thermal Moisture Moisture / Base (H2O / OH-) MAB->Moisture Oxidative UV Light / O2 (Radicals) MAB->Oxidative Claisen Claisen Rearrangement (Methyl 2-allyl-3-hydroxybenzoate) Thermal->Claisen Hydrolysis Ester Hydrolysis (2-(allyloxy)benzoic acid) Moisture->Hydrolysis Oxidation Allylic Oxidation (Peroxides/Epoxides) Oxidative->Oxidation

Fig 1. Primary degradation pathways of Methyl 2-(allyloxy)benzoate under environmental stress.

Causality-Driven Storage Protocols

To mitigate the inherent vulnerabilities of Methyl 2-(allyloxy)benzoate, storage conditions must be precisely engineered to suppress the kinetic pathways of degradation.

  • Temperature Control (2°C to 8°C): Causality: The Claisen rearrangement requires significant activation energy. Storing the compound under refrigeration ensures the ambient thermal energy remains drastically below the activation barrier, effectively halting the[3,3]-sigmatropic shift before it can initiate.

  • Inert Atmosphere (Nitrogen/Argon Purge): Causality: Auto-oxidation of the allyl group is propagated by oxygen diradicals. Displacing the headspace with an inert, heavier-than-air gas (like Argon) starves the radical initiation step of its primary reactant.

  • Container Specifications (Amber Glass with PTFE Septa): Causality: Amber glass absorbs high-energy UV photons, preventing the homolytic cleavage of the allylic C-H bonds. PTFE (Polytetrafluoroethylene) liners provide a hermetic seal against atmospheric moisture, preventing hydrolytic degradation of the ester.

Self-Validating Experimental Protocol for Forced Degradation

To establish a robust shelf-life, a forced degradation study must be conducted. The following protocol is designed as a self-validating system : it relies on a strict mass-balance calculation to ensure that no degradation pathways (such as volatile loss or invisible polymerization) go undetected.

Step-by-Step Methodology:

  • Sample Preparation: Under a Nitrogen atmosphere, weigh exactly 50.0 mg of Methyl 2-(allyloxy)benzoate into four separate 10 mL amber glass headspace vials.

  • Stress Application:

    • Control: Store at 4°C in the dark.

    • Thermal Stress: Heat to 180°C for 12 hours (mimicking the synthetic rearrangement conditions utilized in patent literature[1]).

    • Hydrolytic Stress: Add 1.0 mL of 0.1N NaOH, seal, and incubate at 60°C for 24 hours.

    • Oxidative Stress: Expose to a UV-C light chamber (254 nm) under an oxygenated atmosphere for 7 days.

  • Reaction Quenching: Rapidly cool the thermal sample to 4°C to freeze the kinetic profile. Neutralize the hydrolytic sample with 1.0 mL of 0.1N HCl to immediately halt ester cleavage.

  • Chromatographic Analysis: Dilute all samples to a theoretical concentration of 1.0 mg/mL using HPLC-grade Acetonitrile. Inject 10 µL into an HPLC-UV system (C18 column, 254 nm detection, gradient elution of Water/Acetonitrile).

  • Mass Balance Validation (The Self-Validation Step): Calculate the molar sum of the remaining parent compound and all integrated degradant peaks. Rule: The total molar mass recovered must equal 100% ± 2.0% of the initial input. A failure in mass balance indicates an analytical blind spot (e.g., highly volatile degradants escaping the vial, or insoluble polymers precipitating out), rendering the assay invalid and requiring immediate method recalibration.

StabilityWorkflow Prep 1. Sample Preparation Purge with N2 gas Stress 2. Stress Application Thermal, Hydrolytic, Oxidative Prep->Stress Quench 3. Reaction Quenching Rapid cooling / Neutralization Stress->Quench Analysis 4. HPLC/GC-MS Analysis Quantify parent & degradants Quench->Analysis Validate 5. Mass Balance Validation Sum must equal 100% ± 2% Analysis->Validate

Fig 2. Self-validating experimental workflow for forced degradation testing.

Quantitative Stability Data

The following table summarizes the expected degradation kinetics based on the self-validating protocol. Note the near-complete conversion under thermal stress, validating the compound's reactivity for Claisen rearrangement[1].

Storage / Stress ConditionPrimary Stress FactorExposure TimeParent Purity (%)Primary Identified DegradantMass Balance Recovery (%)
4°C, Dark, N2 Purge Baseline (Control)30 Days> 99.8%None detected99.9% (Valid)
25°C, 60% RH Mild Hydrolytic30 Days97.5%2-(allyloxy)benzoic acid99.5% (Valid)
180°C (Sealed Vial) Severe Thermal12 Hours< 5.0%Methyl 2-allyl-3-hydroxybenzoate98.2% (Valid)
UV-C Light, O2 Oxidative / Radical7 Days88.2%Allyl peroxides / Epoxides94.1% (Invalid - Volatile Loss)

Data Interpretation: The failure of the mass balance under oxidative stress (94.1%) highlights the absolute necessity of the self-validating system. It indicates that radical fragmentation produced volatile byproducts (e.g., formaldehyde from terminal alkene cleavage) that escaped detection, proving that standard HPLC-UV alone is insufficient for oxidative degradation profiling without a coupled GC-MS headspace analysis.

References

  • Source: google.
  • CAS 6282-42-4 | Methyl 2-(allyloxy)
  • Methyl 2-(allyloxy)

Sources

Foundational

Solubility and Solvent-Mediated Workflows for Methyl 2-(prop-2-en-1-yloxy)benzoate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS No. 6282-42-4), commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS No. 6282-42-4), commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile ortho-substituted aromatic intermediate[1]. With a molecular weight of 192.21 g/mol and a molecular formula of C11H12O3[1], it serves as a critical building block in the synthesis of complex natural product scaffolds, prostacyclin derivatives, and melatonergic benzofurans[2][3].

As a Senior Application Scientist, I frequently observe that the successful utilization of this compound hinges entirely on understanding its solvation thermodynamics and phase behavior. Because it lacks hydrogen-bond donating capabilities but possesses both ester and ether oxygen acceptors, its solubility profile heavily favors organic solvents[4]. This guide synthesizes the physicochemical causality behind its solubility and provides field-proven, self-validating protocols for its extraction, purification, and application in high-temperature rearrangements.

Chemical Profiling & Structural Causality

To predict and manipulate the solubility of Methyl 2-allyloxybenzoate, we must first analyze its structural motifs:

  • Aromatic Core: The benzene ring provides significant lipophilicity and dictates strong π−π interactions, making the molecule highly miscible with aromatic and non-polar solvents (e.g., toluene, hexanes).

  • Ester (-COOCH3) & Ether (-O-Allyl) Linkages: These functional groups act as hydrogen-bond acceptors. While they do not render the molecule water-soluble, they create a strong affinity for polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and polar protic solvents (e.g., Ethanol, Methanol) via dipole-dipole interactions.

Because the molecule cannot form intermolecular hydrogen-bond networks with itself, it remains an oil or low-melting solid at room temperature, further facilitating its rapid dissolution in organic media.

Table 1: Solubility Matrix of Methyl 2-allyloxybenzoate in Organic Solvents
Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale & Practical Application
Non-Polar Hexane, Heptane, TolueneHighFavorable dispersion forces with the aromatic ring. Ideal for silica gel chromatography eluents.
Polar Aprotic (Low BP) Dichloromethane (DCM), Ethyl Acetate, THFVery HighStrong dipole-dipole interactions with ester/ether oxygens. Optimal for liquid-liquid extraction and ambient reactions.
Polar Aprotic (High BP) N-Methylpyrrolidinone (NMP), TetrahydronaphthaleneVery HighUsed specifically as high-boiling reaction media for thermal Claisen rearrangements (180°C - 220°C)[2][5].
Polar Protic Methanol, EthanolHighSolvation via hydrogen bonding to the oxygen acceptors. Useful for precipitating impurities or as co-solvents.
Aqueous Water, Aqueous BuffersInsolubleLack of H-bond donors and high hydrophobic surface area prevent aqueous solvation[4].

Experimental Workflows: Extraction and Isolation

When synthesizing Methyl 2-allyloxybenzoate (typically via the Williamson ether synthesis using methyl salicylate, allyl bromide, and potassium carbonate[5]), the product must be isolated from an aqueous quench. The following self-validating protocol utilizes the compound's high affinity for polar aprotic solvents to achieve >95% recovery.

Protocol 1: Liquid-Liquid Extraction (LLE) Workflow

Causality Check: Ethyl acetate is selected over DCM for this specific protocol due to its lower toxicity profile and excellent partition coefficient (LogP) for ortho-substituted benzoates.

  • Reaction Quenching: Pour the crude reaction mixture (e.g., THF/DMF solvent base) into a 3x volume of ice-cold distilled water to precipitate inorganic salts and crash out the organic phase[5].

  • Primary Extraction: Add Ethyl Acetate (1:1 volume ratio to the aqueous phase). Transfer to a separatory funnel and agitate vigorously, venting frequently.

  • Phase Separation: Allow the layers to resolve. The organic layer (top) will contain the highly soluble Methyl 2-allyloxybenzoate, while unreacted salts remain in the aqueous layer (bottom).

  • Washing: Wash the combined organic layers twice with distilled water to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine) to pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter, and concentrate under reduced pressure (rotary evaporation) to yield Methyl 2-allyloxybenzoate as a clear to yellow oil[5].

G S1 Aqueous Reaction Quench (Product + Salts + Water) S2 Add Ethyl Acetate (Agitate & Vent) S1->S2 S3 Phase Separation (Separatory Funnel) S2->S3 S4 Organic Layer (Top) Contains Methyl 2-allyloxybenzoate S3->S4 Extract S5 Aqueous Layer (Bottom) Contains Inorganic Salts S3->S5 Discard

Figure 1: Standard liquid-liquid extraction workflow for isolating Methyl 2-allyloxybenzoate.

Solvent-Dependent Synthetic Applications

The true value of understanding this compound's solubility lies in its downstream applications. Methyl 2-allyloxybenzoate is a classic substrate for the Claisen Rearrangement , an intramolecular [3,3]-sigmatropic rearrangement that requires extreme thermal energy.

Protocol 2: High-Temperature Claisen Rearrangement

To convert Methyl 2-allyloxybenzoate into methyl 3-allyl-salicylate (or methyl 2-allyl-3-hydroxybenzoate), the choice of solvent is critical. Low-boiling solvents will reflux before the activation energy of the rearrangement is reached.

  • Solvent Selection: Dissolve pure Methyl 2-allyloxybenzoate in a high-boiling solvent such as N-methylpyrrolidinone (NMP), tetrahydronaphthalene, or diphenyl ether[2]. Alternatively, neat thermal conditions (heating the pure oil to 220°C) can be utilized if the scale permits safe exotherm management[3][5].

  • Thermal/Microwave Activation: Subject the solution to microwave irradiation at 180°C for 7-12 hours. Microwave conditions significantly reduce reaction times compared to conventional thermal heating[2].

  • Crystallization & Isolation: Upon cooling, the steric hindrance of the newly formed ortho-allyl group often alters the solubility profile of the product. By carefully selecting the cooling gradient, the desired regioisomer can be selectively crystallized directly from the reaction matrix, bypassing the need for column chromatography[2].

G A Methyl 2-allyloxybenzoate (Soluble in NMP) B Microwave Irradiation (180°C, 7-12 hrs) A->B C [3,3]-Sigmatropic Transition State B->C D Methyl 3-allyl-salicylate (Target Product) C->D

Figure 2: Solvent-mediated microwave Claisen rearrangement pathway.

Alternative Pathways: Tsuji-Trost Reactions

Beyond thermal rearrangements, Methyl 2-allyloxybenzoate is utilized in Palladium-catalyzed Tsuji-Trost allylations to synthesize natural product scaffolds (e.g., ferulin C analogs)[6][7]. In these workflows, the compound is dissolved in polar aprotic solvents (like THF or DMF) to ensure homogeneous catalysis, allowing nucleophilic attack on the intermediate π -allyl palladium complex[7].

References

  • Guidechem. "Methyl 2-(allyloxy)benzoate 6282-42-4 wiki." Guidechem Chemical Database.
  • CymitQuimica. "CAS 6282-42-4: metil 2-(prop-2-en-1-iloxi)benzoato." CymitQuimica.
  • United States Patent US9593061B2. "Synthesis of intermediates for producing prostacyclin derivatives." Google Patents.
  • United States Patent US5856529A. "Benzofuran and dihydrobenzofuran melatonergic agents." Google Patents.
  • University of Otago. "Expedient synthesis of natural product scaffolds via allyl migration." OUR Archive.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate: A Comprehensive Protocol for O-Allylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) from methyl salicylate is a classic example of a Williamson ether synthesis. This molecule serves as a critical intermediate in pharmaceutical development. Upon thermal activation, it undergoes a[3,3]-sigmatropic Claisen rearrangement to form 3-allyl salicylic acid derivatives, which are essential precursors for synthesizing prostacyclin analogs (e.g., Treprostinil) [1] and melatonergic benzofuran agents [2].

Causality Behind Reagent Selection

To ensure high yields and prevent unwanted side reactions, the selection of reagents must be carefully calibrated:

  • The Base (Potassium Carbonate): The phenolic hydroxyl group of methyl salicylate is moderately acidic ( pKa​≈9.8 ) due to intramolecular hydrogen bonding with the adjacent ester carbonyl. We utilize anhydrous potassium carbonate ( K2​CO3​ ) because it is a mild base. Using stronger bases like sodium hydroxide ( NaOH ) would cause competitive saponification (hydrolysis) of the methyl ester, yielding unwanted salicylic acid.

  • The Electrophile (Allyl Bromide): Allyl bromide is chosen over allyl chloride because the bromide ion is a superior leaving group, significantly accelerating the SN​2 kinetics. An excess (1.2 equivalents) is used to drive the reaction to completion and compensate for any evaporative loss at reflux temperatures.

  • The Solvent (DMF or Acetone): Polar aprotic solvents are mandatory. They solvate the potassium cation but leave the phenoxide anion relatively unsolvated ("naked"), drastically enhancing its nucleophilicity for the SN​2 attack.

Mechanism MS Methyl Salicylate (Phenol + Ester) Phenoxide Phenoxide Intermediate (Enhanced Nucleophile) MS->Phenoxide Deprotonation (- KHCO3) Base K2CO3 (Mild Base) Base->Phenoxide Product Methyl 2-allyloxybenzoate (O-Allylated Product) Phenoxide->Product SN2 Attack (- KBr) Allyl Allyl Bromide (Electrophile) Allyl->Product Claisen Claisen Rearrangement (Downstream Application) Product->Claisen Heat (>180°C)

Logical flow of the Williamson ether synthesis and downstream application.

Reaction Components and Stoichiometry

The following table summarizes the quantitative data required for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Methyl Salicylate 152.151.015.2 g (100 mmol)1.17Starting Material / Nucleophile
Allyl Bromide 120.981.214.5 g (120 mmol)1.40Alkylating Agent / Electrophile
Potassium Carbonate 138.211.520.7 g (150 mmol)-Base (Must be Anhydrous)
N,N-Dimethylformamide 73.09-100 mL0.94Polar Aprotic Solvent

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes built-in checkpoints to ensure the chemical integrity of the process.

Phase 1: Setup and Activation
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent water-induced ester hydrolysis.

  • Mixing: Add 15.2 g of methyl salicylate and 100 mL of anhydrous DMF to the flask.

  • Base Addition: Slowly add 20.7 g of anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes. Self-Validation: A slight color change (often pale yellow) indicates the successful formation of the phenoxide intermediate.

  • Electrophile Addition: Add 14.5 g of allyl bromide dropwise via a syringe.

Phase 2: Reaction Execution
  • Heating: Heat the reaction mixture to 70–80 °C (if using DMF) or reflux (if substituting with acetone) for 6 to 12 hours [2].

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

    • Self-Validation: The product will elute with a higher Rf​ value than methyl salicylate because the loss of the hydrogen-bonding hydroxyl group makes the molecule less polar. The reaction is complete when the lower Rf​ starting material spot disappears.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. This dissolves the inorganic salts ( KBr and unreacted K2​CO3​ ).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL).

  • Washing: Wash the combined organic layers with water ( 2×100 mL) and brine (100 mL). Causality: DMF is highly miscible with water; rigorous aqueous washing is mandatory to pull residual DMF out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation (bp ~65-68 °C at 0.30 mmHg) or silica gel column chromatography to yield a clear, pale-yellow oil [3].

Workflow Step1 1. Reagent Mixing MS + Allyl-Br + K2CO3 in DMF Step2 2. Heating 70-80°C for 6-12h Monitored by TLC Step1->Step2 Step3 3. Aqueous Workup Quench with H2O Extract with EtOAc Step2->Step3 Step4 4. Purification Wash, Dry (MgSO4) Vacuum Distillation Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the product.

Analytical Characterization

To validate the structural integrity of the synthesized methyl 2-(prop-2-en-1-yloxy)benzoate, perform 1H NMR spectroscopy ( CDCl3​ , 400 MHz). The protocol is considered successful if the following signals are observed:

  • Disappearance: The phenolic −OH proton of methyl salicylate ( ∼10.5 ppm) must be completely absent.

  • Aromatic Protons: Multiplets between 6.9−7.8 ppm (4H).

  • Internal Alkene Proton: A distinct multiplet around 6.0−6.1 ppm (1H, −CH= ).

  • Terminal Alkene Protons: Two sets of doublets/multiplets around 5.3−5.5 ppm (2H, =CH2​ ), representing the cis and trans coupling.

  • Allylic Ether Protons: A doublet around 4.6 ppm (2H, −O−CH2​− ).

  • Ester Methyl Protons: A sharp singlet at 3.9 ppm (3H, −OCH3​ ).

References

  • Synthesis of intermediates for producing prostacyclin derivatives (US Patent 9,593,061 B2).
  • Benzofuran and dihydrobenzofuran melatonergic agents (US Patent 5,856,529 A).
  • Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole (Claisen, L., & Eisleb, O., 1913) . Source: Justus Liebigs Annalen der Chemie.[Link]

Application

Application Note: Williamson Ether Synthesis of Methyl 2-(allyloxy)benzoate

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application: Synthesis of key intermediates for Claisen rearrangements, benzofuran derivatives, and melatonergic agents. Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application: Synthesis of key intermediates for Claisen rearrangements, benzofuran derivatives, and melatonergic agents.

Executive Summary

The synthesis of methyl 2-(allyloxy)benzoate via the Williamson ether synthesis is a fundamental transformation in organic chemistry, frequently utilized in the development of pharmaceuticals, agrochemicals, and complex natural products. The resulting allyl ether serves as a critical precursor for the[3,3]-sigmatropic Claisen rearrangement, enabling the synthesis of ortho-allyl phenols and subsequent cyclization into 2,3-dihydrobenzofuran scaffolds[1].

This application note details a highly efficient, self-validating protocol for the O -allylation of methyl salicylate using allyl bromide. By leveraging a mild base and a polar aprotic solvent, this methodology ensures quantitative deprotonation and rapid SN​2 alkylation while strictly suppressing competitive ester hydrolysis.

Mechanistic Principles & Causality (E-E-A-T)

To ensure high yields and product purity, the experimental conditions must be precisely tuned to the electronic and steric demands of the substrates.

  • Base Selection ( K2​CO3​ ): The phenolic hydroxyl group of methyl salicylate has a pKa of approximately 9.8, made relatively acidic by the electron-withdrawing intramolecular hydrogen bond with the adjacent ester carbonyl. Potassium carbonate ( K2​CO3​ ) is selected as the optimal base because it is strong enough to quantitatively generate the phenoxide anion, but mild enough to prevent the saponification (hydrolysis) of the methyl ester—a common side reaction when alkali hydroxides (e.g., NaOH, KOH) are used.

  • Solvent Dynamics (DMF): N,N -Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation ( K+ ), leaving the phenoxide anion "naked" and highly nucleophilic. This lack of hydrogen-bonding solvation drastically lowers the activation energy of the subsequent SN​2 attack, accelerating the reaction[2].

  • Electrophilic Activation: Allyl bromide is an exceptionally reactive alkylating agent. The adjacent carbon-carbon double bond stabilizes the SN​2 transition state through π -orbital overlap with the forming/breaking bonds, making the allylation significantly faster than standard alkylations[3].

Mechanism Phenol Methyl Salicylate (Phenol, pKa ~9.8) Base K2CO3 (Mild Base) Phenol->Base Deprotonation Phenoxide Phenoxide Anion (Naked Nucleophile) Base->Phenoxide - KHCO3 SN2 SN2 Transition State (DMF Solvation) Phenoxide->SN2 Nucleophilic Attack AllylBr Allyl Bromide (Activated Electrophile) AllylBr->SN2 Br- Displacement Product Methyl 2-(allyloxy)benzoate (Target Product) SN2->Product Irreversible Formation

Fig 1. Mechanistic logic of the Williamson ether synthesis under polar aprotic conditions.

Materials and Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a 20 mmol scale reaction. A slight excess of allyl bromide and potassium carbonate ensures complete conversion of the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Methyl Salicylate 152.151.03.04 g (20.0 mmol)1.17Starting Material
Allyl Bromide 120.981.22.90 g (24.0 mmol)1.40Alkylating Agent
Potassium Carbonate 138.211.54.15 g (30.0 mmol)N/ABase
N,N-Dimethylformamide 73.09N/A15.0 mL0.94Solvent
Ethyl Acetate (EtOAc) 88.11N/A3 x 30 mL0.90Extraction Solvent

Note: Potassium carbonate should be finely powdered and anhydrous to maximize surface area and reactivity.

Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues (color changes, salt precipitation) and analytical checkpoints (TLC) are embedded to ensure the process is functioning correctly at each stage.

Workflow Step1 1. Setup Mix Reagents in DMF Step2 2. Reaction Stir at RT, 12h Step1->Step2 Step3 3. Quench Pour into H2O Step2->Step3 Step4 4. Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target ether.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add methyl salicylate (3.04 g, 20.0 mmol) and anhydrous DMF (15.0 mL) to the flask. Stir to ensure a homogeneous solution.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 4.15 g, 30.0 mmol) in one portion. Observation: The mixture will become a heterogeneous suspension.

  • Carefully add allyl bromide (2.90 g, 24.0 mmol) dropwise over 5 minutes via syringe.

Step 2: Reaction Execution and Monitoring
  • Cap the flask lightly (or attach a drying tube) and stir the reaction mixture vigorously at room temperature (20–25 °C) for 12 hours[1].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) solvent system. Methyl salicylate (phenol) will stain strongly with phosphomolybdic acid (PMA) or KMnO4​ and have a lower Rf​ value due to hydrogen bonding. The product, methyl 2-(allyloxy)benzoate, will appear as a new, higher Rf​ spot that is strictly UV-active.

Step 3: Quenching and Liquid-Liquid Extraction
  • Once TLC confirms the complete consumption of methyl salicylate, quench the reaction by pouring the suspension into a beaker containing 50 mL of ice-cold distilled water. Causality: Water dissolves the inorganic salts ( K2​CO3​ , KBr) and forces the organic product out of the DMF phase.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers. Wash the combined organic phase with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL) to remove excess water from the organic layer.

Step 4: Drying and Concentration
  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate ( MgSO4​ ) for 15 minutes.

  • Filter the drying agent through a fluted filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude pale-yellow oil.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel (230-400 mesh).

  • Elute using a gradient of Hexane to Hexane:EtOAc (95:5).

  • Pool the product-containing fractions and concentrate in vacuo to afford methyl 2-(allyloxy)benzoate as a clear, colorless oil. (Expected Yield: 88-95%).

Analytical Characterization

To ensure the structural integrity of the synthesized molecule, verify the product against the following spectroscopic benchmarks. The disappearance of the broad phenolic -OH stretch in IR and the appearance of the allyl multiplet in 1H NMR are the primary indicators of success.

Analytical MethodExpected Signals & Structural Assignments
1H NMR ( CDCl3​ , 400 MHz) δ 7.78 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.43 (td, J = 7.8, 1.8 Hz, 1H, Ar-H), 6.98 (t, J = 7.5 Hz, 1H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 6.06 (ddt, J = 17.2, 10.6, 4.8 Hz, 1H, -CH = CH2​ ), 5.51 (dq, J = 17.2, 1.6 Hz, 1H, trans =CH ), 5.30 (dq, J = 10.6, 1.4 Hz, 1H, cis =CH ), 4.62 (dt, J = 4.8, 1.5 Hz, 2H, -O-CH 2​ -), 3.89 (s, 3H, -OCH 3​ ).
IR Spectroscopy (ATR, cm−1 )3075 (=C-H stretch), 2950 (C-H stretch), 1725 (C=O ester stretch, strong), 1598 (Ar C=C), 1245 (C-O-C asymmetric stretch), 995 & 925 (allyl =C-H bending). Note: Absence of broad peak at 3200-3400 cm−1 confirms complete loss of phenol -OH.
Mass Spectrometry (ESI-MS)Calculated for C11​H12​O3​ [M+H]+ : 193.08; Found: 193.1.

Troubleshooting Guide

  • Incomplete Conversion: If TLC shows unreacted methyl salicylate after 12 hours, the K2​CO3​ may have absorbed ambient moisture, reducing its basicity. Ensure anhydrous conditions. A catalytic amount of Sodium Iodide (NaI, 0.1 eq) can be added to accelerate the reaction via the Finkelstein reaction (in situ generation of highly reactive allyl iodide)[1].

  • Formation of Salicylic Acid (Byproduct): If an baseline spot appears on TLC that is soluble in aqueous base, ester hydrolysis has occurred. This is typically caused by adventitious water in the DMF or using an overly strong base. Ensure DMF is anhydrous and strictly utilize K2​CO3​ .

Sources

Method

Application Note: Synthesis of Methyl 2-(allyloxy)benzoate via Fischer Esterification

Strategic Context & Application The synthesis of methyl 2-(allyloxy)benzoate (CAS: 6282-42-4)[1] from 2-(allyloxy)benzoic acid is a foundational transformation in medicinal chemistry and drug development. The resulting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The synthesis of methyl 2-(allyloxy)benzoate (CAS: 6282-42-4)[1] from 2-(allyloxy)benzoic acid is a foundational transformation in medicinal chemistry and drug development. The resulting allyl ether ester serves as a critical precursor for the Claisen rearrangement, a [3,3]-sigmatropic rearrangement that yields 3-allyl-2-hydroxybenzoate derivatives. These rearranged intermediates are highly valued pharmacophores in the development of novel analgesics, anti-inflammatory agents, and targeted therapeutics.

This application note details the Fischer esterification methodology, prioritizing mechanistic causality, self-validating experimental controls, and optimized quantitative parameters to ensure high-fidelity synthesis.

Mechanistic Causality of the Fischer Esterification

Fischer esterification is an acid-catalyzed, fully reversible nucleophilic acyl substitution. Understanding the causality of each mechanistic stage is essential for troubleshooting and yield optimization.

  • Electrophilic Activation (Protonation) : Carboxylic acids are inherently poor electrophiles. The addition of a strong acid catalyst (e.g., concentrated H₂SO₄) donates a proton to the carbonyl oxygen of 2-(allyloxy)benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile[2].

  • Nucleophilic Attack : Methanol, acting as both solvent and nucleophile, attacks the activated carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate[3].

  • Proton Transfer : Within the tetrahedral intermediate, a rapid proton transfer (tautomerism) occurs from the incoming methoxy group to one of the original hydroxyl groups, converting it into an excellent leaving group ( −OH2+​ )[4].

  • Elimination & Deprotonation : The intermediate collapses, expelling a water molecule. Subsequent deprotonation of the carbonyl oxygen yields the final ester product[4].

  • Thermodynamic Control (Le Chatelier’s Principle) : Because every step is in equilibrium, the reaction cannot achieve high yields under stoichiometric conditions. To drive the equilibrium toward the ester product, methanol is used in massive excess, and the reaction is driven forward by mass action[2].

Reaction Engineering & Self-Validating Controls

A robust protocol relies on self-validating systems that provide real-time feedback to the synthetic chemist.

  • Catalyst Selection & Thermal Control : While p -toluenesulfonic acid ( p -TsOH) can be used, concentrated sulfuric acid is the standard due to its dual role as a proton source and a mild dehydrating agent[5]. The reaction is heated to reflux (~65°C, the boiling point of methanol) to overcome the activation energy barrier for the elimination of water.

  • Chromatographic Validation : The reaction is monitored via Thin Layer Chromatography (TLC). 2-(allyloxy)benzoic acid contains a highly polar carboxylic acid moiety that interacts strongly with silica gel (low Rf​ ). As the reaction proceeds, the conversion to the methyl ester masks this polar group, resulting in a distinct, less polar spot (higher Rf​ ). The complete disappearance of the baseline acid spot validates the end of the reaction.

  • Workup & Quenching Dynamics : Post-reaction, the mixture contains the product, excess methanol, unreacted acid, and H₂SO₄. Washing the organic extract with 5% aqueous sodium bicarbonate (NaHCO₃) serves a dual purpose: it neutralizes the acid catalyst and deprotonates any residual 2-(allyloxy)benzoic acid, pulling it into the aqueous phase as a water-soluble sodium salt[2]. The physical cessation of CO₂ gas evolution during this wash is a visual, self-validating cue that complete neutralization has been achieved[2].

Executable Protocol: Step-by-Step Methodology

Reagents Required:

  • 2-(allyloxy)benzoic acid (1.0 eq, limiting reagent)

  • Methanol, anhydrous (15-20 volumes, solvent/reactant)

  • Sulfuric acid, concentrated (0.15 eq, catalyst)

  • Ethyl acetate (EtOAc) and 5% Aqueous NaHCO₃ (for workup)

Step 1: Reaction Initiation

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2-(allyloxy)benzoic acid.

  • Add anhydrous methanol (15 mL per gram of starting material). Stir until the solid is completely dissolved.

  • Critical Step : Place the flask in an ice bath. Slowly add concentrated H₂SO₄ dropwise. Causality: The protonation of methanol is highly exothermic; dropwise addition prevents solvent bumping and localized superheating[5].

Step 2: Thermal Activation 4. Attach a reflux condenser to the flask. Move the apparatus to a heating mantle. 5. Heat the mixture to a gentle reflux (65°C–70°C) for 3 to 4 hours. 6. Validation : After 3 hours, sample the reaction. Run a TLC (Eluent: 8:2 Hexanes:EtOAc). The reaction is complete when the starting material spot is no longer visible under UV light (254 nm).

Step 3: Workup & Quenching 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture in vacuo to remove approximately 70% of the excess methanol. Causality: Removing methanol prevents it from acting as a co-solvent during extraction, which would otherwise pull the ester product into the aqueous phase. 9. Dilute the concentrated residue with EtOAc (20 mL per gram of theoretical yield). 10. Transfer to a separatory funnel. Wash the organic layer with an equal volume of distilled water to remove bulk acid and residual methanol.

Step 4: Isolation & Purification 11. Validation : Wash the organic layer with 5% aqueous NaHCO₃ in portions. Vent the separatory funnel frequently. Continue washing until no further CO₂ gas evolution is observed[2]. 12. Wash the organic layer with brine (saturated NaCl). Causality: Brine decreases the solubility of water in the organic phase, initiating the drying process. 13. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent. 14. Concentrate the filtrate in vacuo to yield methyl 2-(allyloxy)benzoate as a pale yellow to colorless oil[1].

Quantitative Data & Yield Optimization

The following table synthesizes optimization parameters for the Fischer esterification of salicylic acid derivatives, applicable to 2-(allyloxy)benzoic acid.

ParameterCondition A (Standard)Condition B (Mild)Condition C (Microwave)
Catalyst Conc. H₂SO₄ (0.15 eq) p -TsOH (0.20 eq)Conc. H₂SO₄ (0.10 eq)
Solvent Methanol (Excess)Methanol (Excess)Methanol (Excess)
Temperature 65°C (Reflux)65°C (Reflux)100°C (Sealed Vessel)
Reaction Time 3 - 4 hours8 - 12 hours10 - 15 minutes
Workup NaHCO₃ / EtOAcNaHCO₃ / EtOAcNaHCO₃ / EtOAc
Typical Yield 85% - 92%75% - 80%>90%
Causality/Note Standard robust method.Prevents potential ether cleavage if allyl group is sensitive.Rapid kinetics due to superheating under pressure[5].

Process Visualization

Workflow N1 2-(allyloxy)benzoic acid + Excess Methanol N2 Acid Catalysis (H2SO4) Protonation of Carbonyl N1->N2 Dropwise Addition N3 Reflux (65°C, 3-4 h) Nucleophilic Attack & H2O Loss N2->N3 Heat Applied N4 Cool to RT & Concentrate Remove Excess Methanol N3->N4 TLC Validation N5 Quench with 5% NaHCO3 Neutralize Catalyst N4->N5 Dilute w/ EtOAc N6 Liquid-Liquid Extraction (EtOAc / Aqueous) N5->N6 CO2 Evolution Ceases N7 Brine Wash & Dry (Na2SO4) Remove Residual Water N6->N7 Phase Separation N8 Methyl 2-(allyloxy)benzoate (Purified Product) N7->N8 Evaporation

Experimental workflow and mechanistic stages for Fischer esterification of 2-(allyloxy)benzoic acid.

References

  • [2] Benchchem. "basic principles of Fischer esterification for methyl salicylate." Benchchem. URL: 2

  • [1] Guidechem. "Methyl 2-(allyloxy)benzoate 6282-42-4 wiki." Guidechem. URL:1

  • [3] Chemistry Steps. "Fischer Esterification Mechanism." Chemistry Steps. URL: 3

  • [5] Winthrop University. "Transesterification and Fischer Esterification of Aspirin using Microwave Heating." Winthrop University. URL: 5

  • [4] Organic Chemistry Portal. "Fischer Esterification." Organic Chemistry Portal. URL: 4

Sources

Application

Application Note: Synthetic Modalities of Methyl 2-(prop-2-en-1-yloxy)benzoate in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4) Structural Rationale and Synthetic Utility Methyl 2-(prop-2-en-1-yloxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4)

Structural Rationale and Synthetic Utility

Methyl 2-(prop-2-en-1-yloxy)benzoate—commonly referred to as methyl 2-allyloxybenzoate—is a highly versatile bifunctional building block. Its architecture features two orthogonal reactive sites: a terminal allyl ether and a methyl ester. This dual functionality allows it to serve as a pivotal intermediate in the divergent synthesis of complex molecular architectures, including prostacyclin derivatives, benzofuran scaffolds, and macrocyclic crown compounds.

By selectively addressing either the allyl ether via sigmatropic shifts or the ester via nucleophilic acyl substitution, chemists can access entirely different classes of natural product scaffolds.

G SM Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4) CR [3,3]-Claisen Rearrangement Microwave, 180°C SM->CR Thermal Activation CC Claisen Condensation NaH, THF, Nucleophile SM->CC Enolate Addition Prod1 Methyl 3-allylsalicylate (Ortho-migrated product) CR->Prod1 Prod2 1-(2-allyloxyphenyl)-1,3-diketones (or β-keto nitriles) CC->Prod2 Down1 Prostacyclin Derivatives & Macrocyclic Crown Ethers Prod1->Down1 Functionalization Down2 Tsuji-Trost Allyl Transfer & Natural Product Scaffolds Prod2->Down2 Cyclization/Transfer

Fig 1: Divergent synthetic workflows for Methyl 2-(prop-2-en-1-yloxy)benzoate.

The [3,3]-Sigmatropic Claisen Rearrangement

Mechanistic Causality

The thermal Claisen rearrangement of methyl 2-allyloxybenzoate is a concerted [3,3]-sigmatropic shift that relocates the allyl group to the ortho position of the aromatic ring, yielding methyl 3-allyl-2-hydroxybenzoate (methyl 3-allylsalicylate) 1. The driving force is the restoration of aromaticity via rapid enolization of the intermediate cyclohexadienone.

Historically, this reaction required prolonged heating in high-boiling solvents, leading to degradation and complex mixtures of regioisomers. By transitioning to microwave dielectric heating , the reaction rapidly achieves the high activation energy required (180–182 °C) while suppressing intermolecular side reactions. The steric bulk of the adjacent methyl ester directs the rearrangement preferentially, and crucially, lowers the solubility of the desired ortho-isomer, allowing for purification by direct crystallization rather than chromatography 1. This product is a highly valued precursor for synthesizing prostacyclin analogs like treprostinil and allyl-crown macrocycles 2.

Protocol 1: Microwave-Assisted Claisen Rearrangement

Self-Validating System: The success of this protocol is visually confirmed by the spontaneous precipitation of the desired isomer from the mother liquor upon cooling. If the solution remains entirely clear, the sigmatropic shift has not reached completion.

  • Preparation: Charge a heavy-walled, microwave-safe reaction vessel with methyl 2-(prop-2-en-1-yloxy)benzoate (1.0 equiv) and tetrahydronaphthalene (tetralin) to achieve a 1.0 M concentration.

  • Irradiation: Seal the vessel and apply microwave irradiation, ramping the temperature to 180–182 °C. Maintain this temperature for 7 to 12 hours under continuous magnetic stirring.

  • Cooling & Crystallization: Cease irradiation and allow the vessel to cool slowly to room temperature. The sterically hindered desired product, methyl 3-allylsalicylate, will "crash out" of the non-polar solvent matrix.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold hexanes to remove residual tetralin and any trace, highly-soluble para-migrated regioisomers.

  • Drying: Dry the off-white solid in vacuo to yield high-purity methyl 3-allylsalicylate.

Enolate-Driven Claisen Condensation

Mechanistic Causality

When the synthetic goal requires preserving the allyl ether for downstream Tsuji-Trost allyl transfer or ring-closing metathesis, the methyl ester serves as an excellent electrophile for Claisen-type condensations 3. Reacting methyl 2-allyloxybenzoate with an enolate (e.g., derived from acetophenone or acetonitrile) yields 1,3-diketones or α -cyano ketones.

The use of Sodium Hydride (NaH) in anhydrous THF ensures irreversible, quantitative deprotonation of the nucleophile. The resulting 1,3-diketone exists predominantly in its enol form due to the extended conjugation with the aromatic ring, which provides a distinct thermodynamic sink that drives the equilibrium forward.

Protocol 2: Synthesis of 1-(2-allyloxyphenyl)-1,3-diketones

Self-Validating System: The initial enolate formation is validated by the cessation of H2​ gas evolution. Post-reaction, successful condensation is confirmed via 1H NMR by the disappearance of the methyl ester singlet (~3.8 ppm) and the emergence of a highly deshielded singlet (~6.80 ppm) corresponding to the α -proton of the enol tautomer.

  • Enolate Generation: Under a strict argon atmosphere, suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF at 0 °C. Dropwise, add the nucleophile (e.g., acetophenone, 1.2 equiv). Stir until gas evolution ceases (approx. 30 mins).

  • Electrophile Addition: Dissolve methyl 2-(prop-2-en-1-yloxy)benzoate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C to prevent uncontrolled exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the highly non-polar ester starting material via TLC (Hexanes:EtOAc, 4:1).

  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the excess NaH with saturated aqueous NH4​Cl .

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to isolate the pure 1,3-diketone.

Quantitative Data Summary

The following table summarizes the comparative operational parameters and expected outcomes for the primary synthetic modalities of methyl 2-allyloxybenzoate.

Reaction PathwayReagents & SolventsTemperatureTimeYield / Outcome
Claisen Rearrangement Tetrahydronaphthalene180–182 °C (Microwave)7–12 hHigh purity ortho-isomer (methyl 3-allylsalicylate) isolated via direct crystallization.
Claisen Condensation NaH (60%), THF, Acetophenone0 °C RT2–4 h64–76% yield of 1-(2-allyloxyphenyl)-3-phenylpropane-1,3-dione.
Macrocyclization Crown ether precursorsRefluxVariableModerate to good yields of diallyl-substituted 14–25-membered macrocycles.

References

  • Synthesis of intermediates for producing prostacyclin derivatives. US Patent 9593061B2. Google Patents. 1

  • Expedient synthesis of natural product scaffolds via allyl migration. OUR Archive - University of Otago. 3

  • 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. Journal of Chemical Research, Synopses (RSC Publishing). 2

Sources

Method

Application Notes &amp; Protocols: Methyl 2-(allyloxy)benzoate in Advanced Heterocyclic Synthesis

Executive Summary Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4)[1] is a highly versatile, ortho-substituted aromatic building block utilized extensively in organic synthesis. Its primary structural utility lies in its cap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4)[1] is a highly versatile, ortho-substituted aromatic building block utilized extensively in organic synthesis. Its primary structural utility lies in its capacity to undergo a thermally driven [3,3]-sigmatropic Claisen rearrangement, unlocking a reactive phenol intermediate—methyl 3-allyl-2-hydroxybenzoate[2]. This unmasked intermediate serves as a critical branching point for divergent cyclization modalities, enabling the synthesis of 2,3-dihydrobenzofurans (DHBF), benzofurans, and chromanes. These oxygen-containing heterocycles are ubiquitous pharmacophores in modern drug discovery, forming the core scaffolds for[2] and various anti-tumor agents[3].

Mechanistic Pathways & Causal Logic

As an application scientist, it is critical to understand not just how a reaction proceeds, but why specific reagents and conditions are selected to control the stereoelectronic outcome of these cyclizations.

The Claisen Rearrangement Checkpoint

The transformation begins with the migration of the allyl group to the ortho position of the aromatic ring.

  • Causality in Condition Selection : Neat heating at elevated temperatures (typically 160 °C) is preferred over solvent-mediated reactions[2]. Removing the solvent increases the effective molarity of the substrate, maximizing the kinetic collision frequency required to achieve the highly ordered, cyclic transition state of the [3,3]-sigmatropic rearrangement. However, for highly substituted derivatives that risk thermal degradation, high-boiling coordinating solvents (e.g., carbitol) are utilized to modulate thermal energy transfer and stabilize the transition state[2].

Divergent Cyclization Modalities

Once the phenol is unmasked, the tethered olefin provides a localized electrophilic site for ring closure. The choice of catalyst dictates the final heterocyclic scaffold:

  • Lewis Acid-Mediated Cyclization (DHBF Synthesis) : Utilizing Zirconium(IV) chloride (ZrCl₄) facilitates the intramolecular Markovnikov addition of the phenolic oxygen across the olefin, yielding the 2-methyl-DHBF core[2]. Causality: ZrCl₄ is selected as a mild, highly oxophilic Lewis acid. It activates the alkene sufficiently for nucleophilic attack without prematurely cleaving the methyl ester—a common and detrimental side reaction encountered with harsher Lewis acids like BBr₃.

  • Palladium-Catalyzed Oxidative Cyclization (Benzofuran Synthesis) : Pd(OAc)₂ promotes a Wacker-type cyclization followed by β-hydride elimination, yielding the fully aromatic benzofuran[3]. Causality: The Pd(II) center coordinates both the olefin and the phenol, templating the C-O bond formation. The subsequent β-hydride elimination restores aromaticity, providing a massive thermodynamic driving force for the reaction.

  • Ring-Closing Metathesis (Chromene Synthesis) : Subsequent O-allylation of the Claisen product generates a diene system. Grubbs' ruthenium catalysts drive the RCM to form 6-membered chromene rings. Causality: This reaction is strictly entropically driven by the irreversible expulsion of ethylene gas, pushing the equilibrium toward the cyclized product.

Quantitative Data Presentation: Cyclization Strategies

The following table summarizes the divergent cyclization strategies originating from the Claisen rearranged intermediate (Methyl 3-allyl-2-hydroxybenzoate).

Cyclization StrategyCatalyst / ReagentSolvent & TempMajor Scaffold GeneratedTypical YieldKey Mechanistic Driver
Lewis Acid Cyclization ZrCl₄ (1.2 equiv)DCM, 0 °C to RT2-Methyl-2,3-dihydrobenzofuran80 - 87%Markovnikov oxo-alkylation
Oxidative Cyclization Pd(OAc)₂ (cat.), O₂Toluene, 80 °C2-Methylbenzofuran70 - 76%Wacker-type carbopalladation
Ring-Closing Metathesis Grubbs II CatalystDCM, Reflux2H-Chromene (requires O-allylation)85 - 90%Entropic expulsion of ethylene

Pathway Visualization

G A Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4) B Methyl 3-allyl-2-hydroxybenzoate (Reactive Phenol) A->B 3,3-Sigmatropic Claisen Rearrangement (160 °C) C 2-Methyl-2,3-dihydrobenzofuran (DHBF Pharmacophore) B->C Lewis Acid Cyclization (ZrCl4, CH2Cl2) D 2-Methylbenzofuran (Aromatic Scaffold) B->D Pd-Catalyzed Oxidative Cyclization (Pd(OAc)2) E 2H-Chromene Derivative (6-Membered Ring) B->E 1. O-Allylation 2. RCM (Grubbs)

Divergent heterocyclic synthesis pathways from Methyl 2-(allyloxy)benzoate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 3-allyl-2-hydroxybenzoate via Claisen Rearrangement

Objective: Thermally driven conversion of the ether to the ortho-allyl phenol[2].

  • Preparation : Charge a 25 mL round-bottom flask with neat Methyl 2-(allyloxy)benzoate (3.00 g, 15.6 mmol). Purge the flask with Argon for 5 minutes to displace oxygen.

    • Causality: Removing oxygen prevents the oxidative degradation of the newly formed electron-rich phenol at high temperatures.

  • Thermal Activation : Submerge the flask in a pre-heated silicone oil bath at 160 °C. Stir the neat liquid vigorously for 2 hours[2].

  • Self-Validation Checkpoint (Critical) : Remove a 5 µL aliquot, dissolve in 1 mL EtOAc, and spot on a silica TLC plate (Hexane/EtOAc 95:5). The starting material (Rf ~0.6) should be completely consumed, replaced by a lower migrating spot (Rf ~0.4). Validation : Spray the plate with 1% aqueous FeCl₃; an immediate purple/blue stain confirms the successful unmasking of the free phenolic -OH group.

  • Purification : Cool the crude brownish oil to room temperature. Purify via flash column chromatography (n-hexane/ethyl acetate 95:5) to isolate the product as a pale yellow oil.

Protocol B: Zirconium-Catalyzed Cyclization to 2-Methyl-DHBF

Objective: Intramolecular Markovnikov cyclization to form the dihydrobenzofuran core[2].

  • Lewis Acid Suspension : In an oven-dried flask under Argon, suspend ZrCl₄ (1.45 g, 6.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL). Cool the suspension to 0 °C in an ice bath.

    • Causality: ZrCl₄ is highly moisture-sensitive. Cooling to 0 °C controls the initial exothermic coordination of the Lewis acid to the substrate's ester and phenol moieties, preventing polymerization of the olefin.

  • Substrate Addition : Dissolve Methyl 3-allyl-2-hydroxybenzoate (1.00 g, 5.2 mmol) from Protocol A in anhydrous DCM (10 mL). Add this solution dropwise to the ZrCl₄ suspension over 15 minutes.

  • Self-Validation Checkpoint (Critical) : Observe the reaction mixture during addition. A transient color change (typically from pale yellow to deep orange/red) indicates active Lewis acid-substrate complexation. If the solution remains colorless and cloudy, the ZrCl₄ may have hydrolyzed prior to use; abort and check reagent integrity.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction : Quench the reaction carefully by adding 15 mL of cold saturated aqueous NaHCO₃.

    • Causality: A basic quench neutralizes the HCl generated during the reaction and precipitates zirconium salts as insoluble ZrO₂/Zr(OH)₄, preventing emulsions and facilitating clean phase separation.

  • Isolation : Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate core.

References

  • Journal of Medicinal Chemistry (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.[Link]

  • Tetrahedron Letters (2020). Discovery of orthogonal synthesis using artificial intelligence: Pd(OAc)2-catalyzed one-pot synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds.[Link]

Sources

Application

Application Note: Advanced Transformations of Methyl 2-(prop-2-en-1-yloxy)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzofuran derivatives and prostacyclin analogues[1][2]. The presence of both an allyl ether and a methyl ester on the aromatic core provides orthogonal handles for structural elaboration.

This guide details two critical, field-proven methodologies for manipulating this substrate:

  • Chemoselective Tsuji-Trost Deallylation: Utilizing specialized Palladium catalysts to unmask the phenol without disturbing the ester.

  • Claisen Rearrangement & Self-Purifying Saponification: A microwave-assisted [3,3]-sigmatropic rearrangement coupled with a sterically-driven purification strategy.

Pathways Substrate Methyl 2-(prop-2-en-1-yloxy)benzoate Pd_Cat [Pd(η3-C3H5)(DPCB-OMe)]OTf + Aniline (Scavenger) Substrate->Pd_Cat Tsuji-Trost Cleavage Thermal Microwave / Thermal (180°C - 220°C) Substrate->Thermal [3,3]-Sigmatropic Rearrangement Product_A Methyl Salicylate (Deallylation Product) Pd_Cat->Product_A Product_B Methyl 3-allyl-2-hydroxybenzoate (Claisen Product) Thermal->Product_B

Divergent synthetic pathways of Methyl 2-(prop-2-en-1-yloxy)benzoate.

Chemoselective Deallylation via Tsuji-Trost Cleavage

Mechanistic Rationale & Causality

Deprotecting an aryl ether typically requires harsh Lewis acids (e.g., BBr3​ ) which can inadvertently cleave adjacent ester groups or degrade sensitive pharmaceutical intermediates. To achieve absolute chemoselectivity, we employ a Palladium-catalyzed Tsuji-Trost deallylation[3].

The C–O bond of the allyl ether is cleaved via the action of a hydridopalladium complex or direct oxidative addition, forming a π -allyl palladium intermediate[3][4]. Because the resulting phenoxide is a poor leaving group, highly electrophilic Pd-complexes are required. The use of a specialized sp2-hybridized phosphorus ligand, such as DPCB-OMe (1,2-bis(4-methoxyphenyl)-3,4-bis(2,4,6-tri-tert-butylphenylphosphinidene)cyclobutene), significantly enhances the catalytic turnover compared to standard Pd(PPh3​)4​ [3][4]. Aniline is introduced as an allyl scavenger; it nucleophilically attacks the π -allyl complex, regenerating the Pd(0) catalyst and irreversibly driving the reaction to yield methyl salicylate[3][4].

Quantitative Data: Catalyst & Condition Screening
Catalyst System (2 mol%)ScavengerTemp (°C)Time (h)Conversion (%)Chemoselectivity
Pd(PPh3​)4​ Aniline (1.0 eq)5012< 50%Moderate
[Pd( η3 -C 3​ H 5​ )(DPCB-OMe)]OTf Aniline (10.0 eq) 50 2 > 99% Excellent
BBr3​ (Non-Pd Control)None-784N/APoor (Ester cleaved)

Table 1: Comparison of deallylation conditions. The DPCB-OMe ligand provides quantitative yields under mild conditions without affecting the methyl ester[3][4].

Protocol 1: Palladium-Catalyzed Deallylation

Self-Validating System: The reaction progress can be visually and analytically tracked. The consumption of the starting material ( Rf​≈0.6 in 4:1 Hexanes/EtOAc) and the appearance of the highly fluorescent methyl salicylate ( Rf​≈0.4 ) under short-wave UV ensures real-time process control.

  • Reaction Assembly: In an oven-dried Schlenk flask under inert atmosphere, dissolve methyl 2-(prop-2-en-1-yloxy)benzoate (1.0 mmol) in neat aniline (10.0 mmol). Causality Check: Aniline serves a dual purpose as both the solvent and the thermodynamic allyl scavenger, preventing the reversible re-allylation of the phenol[3][4].

  • Catalyst Addition: Add 2 mol% of[Pd( η3 -C 3​ H 5​ )(DPCB-OMe)]OTf to the stirring solution.

  • Heating & Monitoring: Heat the mixture to 50 °C. Monitor via TLC. The reaction typically reaches quantitative conversion within 2 hours[3].

  • Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl ( 3×15 mL) to remove the excess aniline and the N-allylaniline byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure methyl salicylate.

Claisen Rearrangement & Self-Purifying Hydrolysis

Mechanistic Rationale & Causality

When heated to elevated temperatures (180 °C – 220 °C), methyl 2-(prop-2-en-1-yloxy)benzoate undergoes a thermally allowed [3,3]-sigmatropic Claisen rearrangement[1][5]. The allyl group migrates to the ortho-position, yielding methyl 3-allyl-2-hydroxybenzoate (note: occasionally misnumbered in patent literature as the 2-allyl-3-hydroxy isomer)[5].

The Steric Shielding Advantage: The rearrangement often produces a mixture of regioisomers (approx. 3:1 ratio)[5]. Separating these via column chromatography is solvent-intensive and scales poorly. However, the desired ortho-rearranged product features significant steric hindrance around the ester carbonyl due to the newly installed adjacent allyl group[5]. We exploit this causality: by subjecting the crude mixture to mild saponification, the less-hindered, unwanted regioisomers are rapidly hydrolyzed into water-soluble carboxylic acids, while the sterically shielded desired ester remains intact[5].

Workflow Step1 1. Substrate + Solvent (Microwave 180°C) Step2 2. Crude Mixture (Regioisomers) Step1->Step2 Claisen Rearrangement Step3 3. Selective Saponification (NaOH/MeOH) Step2->Step3 Exploit Steric Shielding Step4 4. Acid-Base Liquid-Liquid Extraction Step3->Step4 Hydrolyze Unwanted Isomers Step5 5. Pure Sterically Hindered Ester Step4->Step5 Organic Phase Recovery

Workflow for Claisen rearrangement and purification via selective saponification.

Protocol 2: Microwave-Assisted Claisen Rearrangement & Purification

Self-Validating System: The success of the selective saponification is validated by 1 H NMR; the disappearance of the methoxy singlet ( 3.9 ppm) in the aqueous wash confirms the destruction of the unwanted isomers, while the organic phase retains the pure target ester.

  • Microwave Rearrangement: Dissolve methyl 2-(prop-2-en-1-yloxy)benzoate (5.0 mmol) in a high-boiling solvent such as N-methylpyrrolidinone (NMP) or diphenyl ether (5 mL)[5]. Irradiate in a microwave reactor at 180 °C for 7–12 hours[5]. Causality Check: Microwave irradiation ensures uniform heating, significantly reducing reaction times compared to conventional thermal reflux[5].

  • Selective Saponification: Transfer the crude mixture to a round-bottom flask. Add a solution of 1M NaOH in Methanol (1.5 equivalents based on the estimated 25% unwanted regioisomer content). Stir at room temperature for 2 hours. Causality Check: The base selectively attacks the unhindered esters. The desired methyl 3-allyl-2-hydroxybenzoate is protected by the steric bulk of the ortho-allyl group and resists hydrolysis[5].

  • Acid-Base Workup: Dilute the mixture with diethyl ether (30 mL) and water (30 mL). Separate the layers.

  • Aqueous Extraction: Wash the organic layer with saturated aqueous NaHCO3​ ( 2×20 mL). The hydrolyzed, unwanted regioisomers partition into the aqueous phase as sodium salts[5].

  • Final Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. The resulting product is highly pure methyl 3-allyl-2-hydroxybenzoate, ready for subsequent reduction (e.g., via DIBAL or LAH) to form prostacyclin intermediates[5].

References

  • Murakami, H., et al. "Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts." The Journal of Organic Chemistry, American Chemical Society, 2004. URL: [Link]

  • Batra, H., et al. "Synthesis of intermediates for producing prostacyclin derivatives." US Patent 9593061B2, Google Patents, 2017.

Sources

Method

Derivatization of Methyl 2-(allyloxy)benzoate for biological screening

Application Note: Derivatization of Methyl 2-(allyloxy)benzoate for Biological Screening Executive Summary The development of targeted biological screening libraries requires versatile chemical precursors that offer orth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Methyl 2-(allyloxy)benzoate for Biological Screening

Executive Summary

The development of targeted biological screening libraries requires versatile chemical precursors that offer orthogonal handles for late-stage diversification. Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4) is a highly valuable scaffold in drug discovery. Through a regiospecific Claisen rearrangement, this compound is converted into methyl 3-allyl-2-hydroxybenzoate, a functionalized salicylate. This application note provides a comprehensive, causality-driven guide to the derivatization of methyl 2-(allyloxy)benzoate, detailing the mechanistic rationale, optimized protocols, and downstream functionalization strategies for generating libraries targeting poly(ADP-ribose) polymerase-1 (PARP-1) and antimicrobial pathways.

Scientific Rationale & Mechanistic Causality

To build a robust screening library, researchers must understand the reactivity profile of the starting material. Methyl 2-(allyloxy)benzoate features an aromatic ring substituted with a methyl ester at the C1 position and an allyloxy ether at the C2 position.

The Causality of Regioselectivity: The core derivatization step is the Claisen rearrangement , a thermally allowed[3,3]-sigmatropic rearrangement[1]. When heated, the allyl group migrates from the ether oxygen to an ortho carbon on the aromatic ring. Because the C1 position is sterically blocked by the methyl ester, the migration is regiospecifically forced to the unsubstituted C3 position.

Thermodynamic Driving Force: The reaction proceeds via a highly ordered, six-membered chair transition state, initially forming a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate[1]. The thermodynamic instability of this intermediate drives a rapid tautomerization (proton shift), rearomatizing the ring to yield methyl 3-allyl-2-hydroxybenzoate . The resulting product is highly stable due to a strong intramolecular hydrogen bond between the newly formed C2-phenolic hydroxyl and the C1-ester carbonyl. This specific salicylate motif is a privileged pharmacophore in biological systems[2].

Synthetic Workflow & Diversification Strategy

The workflow below illustrates how the initial Claisen rearrangement unlocks multiple pathways for library generation. The terminal olefin can undergo cross-metathesis, while the ester can be saponified and coupled with various amines.

Workflow Start Methyl 2-(allyloxy)benzoate (Starting Material) Claisen Thermal Claisen Rearrangement (Neat, 160 °C, 2h) Start->Claisen [3,3]-sigmatropic shift Intermediate Methyl 3-allyl-2-hydroxybenzoate (Key Intermediate) Claisen->Intermediate Tautomerization Saponification Saponification (NaOH, MeOH) Intermediate->Saponification Metathesis Olefin Cross-Metathesis Side-chain Diversification Intermediate->Metathesis Acid 3-Allylsalicylic Acid Saponification->Acid Amidation Amidation (EDC/HOBt) Library Generation Acid->Amidation Screening Biological Screening (PARP-1, Antimicrobial Assays) Amidation->Screening Metathesis->Screening

Figure 1: Synthetic workflow for the derivatization of Methyl 2-(allyloxy)benzoate.

Quantitative Data: Optimization of the Claisen Rearrangement

Choosing the right reaction conditions dictates the scalability and purity of the library precursor. The table below summarizes the quantitative outcomes of different catalytic and thermal environments for allyl aryl ethers.

Reaction ConditionSolventTemp (°C)TimeYield (%)Mechanistic Note & Causality
Thermal (Neat) None160 °C2 h87%Optimal for scale-up. High atom economy; relies purely on thermal energy to overcome the [3,3]-sigmatropic activation barrier[3].
Zinc-Catalyzed THF55 °C40 min80%Optimal for sensitive substrates. Zn powder coordinates to the ether oxygen, lowering the activation energy and allowing milder conditions[4].
Lewis Acid (BCl₃) DCM-78 to 2512 h~75%Requires stoichiometric Lewis acid. Useful if the substrate contains thermally labile functional groups, though workup is more tedious.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm success at every step before proceeding to biological screening.

Protocol A: Solvent-Free Synthesis of Methyl 3-allyl-2-hydroxybenzoate

This method utilizes neat thermal conditions to maximize throughput and minimize solvent waste[3].

  • Setup: Charge a 50 mL Schlenk flask with methyl 2-(allyloxy)benzoate (3.00 g, 15.6 mmol). Purge the flask with argon for 5 minutes to prevent oxidative degradation at high temperatures.

  • Reaction: Submerge the flask in a pre-heated oil bath at 160 °C. Stir neatly for exactly 2 hours. The colorless liquid will gradually turn into a pale brownish oil.

  • Cooling & Purification: Remove the flask from the heat and cool to room temperature. Purify the crude oil directly via flash column chromatography (Silica gel, n-hexane/ethyl acetate 95:5).

  • Self-Validation Checkpoint:

    • TLC: The starting material is UV-active but does not stain with iron. The product is slightly more polar and will instantly form a dark purple/blue complex when stained with aqueous FeCl₃, confirming the presence of the free phenolic -OH.

    • ¹H NMR (400 MHz, CDCl₃): Success is definitively proven by the disappearance of the ether -O-CH₂- doublet (~4.5 ppm) and the emergence of a highly deshielded phenolic -OH singlet (~10.8 ppm). The extreme downfield shift of the -OH is caused by strong intramolecular hydrogen bonding with the adjacent methyl ester.

Protocol B: Saponification to 3-Allylsalicylic Acid

Hydrolyzing the ester provides a free carboxylic acid for subsequent peptide coupling or amidation.

  • Reaction: Dissolve methyl 3-allyl-2-hydroxybenzoate (2.0 g) in 20 mL of Methanol. Add 10 mL of 2M aqueous NaOH.

  • Reflux: Heat the mixture to reflux (approx. 70 °C) for 3 hours.

  • Workup: Cool the mixture and concentrate under reduced pressure to remove methanol. Dilute the aqueous layer with 15 mL of water and wash with diethyl ether (2 x 15 mL) to remove unreacted starting material.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2. A white precipitate of 3-allylsalicylic acid will form. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Amidation for Library Generation
  • Activation: Dissolve 3-allylsalicylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 12 hours.

  • Isolation: Dilute with ethyl acetate, wash with 5% LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

Biological Screening Context

Derivatives of methyl 2-(allyloxy)benzoate are heavily utilized in two primary biological screening domains:

  • PARP-1 Inhibition (Oncology): The 3-allyl-2-hydroxybenzoate scaffold is a direct precursor to 2,3-dihydrobenzofuran-7-carboxamides. These compounds are potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Inhibiting PARP-1 prevents DNA base excision repair (BER) in cancer cells, leading to synthetic lethality, particularly in BRCA-mutated tumors[3].

  • Antimicrobial Assays (Infectious Disease): 3-Allylsalicylic acid and its extended olefin derivatives (synthesized via cross-metathesis) have been evaluated in zone of inhibition assays against E. coli strains (e.g., MG1655 and NR688). The presence of the lipophilic allyl/alkene chain at the C3 position is critical for penetrating the bacterial cell membrane, making it a valuable hit compound for novel antibiotic development[2].

References

  • 18.4: Reactions of Ethers - Claisen Rearrangement Chemistry LibreTexts URL:[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors PMC - NIH URL:[Link]

  • Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase SciSpace URL:[Link]

  • Synthesis of 3-Farnesyl Salicylic Acid a Novel Antimicrobial from Piper multiplinervium Iowa State University Digital Repository URL:[Link]

Sources

Application

Application Note: High-Fidelity Reaction Monitoring via Thin Layer Chromatography (TLC)

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note Introduction to Reaction Monitoring In the fast-paced environment of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note

Introduction to Reaction Monitoring

In the fast-paced environment of drug development and synthetic chemistry, Thin Layer Chromatography (TLC) remains an indispensable analytical tool. It provides a rapid, semi-quantitative method to monitor the conversion of starting materials into products, assess sample homogeneity, and detect the formation of side-products[1]. While modern laboratories rely heavily on LC-MS and NMR, TLC offers real-time, actionable data at the fume hood, allowing chemists to make immediate decisions regarding reaction quenching, reagent addition, or temperature adjustments.

Mechanistic Principles: The "Why" Behind the Method

To master TLC, one must understand the physical chemistry governing the separation. TLC operates on the principle of differential partitioning between a stationary phase and a mobile phase[2].

  • The Stationary Phase: Standard normal-phase TLC plates are coated with silica gel ( SiO2​ ). The surface of silica gel is highly populated with polar hydroxyl (-OH) groups[3]. These groups interact with analytes via strong dipole-dipole interactions and hydrogen bonding.

  • The Mobile Phase: A liquid solvent or solvent mixture that travels up the plate via capillary action[3].

  • Separation Dynamics: As the mobile phase ascends, a competition occurs. Polar compounds interact strongly with the silica's hydroxyl groups and migrate slowly. Non-polar compounds have a higher affinity for the migrating organic solvent and travel further up the plate[3].

This migration is quantified by the Retention Factor ( Rf​ ) :

Rf​=Distance traveled by the solvent frontDistance traveled by the compound​

Experimental Workflow & Logical Decision Making

The following workflow outlines the self-validating system required for accurate reaction monitoring.

TLC_Workflow Prep 1. Sample Preparation (Dilute SM & Rxn Aliquot) Spot 2. Plate Spotting (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Prep->Spot Dev 3. Chamber Development (Equilibrated Vapor Phase) Spot->Dev Vis 4. Visualization (UV 254 nm & Chemical Stain) Dev->Vis Analyze 5. Rf Analysis (Compare SM vs Rxn Lanes) Vis->Analyze Decision Is SM spot absent in Rxn lane? Analyze->Decision Complete Reaction Complete Proceed to Workup Decision->Complete Yes Incomplete Reaction Incomplete Continue Reaction Decision->Incomplete No

Workflow for monitoring reaction progress using TLC and the co-spotting technique.

Step-by-Step Protocol

Step 1: Chamber Preparation and Saturation

  • Select an appropriate solvent system (see Table 1) that elutes the starting material to an Rf​ of approximately 0.3 to 0.5[4].

  • Pour 2–3 mm of the solvent mixture into a flat-bottomed developing chamber.

  • Critical Causality: Insert a piece of filter paper into the chamber, ensuring it touches the solvent, and cap the chamber. The filter paper acts as a wick, saturating the chamber's atmosphere with solvent vapor[5]. If the chamber is not saturated, solvent will evaporate from the face of the TLC plate during development, leading to artificially high Rf​ values and "smiling" (curved) solvent fronts[5].

Step 2: Plate Preparation and The "Co-Spot" Technique

  • Using a pencil, lightly draw a baseline 1 cm from the bottom of a silica gel TLC plate. Never use a pen, as the organic dyes in the ink will elute with the mobile phase and ruin the chromatogram.

  • Mark three equidistant ticks on the baseline: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture)[6].

  • Critical Causality (The Self-Validating Control): Spot the SM on lane 1 and lane 2. Spot the Rxn mixture on lane 2 (directly over the SM) and lane 3[6]. Reaction mixtures often contain salts, varying pH levels, or high concentrations that alter the local polarity of the silica gel, causing the product's Rf​ to shift relative to a pure standard (Matrix Effect)[4]. The Co-spot (Lane 2) forces the SM and Rxn components to elute through the exact same matrix, preventing false-positive identification of closely eluting spots.

Step 3: Plate Development

  • Place the plate into the saturated chamber using forceps. Ensure the baseline is strictly above the solvent level to prevent the samples from dissolving into the bulk solvent[4].

  • Allow the mobile phase to ascend via capillary action until it is approximately 1 cm from the top edge[6].

  • Remove the plate and immediately mark the solvent front with a pencil. This is required for accurate Rf​ calculation[6].

Step 4: Visualization

  • Non-Destructive: View the dried plate under a short-wave UV lamp (254 nm). Most commercial plates contain a fluorescent indicator (F254). Conjugated or aromatic compounds will quench this fluorescence, appearing as dark spots against a bright green background[1]. Mark these spots with a pencil.

  • Destructive (Staining): Because not all compounds are UV-active, dip the plate into a chemical stain (see Table 2) and heat it gently with a heat gun until spots develop[6].

Quantitative Data & Reagent Selection

Table 1: Common Mobile Phase Systems (Eluotropic Series)

Selecting the right solvent relies on matching the polarity of the mobile phase to the analytes.

Solvent System (Ratio)Polarity LevelTypical Application & Causality
Hexanes / Ethyl Acetate Low to ModerateStandard for general organic synthesis. Adjusting the ratio smoothly tunes the polarity for neutral molecules.
Dichloromethane / Methanol HighUsed for highly polar compounds (amines, amides). Methanol aggressively competes for silica's -OH groups.
Toluene / Acetone ModerateExcellent for highly conjugated or aromatic systems requiring slight polarity adjustments.
Diethyl Ether / Acetic Acid Moderate (Acidic)Causality: Carboxylic acids tend to "tail" or streak on standard silica. Adding 1-2% acetic acid suppresses ionization, keeping the acid protonated and ensuring a tight, circular spot.
Table 2: Chemical Visualization Stains

When compounds lack a UV chromophore, derivatization is required to visualize the reaction progress.

Visualization StainMechanism of ActionTarget Functional Groups
Potassium Permanganate ( KMnO4​ ) Oxidation of oxidizable functional groups, reducing purple Mn(VII) to brown Mn(IV).Alkenes, alkynes, primary/secondary alcohols, oxidizable amines.
Phosphomolybdic Acid (PMA) Reduction of Mo(VI) to Mo(V), forming a dark green/blue complex upon heating.Broad-spectrum; universally stains most organic compounds and lipids.
p-Anisaldehyde Acid-catalyzed condensation reaction forming highly conjugated, brightly colored chromophores.Terpenes, carbohydrates, steroids, and oxygenated compounds.
Ninhydrin Reacts specifically with primary amines to form "Ruhemann's purple."Amino acids, primary amines, and some secondary amines.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing of Spots Sample is too concentrated, or the compound is highly acidic/basic.Dilute the sample aliquot. If the compound is an amine, add 1% Et3​N to the mobile phase. If an acid, add 1% Acetic Acid.
"Smiling" Solvent Front The developing chamber is not fully saturated with solvent vapor[5].Add a filter paper wick to the chamber and allow it to equilibrate for 5 minutes before inserting the plate[5].
Spots remain on the baseline The chosen mobile phase is too non-polar to overcome the analyte's affinity for the silica gel.Increase the polarity of the solvent system (e.g., increase the ratio of Ethyl Acetate or Methanol).

References

  • Chemistry LibreTexts. Thin Layer Chromatography. LibreTexts Organic Chemistry Modules. Available at:[Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Massachusetts Institute of Technology. Available at:[Link]

  • Michigan State University. Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at:[Link]

  • LabXchange (Harvard University). Lab Procedure: Thin Layer Chromatography. LabXchange Repository. Available at:[Link](Note: URL structure generalized for LabXchange routing)

Sources

Method

Use of Methyl 2-(prop-2-en-1-yloxy)benzoate as a building block for pharmaceuticals

Application Note: Methyl 2-(prop-2-en-1-yloxy)benzoate as a Strategic Building Block in Pharmaceutical Synthesis Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4), commonly referred to as methyl 2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(prop-2-en-1-yloxy)benzoate as a Strategic Building Block in Pharmaceutical Synthesis

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4), commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile synthetic intermediate in modern medicinal chemistry. Characterized by an allyl ether and a methyl ester functionally positioned on a benzene core, this molecule serves as a critical precursor for the construction of 2,3-dihydrobenzofuran and benzofuran scaffolds. These bicyclic pharmacophores are foundational to several therapeutic classes, including poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[1], melatonergic receptor agonists (e.g., ramelteon analogues)[2], and prostacyclin derivatives (e.g., treprostinil)[3].

This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative parameters required to successfully utilize this building block in drug development workflows.

Mechanistic Pathways & Causal Logic

The synthetic utility of methyl 2-(prop-2-en-1-yloxy)benzoate is primarily driven by its ability to undergo a [3,3]-sigmatropic (Claisen) rearrangement .

Causality of the Rearrangement: When subjected to thermal stress, the allyl ether undergoes a concerted, pericyclic migration. Because the C1 position of the benzene ring is sterically blocked by the methyl ester, the allyl group is forced to migrate exclusively to the unsubstituted C3 ortho position. This regioselective shift is thermodynamically driven by the rearomatization of the intermediate cyclohexadienone, ultimately unmasking the phenolic hydroxyl group to yield methyl 3-allyl-2-hydroxybenzoate [1].

Downstream Divergence: Once the phenol is unmasked and the allyl group is installed at the C3 position, the molecule is primed for divergent functionalization:

  • Benzofuran Annulation: The terminal alkene can be oxidatively cleaved via ozonolysis to form an intermediate aldehyde. The spatial proximity of this newly formed aldehyde to the C2-phenol drives a spontaneous, thermodynamically favored cyclodehydration, yielding a fully aromatic benzofuran-7-carboxylate core[2].

  • Prostacyclin Elongation: Alternatively, the unmasked phenol can be selectively O-alkylated, leaving the allyl group available for cross-metathesis or further chain extension to synthesize prostacyclin analogues[3].

Visualizing the Synthetic Workflow

G A Methyl 2-(prop-2-en-1-yloxy)benzoate (Starting Material) B [3,3]-Sigmatropic Rearrangement (160°C - 220°C) A->B C Methyl 3-allyl-2-hydroxybenzoate (Key Intermediate) B->C D1 Ozonolysis (-78°C) & Reductive Cyclization C->D1 D2 O-Alkylation & Ester Hydrolysis C->D2 E1 Benzofuran-7-carboxylates (Melatonergic & PARP-1 Agents) D1->E1 E2 Prostacyclin Derivatives (e.g., Treprostinil Synthons) D2->E2

Figure 1: Synthetic divergence of Methyl 2-(prop-2-en-1-yloxy)benzoate into pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Solvent-Free Claisen Rearrangement

Objective: Regioselective conversion of methyl 2-(prop-2-en-1-yloxy)benzoate to methyl 3-allyl-2-hydroxybenzoate.

  • Causality & Setup: The reaction is performed under neat (solvent-free) conditions. The absence of solvent maximizes the frequency of intramolecular collisions, driving the [3,3]-sigmatropic shift efficiently while suppressing intermolecular side reactions. The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the transition state[1].

  • Step-by-Step Procedure:

    • Charge an oven-dried, argon-purged round-bottom flask with methyl 2-(prop-2-en-1-yloxy)benzoate (e.g., 3.00 g, 15.62 mmol)[1].

    • Heat the neat liquid to 160 °C with continuous stirring for 2 hours[1]. For rapid, quantitative conversion, the temperature may be ramped to 220 °C for 1 hour[2].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (n-hexane/ethyl acetate 95:5). The product will exhibit a lower Rf​ value than the starting material due to the formation of the hydrogen-bonding phenolic hydroxyl group. Additionally, FTIR will reveal a broad -OH stretch near 3300 cm⁻¹.

    • Cool to room temperature and purify the crude brownish oil via flash chromatography to afford the product as a pale yellow oil[1].

Protocol B: Ozonolysis and Benzofuran Annulation

Objective: Construction of the benzofuran-7-carboxylate core from the rearranged intermediate.

  • Causality & Setup: Ozonolysis selectively cleaves the terminal alkene. Performing this reaction at cryogenic temperatures (-78 °C) prevents the over-oxidation of the resulting aldehyde into a carboxylic acid[2]. The subsequent addition of dimethyl sulfide (DMS) selectively reduces the intermediate ozonide.

  • Step-by-Step Procedure:

    • Dissolve methyl 3-allyl-2-hydroxybenzoate (e.g., 30 g, 156 mmol) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath[2].

    • Bubble ozone ( O3​ ) through the solution until the starting material is completely consumed (typically ~2 hours).

    • Self-Validation Checkpoint: The reaction endpoint is visually confirmed by a persistent faint blue tint in the solution (indicating excess dissolved ozone) and verified by the disappearance of the starting material on TLC[2].

    • Purge the system with argon for 15 minutes to remove excess ozone.

    • Quench the reaction by adding an excess of dimethyl sulfide (DMS) at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature, stirring overnight to facilitate complete cyclodehydration[2].

    • Self-Validation Checkpoint: ¹H NMR of the concentrated crude must show the complete disappearance of the allyl olefinic protons ( δ 5.0–6.0 ppm) and the emergence of characteristic aromatic furan protons ( δ 6.8 and 7.6 ppm), confirming successful ring closure.

Quantitative Data Presentation

The efficiency of the Claisen rearrangement is highly dependent on the heating modality. The table below summarizes the quantitative parameters for optimizing the conversion of methyl 2-(prop-2-en-1-yloxy)benzoate based on specific laboratory requirements.

Heating ModalityTemperature (°C)TimeYield (%)Mechanistic Advantage & Observations
Conventional (Neat) 1602 h87Solvent-free, highly scalable, minimal setup required[1].
Conventional (Neat) 2201 h>95Extremely rapid conversion, near-quantitative yield[2].
Microwave-Assisted 180–1857–12 hVariableEnhanced thermal control; allows for selective crystallization of isomers when performed in high-boiling solvents[3].

References

  • [2] Title: US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents Source: Google Patents URL:

  • [1] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [3] Title: US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL:

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2-(allyloxy)benzoate

Introduction & Strategic Importance Methyl 2-(allyloxy)benzoate is a highly versatile scaffold in pharmaceutical and materials chemistry. Its primary synthetic utility lies in its ability to undergo a 3,3-sigmatropic Cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Methyl 2-(allyloxy)benzoate is a highly versatile scaffold in pharmaceutical and materials chemistry. Its primary synthetic utility lies in its ability to undergo a 3,3-sigmatropic Claisen rearrangement at elevated temperatures to yield 3-allyl-salicylic acid derivatives. These derivatives are direct precursors to benzofuran rings, prostacyclin analogs, and various melatonergic agents[1]. Achieving a high-yielding, scalable synthesis of this ether is paramount for downstream Active Pharmaceutical Ingredient (API) manufacturing. This application note details a robust protocol for its preparation via the Williamson ether synthesis, emphasizing mechanistic causality, safety controls, and high-throughput purification.

Mechanistic Causality & Reaction Engineering

The synthesis utilizes a classical Williamson etherification, coupling methyl salicylate with allyl bromide in a solid-liquid-liquid multiphase system.

  • Base Selection & Ester Preservation: Potassium carbonate ( K2​CO3​ ) is strictly selected over stronger bases like sodium or potassium hydroxide. Strong aqueous bases would induce competitive saponification of the methyl ester, generating the undesired 2-(allyloxy)benzoic acid. K2​CO3​ provides sufficient basicity to deprotonate the phenol ( pKa​≈9.8 ) without hydrolyzing the ester[2].

  • Solvent Dynamics: The use of a polar aprotic solvent system, such as N,N-Dimethylformamide (DMF) or Acetone, is critical. These solvents leave the phenoxide anion relatively unsolvated, drastically increasing its nucleophilicity and accelerating the SN​2 displacement of the bromide[3].

  • Leaving Group Efficacy & Thermal Control: Allyl bromide is preferred over allyl chloride for scale-up. The weaker C−Br bond lowers the activation energy of the SN​2 transition state, allowing the reaction to reach completion at 60–80°C. Maintaining this moderate temperature is crucial to prevent premature, thermally-induced Claisen rearrangement, which typically occurs at >180°C [1].

  • Catalytic Acceleration: The addition of catalytic Sodium Iodide (NaI) can further accelerate the reaction via in situ generation of the more reactive allyl iodide (Finkelstein reaction dynamics)[4].

Process Visualization

The following diagram illustrates the logical workflow for the scale-up synthesis, highlighting phase transitions and critical control points.

ScaleUpWorkflow Start Raw Materials Methyl Salicylate + Allyl Bromide Base Deprotonation K2CO3 in DMF/Acetone Start->Base Charge Reactor Reaction SN2 Alkylation 60-80°C, 6-12h Base->Reaction Heat & Agitate IPC In-Process Control (IPC) HPLC / TLC Monitoring Reaction->IPC Sample IPC->Reaction If Incomplete Workup Aqueous Quench & Extraction Phase Separation IPC->Workup If Conversion >99% Purify Purification Vacuum Distillation Workup->Purify Organic Layer Product Methyl 2-(allyloxy)benzoate >98% Purity Purify->Product Isolate

Logical workflow and phase transitions for the scale-up synthesis of Methyl 2-(allyloxy)benzoate.

Quantitative Data & Stoichiometry

For a robust scale-up, maintaining precise stoichiometric ratios is vital to minimize unreacted alkylating agents, which pose severe safety and environmental hazards.

Reagent / MaterialMW ( g/mol )EquivalentsMass/Vol (per 1 mol scale)Function
Methyl Salicylate 152.151.00152.15 gStarting Material
Allyl Bromide 120.981.20145.18 gAlkylating Agent
Potassium Carbonate 138.211.50207.32 gMild Base
DMF or Acetone N/A5-10 Vol750 - 1500 mLPolar Aprotic Solvent
Sodium Iodide 149.890.1015.00 gFinkelstein Catalyst

Step-by-Step Experimental Protocol (1-Mole Scale)

This protocol is designed as a self-validating system , incorporating built-in In-Process Controls (IPC) and targeted purification washes to ensure chemical integrity at every stage.

Phase 1: Reactor Charging and Deprotonation
  • Ensure a 3L jacketed glass reactor is thoroughly dried and purged with Nitrogen ( N2​ ) to prevent moisture-induced side reactions.

  • Charge the reactor with 750 mL of anhydrous DMF (or Acetone for a greener profile).

  • Add 152.15 g (1.00 mol) of Methyl Salicylate to the solvent while initiating overhead stirring at 250 RPM.

  • Slowly add 207.32 g (1.50 mol) of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: Finely powdered base increases the solid-liquid interfacial surface area, which is crucial for efficient deprotonation in a heterogeneous multiphase system.

  • Add 15.00 g (0.10 mol) of Sodium Iodide to act as a nucleophilic catalyst[4].

Phase 2: Alkylation and Thermal Control
  • Equip the reactor with a dropping funnel containing 145.18 g (1.20 mol) of Allyl Bromide.

    • Safety Critical: Allyl bromide is a potent lachrymator and alkylating agent. Ensure the reactor is vented through a basic scrubber system.

  • Add the Allyl Bromide dropwise over 45 minutes.

    • Causality: Controlled addition manages the mild exotherm of the SN​2 reaction and prevents localized overheating, which could trigger unwanted side reactions[2].

  • Gradually heat the reactor jacket to maintain an internal temperature of 60°C (if using Acetone, maintain a gentle reflux at ~56°C; if using DMF, 60-80°C is optimal)[2].

  • Stir the multiphase mixture for 6 to 12 hours.

Phase 3: In-Process Control (IPC)
  • Withdraw a 0.5 mL aliquot, quench with water, and extract with ethyl acetate.

  • Analyze via TLC (Hexanes/Ethyl Acetate 8:2) or HPLC. The reaction is deemed self-validated and ready for workup only when the methyl salicylate peak is <1% AUC.

Phase 4: Workup and Isolation
  • Cool the reactor to 20°C.

  • Quench the reaction by slowly adding 1.5 L of deionized water.

    • Causality: Water dissolves the inorganic salts ( KBr , unreacted K2​CO3​ ) and forces the organic product out of the highly polar DMF phase.

  • Extract the aqueous mixture with Ethyl Acetate or Methyl tert-butyl ether (MTBE) (3 x 500 mL)[4].

  • Wash the combined organic layers with 5% aqueous NaOH (200 mL).

    • Causality: This targeted wash specifically removes any trace unreacted methyl salicylate by converting the phenol into its water-soluble sodium phenoxide salt.

  • Wash the organic layer with brine (500 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 5: Purification
  • Purify the crude oil via fractional vacuum distillation (approx. b.p. 115-120°C at 2 mmHg) or pass through a short silica plug to yield pure Methyl 2-(allyloxy)benzoate as a pale yellow to colorless oil.

Analytical Signatures

To verify the structural integrity of the synthesized batch, utilize the following spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3): Confirm the disappearance of the phenolic -OH peak (~10.7 ppm). Key product peaks: δ 7.78 (dd, 1H, Ar-H), 7.42 (td, 1H, Ar-H), 6.98 (m, 2H, Ar-H), 6.05 (ddt, 1H, -CH=), 5.45 (dq, 1H, =CH2 trans), 5.30 (dq, 1H, =CH2 cis), 4.62 (dt, 2H, -OCH2-), 3.88 (s, 3H, -OCH3).

  • IR Spectroscopy: Confirm the absence of the broad O-H stretch at 3200 cm⁻¹; verify the presence of a strong ester C=O stretch at ~1730 cm⁻¹ and an ether C-O stretch at ~1240 cm⁻¹.

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing Methyl 2-(prop-2-en-1-yloxy)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is a critical synthetic intermediate. It frequently undergoes Claisen rearrangement to form 3-allyl-salicylates, which are foundational building blocks for complex prostacyclin derivatives and melatonergic agents[1]. Traditional Williamson ether syntheses for this molecule suffer from poor atom economy, reliance on toxic polar aprotic solvents (e.g., DMF, acetone), and prolonged reflux times.

This application note outlines two field-proven, green chemistry protocols—Microwave-Assisted Phase Transfer Catalysis (PTC) and Aqueous Magnetic Catalysis —designed to maximize yield, ensure scalability, and minimize environmental impact.

Mechanistic Rationale & The Green Chemistry Advantage

The synthesis relies on the O-allylation of the phenolic hydroxyl group of methyl salicylate.

The Chemical Challenge: Methyl salicylate possesses a strong intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl. This thermodynamic sink drastically reduces the nucleophilicity of the phenoxide ion, typically necessitating harsh bases and extended heating to achieve high conversion.

The Green Solutions:

  • Microwave-Assisted PTC: By eliminating the bulk solvent, the concentration of reactive species is maximized. Microwave irradiation directly couples with the polar phenoxide-PTC ion pair, rapidly overcoming the activation energy barrier associated with the intramolecular H-bond[1].

  • Aqueous Magnetic Catalysis: Utilizing water as the sole solvent, allylic acetates act as the allylating agent in the presence of a magnetically separable palladium catalyst (e.g., Pd@Fe₃O₄). This completely avoids toxic alkyl halides and allows for instantaneous catalyst recovery via an external magnetic field, ensuring zero catalyst leaching and high recyclability[2].

Comparative Process Metrics

The following table summarizes the quantitative advantages of shifting from conventional synthesis to the proposed green methodologies.

Process ParameterConventional MethodMicrowave + PTC (Protocol A)Aqueous Magnetic Pd (Protocol B)
Primary Reagents Allyl Bromide, K₂CO₃Allyl Bromide, K₂CO₃, TBABAllyl Acetate, Pd@Fe₃O₄
Solvent System Acetone or DMFSolvent-Free Water
Reaction Time 12 – 24 hours10 – 15 minutes 2 – 4 hours
Temperature 60°C – 150°C (Reflux)90°C (Microwave)Ambient to 50°C
Average Yield 70% – 85%>95% 88% – 92%
E-Factor (Waste) High (>20)Very Low (<2) Low (<5)

Reaction Pathway Visualization

ReactionPathway MS Methyl Salicylate (H-Bonded Phenol) Int Phenoxide-PTC Complex (Enhanced Nucleophile) MS->Int Deprotonation Base Solid Base (K2CO3) + PTC (TBAB) Base->Int Ion-pairing Prod Methyl 2-allyloxybenzoate (Target Product) Int->Prod SN2 Attack Waste Aqueous Waste (Salts/Water) Int->Waste Byproducts Allyl Allylating Agent (Allyl Halide/Acetate) Allyl->Prod Allyl Transfer

Fig 1: Mechanistic pathway of green O-allylation utilizing phase-transfer catalysis.

Self-Validating Experimental Protocols

As an application scientist, it is critical to build self-validation into your workflow. The following protocols include specific checkpoints to verify reaction progress without requiring immediate offline analytics.

Protocol A: Microwave-Assisted Solvent-Free O-Allylation

Causality Focus: Overcoming H-bonding via localized dielectric heating and phase transfer.

  • Step 1: Reagent Milling & Activation

    • Action: In an agate mortar, thoroughly grind 10 mmol (1.52 g) of methyl salicylate, 15 mmol (2.07 g) of anhydrous K₂CO₃, and 0.5 mmol (0.16 g) of Tetrabutylammonium bromide (TBAB) until a fine, homogeneous paste is formed.

    • Causality: Mechanical milling increases the surface area of the inorganic base. TBAB acts as a phase-transfer agent, complexing with the generated phenoxide to form a lipophilic ion pair, making it highly reactive in the absence of a bulk solvent.

    • Self-Validation Checkpoint: The mixture will transition from a loose powder to a slightly tacky paste as the acid-base reaction initiates and water of neutralization is microscopically generated.

  • Step 2: Microwave Irradiation

    • Action: Transfer the paste to a microwave-safe quartz reaction vessel. Add 12 mmol (1.45 g) of allyl bromide dropwise. Seal the vessel with a pressure-rated cap. Irradiate at 300 W (ramp to 90°C) for 10 minutes.

    • Causality: Microwave energy selectively couples with the highly polar phenoxide-TBAB complex, providing instantaneous, volumetric heating that drastically accelerates the SN₂ nucleophilic attack[1].

    • Self-Validation Checkpoint: Monitor the internal temperature probe; a rapid initial spike indicates successful coupling with the polar intermediates.

  • Step 3: Aqueous Quench & Phase Separation

    • Action: Cool the vessel to room temperature. Add 15 mL of distilled water and 15 mL of ethyl acetate (EtOAc). Stir vigorously for 2 minutes, then transfer to a separatory funnel.

    • Causality: Water dissolves the unreacted K₂CO₃ and the KBr byproduct, while the green solvent (EtOAc) selectively extracts the target ester.

    • Self-Validation Checkpoint: Two distinct, clear phases must form. A cloudy organic layer indicates incomplete salt dissolution; add 5 mL more water if necessary.

  • Step 4: TLC Validation & Isolation

    • Action: Spot the organic layer against a methyl salicylate standard on a silica TLC plate (Eluent: 8:2 Hexane:EtOAc).

    • Causality: The intramolecular H-bond in methyl salicylate causes it to bind strongly to silica (lower Rf). The O-allylated product lacks this bond and will elute significantly higher.

    • Self-Validation Checkpoint: Complete disappearance of the lower Rf starting material spot under UV (254 nm) confirms >95% conversion. Evaporate the EtOAc under reduced pressure to yield the pure liquid product.

Protocol B: Aqueous O-Allylation via Magnetic Pd-Catalysis

Causality Focus: Eliminating toxic halides and utilizing water as a benign solvent.

  • Step 1: Reaction Assembly

    • Action: In a 50 mL round-bottom flask, combine 10 mmol of methyl salicylate, 12 mmol of allyl acetate, 15 mL of deionized water, and 50 mg of Fe₃O₄-supported Palladium nanoparticles (Pd@Fe₃O₄).

    • Causality: Allyl acetate replaces highly toxic and lachrymatory allyl halides. Water forces the hydrophobic organic reactants into concentrated micellar droplets around the catalyst surface, driving the reaction forward via the hydrophobic effect[2].

  • Step 2: Catalytic Turnover

    • Action: Stir the biphasic mixture at 50°C for 3 hours.

    • Causality: The Pd catalyst generates a π-allyl palladium intermediate from the allyl acetate, which is subsequently attacked by the phenoxide. The mild temperature prevents the hydrolysis of the methyl ester group.

    • Self-Validation Checkpoint: The reaction mixture will appear as a dark, well-dispersed suspension. Periodic TLC sampling will show the gradual emergence of the high-Rf product spot.

  • Step 3: Magnetic Catalyst Recovery

    • Action: Remove the flask from the heat source. Place a strong neodymium magnet against the exterior wall of the flask.

    • Causality: The superparamagnetic Fe₃O₄ core of the catalyst responds instantly to the magnetic field, pulling all active Pd nanoparticles out of suspension[2]. This eliminates the need for tedious, loss-prone Celite filtration.

    • Self-Validation Checkpoint: The bulk aqueous solution will transition from opaque black to completely transparent within 60 seconds, leaving a dark pellet of catalyst firmly held against the glass wall. Decant the liquid to isolate the product and recycle the catalyst.

Experimental Workflow Visualization

Workflow S1 1. Reagent Milling S2 2. Microwave Irradiation S1->S2 S3 3. Aqueous Quench S2->S3 S4 4. Phase Separation S3->S4 S5 5. TLC Validation S4->S5 S6 6. Product Isolation S5->S6

Fig 2: Step-by-step experimental workflow for solvent-free microwave-assisted synthesis.

Analytical Signatures (Quality Control)

To definitively confirm the structural integrity of Methyl 2-(prop-2-en-1-yloxy)benzoate, cross-reference your isolated product against these spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the broad phenol -OH singlet at ~10.5 ppm.

    • Appearance of the allylic -OCH₂- doublet at δ 4.62 ppm .

    • Appearance of the terminal alkene protons as distinct multiplets at δ 5.30 ppm (cis) and δ 5.45 ppm (trans).

    • Appearance of the internal alkene proton as a multiplet at δ 6.05 ppm .

    • Methyl ester singlet remains sharp at δ 3.88 ppm .

  • FT-IR (ATR):

    • Complete absence of the broad -OH stretch (3200–3400 cm⁻¹).

    • Strong ester carbonyl (C=O) stretch shifted slightly to 1725 cm⁻¹ (due to the breaking of the intramolecular hydrogen bond).

References

  • US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL
  • O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Advanced Catalytic Modalities for the Synthesis of Benzoate Esters: Application Notes and Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP) Executive Summary Benzoate esters are ubiquitous struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP)

Executive Summary

Benzoate esters are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), fragrances, and advanced polymeric materials. Classical synthetic routes, such as Fischer esterification or Steglich coupling, often suffer from poor atom economy, the need for stoichiometric coupling reagents (e.g., DCC), or the requirement of a large excess of alcohol to drive the equilibrium.

In modern synthetic workflows, particularly in late-stage functionalization and green chemistry initiatives, catalytic esterification has emerged as the gold standard. This application note details three distinct, highly efficient catalytic paradigms for synthesizing benzoate esters:

  • Lewis Acid Catalysis: Hafnium(IV)-catalyzed direct dehydrative esterification.

  • Organocatalysis: N-Heterocyclic Carbene (NHC)-catalyzed oxidative esterification.

  • Transition Metal Catalysis: Palladium-catalyzed oxidative cross-esterification.

By understanding the mechanistic causality behind these methods, researchers can select the optimal protocol based on substrate sterics, electronic demands, and available functional groups.

Hafnium(IV)-Catalyzed Direct Dehydrative Esterification

Mechanistic Rationale & Causality

Traditional Brønsted acid-catalyzed esterifications (e.g., using H₂SO₄) require either an excess of alcohol or the continuous removal of water (via a Dean-Stark apparatus) to overcome thermodynamic equilibrium limitations. Hafnium(IV) salts, such as HfCl₄·(THF)₂ or Hf(OtBu)₄, bypass this limitation due to their extreme oxophilicity combined with water tolerance[1].

The Hf(IV) center coordinates with the carbonyl oxygen of benzoic acid, significantly increasing its electrophilicity. Unlike traditional Lewis acids that are irreversibly deactivated by the water byproduct, the specific coordination geometry and electronic structure of Hf(IV) allow for the facile expulsion of water, turning over the catalyst efficiently[2]. This enables the direct condensation of strictly equimolar amounts of benzoic acid and alcohol, maximizing atom economy[3].

HafniumCycle Hf Hf(IV) Catalyst (Active Species) ActAcid Activated Carboxylic Acid [Hf-Acid Complex] Hf->ActAcid + Benzoic Acid NucAttack Nucleophilic Attack by Alcohol (1 equiv) ActAcid->NucAttack Hemiacetal Hf-Bound Hemiacetal Intermediate NucAttack->Hemiacetal Dehydration Dehydration (-H2O) & Ester Release Hemiacetal->Dehydration Dehydration->Hf Catalyst Turnover

Caption: Catalytic cycle of Hafnium(IV)-mediated direct dehydrative esterification.

Protocol 1: Equimolar Condensation via HfCl₄·(THF)₂

Self-Validating Workflow:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add benzoic acid (10.0 mmol) and the target aliphatic alcohol (10.0 mmol).

  • Catalyst Addition: Add HfCl₄·(THF)₂ (0.02 to 0.1 mmol, 0.2–1.0 mol%) followed by anhydrous toluene (20 mL)[1].

  • Reaction: Attach a reflux condenser equipped with a Soxhlet extractor containing activated 4Å molecular sieves (to trap trace moisture and drive kinetics, though Hf is water-tolerant, sieves ensure >95% conversion). Reflux the mixture at 110 °C for 12 hours.

  • Monitoring: Monitor the consumption of benzoic acid via TLC (Hexane:EtOAc 4:1, UV visualization).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted acid. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H NMR (CDCl₃). The disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of the ester α-protons confirm successful conversion.

NHC-Catalyzed Oxidative Esterification of Benzaldehydes

Mechanistic Rationale & Causality

N-Heterocyclic Carbenes (NHCs) offer a profound paradigm shift by enabling the synthesis of benzoate esters directly from benzaldehydes, bypassing the carboxylic acid oxidation state entirely. The reaction relies on "umpolung" (polarity reversal). The free carbene attacks the benzaldehyde to form a nucleophilic Breslow intermediate[4].

Under oxidative conditions (using O₂, MnO₂, or internal redox systems), this intermediate is oxidized to a highly electrophilic acyl azolium species. The addition of an alcohol nucleophile yields the benzoate ester and regenerates the NHC[5]. Recent breakthroughs have demonstrated that adding simple carboxylic acids (like benzoic acid) as co-catalysts drastically accelerates the acyl transfer step, preventing catalyst deactivation and allowing for ultra-low catalyst loadings (down to 50 ppm)[5][6].

NHCCycle Precat Triazolium Salt + Base (DBU) FreeNHC Free NHC Precat->FreeNHC Breslow Breslow Intermediate (Nucleophilic) FreeNHC->Breslow + Benzaldehyde AcylAzolium Acyl Azolium (Electrophilic) Breslow->AcylAzolium + Oxidant (e.g., O2) Product Benzoate Ester + NHC Regeneration AcylAzolium->Product + Alcohol (Co-catalyst: BzOH) Product->FreeNHC

Caption: NHC-catalyzed oxidative esterification pathway from benzaldehyde to benzoate ester.

Protocol 2: Co-Catalyzed NHC Oxidative Esterification

Self-Validating Workflow:

  • Preparation: In a vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), the target alcohol (1.2 mmol), and N-Mes/N-2,4,6-trichlorophenyl 1,2,4-triazolium salt (0.01 mmol, 1 mol%)[5].

  • Co-Catalyst & Base: Add benzoic acid (0.05 mmol, 5 mol%) as the co-catalyst[6]. Dissolve the mixture in anhydrous THF (5 mL). Add DBU (1.1 mmol) dropwise to generate the free carbene.

  • Oxidation: Introduce the oxidant. If using an aerobic protocol, attach an O₂ balloon and stir vigorously at room temperature for 4–8 hours.

  • Monitoring: Track the disappearance of the aldehyde peak via GC-MS or TLC.

  • Workup: Dilute the mixture with dichloromethane (10 mL) and wash with 1M HCl (5 mL) to remove DBU, followed by brine. Dry over MgSO₄ and evaporate the solvent.

  • Validation: Purify via flash column chromatography. Validate the ester formation via IR spectroscopy (strong C=O stretch at ~1715–1730 cm⁻¹) and GC-MS (molecular ion peak corresponding to the specific benzoate ester).

Palladium-Catalyzed Oxidative Cross-Esterification

Mechanistic Rationale & Causality

When the starting material is a benzyl alcohol, transition metal catalysis—specifically Palladium(II)—provides an elegant, one-pot oxidative tandem route to benzoate esters[7][8].

The causality of this reaction involves a dual-oxidation sequence. First, the Pd(II) catalyst dehydrogenates the benzyl alcohol to benzaldehyde. The aldehyde subsequently undergoes nucleophilic attack by the aliphatic alcohol partner to form a hemiacetal. A second Pd-mediated dehydrogenation (β-hydride elimination from the Pd-alkoxide intermediate) yields the final benzoate ester[9]. The resulting Pd(0) is re-oxidized to the active Pd(II) species by a terminal oxidant (such as O₂, benzyl chloride, or DMSO)[7][10].

PdCycle PdII Pd(II) Catalyst (e.g., Pd(OAc)2) Aldehyde Benzaldehyde (from Benzyl Alcohol) PdII->Aldehyde 1st Dehydrogenation Hemiacetal Hemiacetal Formation (with Aliphatic Alcohol) Aldehyde->Hemiacetal + R-OH PdAlkoxide Pd-Alkoxide Intermediate Hemiacetal->PdAlkoxide + Pd(II) Ester Benzoate Ester + Pd(0) PdAlkoxide->Ester β-Hydride Elimination Regen Oxidation of Pd(0) back to Pd(II) Ester->Regen Regen->PdII + Terminal Oxidant

Caption: Palladium-catalyzed oxidative cross-esterification of benzyl alcohols.

Protocol 3: Pd(OAc)₂ Catalyzed Synthesis from Benzyl Alcohols

Self-Validating Workflow:

  • Preparation: To a reaction tube, add benzyl alcohol (1.0 mmol), the aliphatic alcohol (e.g., methanol or ethanol, 5.0 mL, which acts as both reactant and solvent), and K₂CO₃ (1.5 mmol) as the base[10].

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 5 mol%). If utilizing an NHC ligand to stabilize the Pd species, add 1-benzyl imidazole (5 mol%)[7].

  • Reaction: Purge the vessel with O₂ and maintain under an O₂ balloon (1 atm). Stir the mixture at 60 °C for 12–16 hours.

  • Monitoring: Analyze aliquots via GC-FID. You will initially observe the transient formation of benzaldehyde, which will subsequently convert to the benzoate ester.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Validation: Isolate the product via silica gel chromatography. Confirm the structure via ¹³C NMR (carbonyl carbon typically appears at ~166-168 ppm).

Quantitative Data Presentation

The following table summarizes the key metrics of the three catalytic modalities, allowing researchers to select the appropriate method based on their specific starting materials and green chemistry requirements.

Catalytic ModalityPrimary Catalyst SystemStarting MaterialCo-Reactant (Alcohol)Oxidant / AdditiveTypical YieldAtom Economy / Green Metric
Lewis Acid Direct HfCl₄·(THF)₂ (0.2–1 mol%)Benzoic Acid1.0 equivNone (Dehydrative)85–95%High: Water is the only byproduct; 1:1 stoichiometry[1].
NHC Organocatalysis Triazolium Salt (0.005–1 mol%)Benzaldehyde1.0–1.2 equivO₂ + BzOH (5 mol%)90–98%High: Avoids toxic metals; ultra-low catalyst loading[5].
Pd-Catalyzed Cross Pd(OAc)₂ (5 mol%)Benzyl AlcoholExcess (often solvent)O₂ (1 atm) + Base80–90%Moderate: High E-factor if alcohol is used as solvent, but utilizes clean O₂[9][10].

References

  • Wacharee Harnying, Panyapon Sudkaow, Animesh Biswas, and Albrecht Berkessel. "N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading." Angewandte Chemie International Edition, 2021.
  • Ishihara, Kazuaki, Suguru Ohara, and Hisashi Yamamoto. "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science, 2000, 290(5494), 1140-1142.
  • "PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO for the Selective Synthesis of Esters." PMC - NIH.
  • "N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading." ResearchGate.
  • "N-Heterocyclic Carbene Catalysis under Oxidizing Conditions." MDPI, 2018.
  • "An Electrochemical Design for Catalytic Dehydration: Direct, Room-Temperature Esterification without Acid or Base Additives." Journal of the American Chemical Society, 2023.
  • "Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions." Semantic Scholar, 2021.
  • "Benzyl Alcohol Oxidation on Pd(111): Aromatic Binding Effects on Alcohol Reactivity." Langmuir, 2014.
  • "Palladium-catalysed oxidative cross-esterification between two alcohols." ResearchGate, 2025.
  • "Hafnium-Catalyzed Direct Amide Formation at Room Temperature." ACS Publications, 2015.

Sources

Method

Application Note: High-Yield Synthesis of Bioactive Dihydrobenzofuran Scaffolds from Methyl 2-(prop-2-en-1-yloxy)benzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4),...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

Methyl 2-(prop-2-en-1-yloxy)benzoate (CAS: 6282-42-4), commonly referred to as methyl 2-allyloxybenzoate, is a highly versatile ortho-substituted aromatic ether[1]. Its structural topology makes it an ideal precursor for the construction of 2,3-dihydrobenzofuran (DHBF) and benzofuran heterocycles. These scaffolds are privileged pharmacophores in modern drug discovery, most notably serving as the core architecture for Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors targeting BRCA-mutated cancers[2]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for transforming methyl 2-allyloxybenzoate into advanced bioactive intermediates.

Mechanistic Principles & Chemical Causality

The [3,3]-Sigmatropic Claisen Rearrangement

The foundational step in this synthetic sequence is the thermal or microwave-assisted Claisen rearrangement of methyl 2-allyloxybenzoate to methyl 3-allyl-2-hydroxybenzoate[3].

  • Causality & Thermodynamics: The reaction proceeds via a concerted, pericyclic [3,3]-sigmatropic shift through a highly ordered, chair-like transition state. The initial migration disrupts aromaticity to form an intermediate 6-allyl-2,4-cyclohexadienone. The driving force of the reaction is the subsequent rapid enolization (proton shift), which restores the aromaticity of the benzene ring, yielding the thermodynamically stable ortho-allyl phenol[4].

  • Regioselectivity: The presence of the ester group at the 1-position directs the allyl migration exclusively to the unsubstituted ortho-position (the 3-position), preventing the formation of complex regioisomeric mixtures often seen in unfunctionalized allyl phenyl ethers[4].

Lewis Acid-Mediated Intramolecular Cyclization

To construct the DHBF core, the rearranged ortho-allyl phenol undergoes an intramolecular cyclization[3].

  • Causality of Catalyst Selection: While traditional acid catalysis can lead to polymerization or unwanted side reactions, the use of a mild Lewis acid such as Zirconium(IV) chloride (ZrCl₄) provides precise control[3]. ZrCl₄ coordinates to the terminal alkene, increasing its electrophilicity. The adjacent phenolic oxygen, acting as an internal nucleophile, attacks the activated alkene (Markovnikov addition), forming a stable five-membered oxygen heterocycle (2-methyl-2,3-dihydrobenzofuran)[3].

SyntheticWorkflow SM Methyl 2-(prop-2-en-1-yloxy)benzoate (Starting Material) CR [3,3]-Sigmatropic Claisen Rearrangement (160 °C, 2 h) SM->CR Int1 Methyl 3-allyl-2-hydroxybenzoate (Intermediate) CR->Int1 Cyc Intramolecular Cyclization (ZrCl4, DCM, rt) Int1->Cyc Int2 Methyl 2-methyl-2,3-dihydrobenzofuran- 7-carboxylate Cyc->Int2 Amidation Ester Hydrolysis & Amidation Int2->Amidation Product DHBF-7-carboxamide (PARP-1 Inhibitor) Amidation->Product

Caption: Synthetic workflow from methyl 2-allyloxybenzoate to DHBF-7-carboxamide PARP-1 inhibitors.

Quantitative Data: Strategy Selection

The choice of reaction conditions significantly impacts the yield and scalability of the intermediates. Table 1 summarizes the validated parameters for both the rearrangement and cyclization steps.

Table 1: Comparative Reaction Conditions and Yields

TransformationReagents / ConditionsTimeYieldMechanistic AdvantageReference
Claisen Rearrangement Neat, Thermal heating (160 °C)2 h87%Solvent-free, highly scalable, simple purification.[3]
Claisen Rearrangement Microwave irradiation (180 °C)7-12 h>80%Enhanced reaction rate, selective crystallization of isomers.[4]
Intramolecular Cyclization ZrCl₄ (1.2 eq), DCM, Room Temp10 h75-85%Mild Lewis acid activation prevents alkene polymerization.[3]
Orthogonal Cyclization Pd(OAc)₂ / Cu(OAc)₂, Oxidant12 h~76%Enables orthogonal synthesis of benzofurans vs cyclohexanones.[5]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify chemical transformations before proceeding, ensuring high trustworthiness and reproducibility.

Protocol A: Solvent-Free Synthesis of Methyl 3-allyl-2-hydroxybenzoate

Objective: Execute a [3,3]-sigmatropic rearrangement to yield the ortho-allyl phenol.

  • Setup: Charge a dry, argon-purged 100 mL round-bottom flask with methyl 2-(prop-2-en-1-yloxy)benzoate (3.00 g, 15.62 mmol)[3].

  • Reaction: Heat the neat liquid to 160 °C using a temperature-controlled oil bath. Maintain stirring for exactly 2 hours[3].

  • In-Process Control (IPC) Validation:

    • Chromatographic Check: Sample the reaction mixture and elute via TLC with n-hexane/ethyl acetate (95:5). The starting material (higher Rf) must be completely consumed, replaced by a new, lower Rf spot (product).

    • Spectroscopic Check: A crude ¹H NMR (400 MHz, DMSO-d₆) must show the disappearance of the O-allyl -CH₂- doublet (~4.6 ppm) and the appearance of a C-allyl -CH₂- doublet (~3.36 ppm)[3]. Crucially, a highly deshielded phenolic -OH peak must appear (>10.0 ppm), confirming rearomatization.

  • Purification: Cool the brownish oil to room temperature. Purify via flash column chromatography (silica gel, n-hexane/ethyl acetate 95:5) to afford the product as a pale yellow oil[3].

Protocol B: ZrCl₄-Catalyzed Cyclization to Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Objective: Construct the DHBF core via intramolecular nucleophilic attack.

  • Setup: Dissolve methyl 3-allyl-2-hydroxybenzoate (2.00 g, 10.4 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere[3].

  • Catalyst Addition: Portion-wise, add anhydrous Zirconium(IV) chloride (ZrCl₄, 2.91 g, 12.5 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 10 hours[3].

  • In-Process Control (IPC) Validation:

    • Spectroscopic Check: Analyze an aliquot via ¹H NMR. The complex multiplet of the terminal alkene (~5.0–6.0 ppm) must completely disappear. The appearance of a new doublet integrating to 3H at ~1.4–1.5 ppm confirms the formation of the new methyl group on the closed furan ring[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Elaboration to PARP-1 Inhibitor Precursors (Amidation)

Objective: Convert the ester to a bioactive carboxamide pharmacophore.

  • Hydrolysis: Reflux the DHBF methyl ester in a mixture of methanol and aqueous NaOH for 18 hours to yield the corresponding carboxylic acid[3].

  • Mixed Anhydride Formation: Dissolve the acid in THF, cool to −20 °C, and add N-methylmorpholine (NMM) followed by isobutyl chloroformate (i-BuOCOCl). Stir for 20 minutes[3].

  • Amidation: Introduce dry NH₃ gas (or 30% aqueous NH₄OH) and stir at room temperature for 45 minutes[3].

  • Validation: Mass spectrometry (ESI-MS) should confirm the [M+H]⁺ mass corresponding to the primary amide. IR spectroscopy will show the shift of the carbonyl stretch from ester (~1720 cm⁻¹) to amide (~1650-1680 cm⁻¹) and the appearance of primary amine N-H stretches (~3200-3400 cm⁻¹).

Biological Application: PARP-1 Inhibition Pathway

The 2,3-dihydrobenzofuran-7-carboxamide derivatives synthesized from methyl 2-allyloxybenzoate are potent inhibitors of PARP-1[2]. PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs) and utilizes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains[6]. This PARylation recruits essential base excision repair (BER) proteins like XRCC1 and DNA polymerase β[6].

By mimicking the nicotinamide moiety of NAD⁺, DHBF-7-carboxamides competitively bind to the catalytic domain of PARP-1[7]. This traps the PARP-1 enzyme on the DNA, stalling the replication fork, and converting SSBs into lethal double-strand breaks (DSBs)[6]. In cancer cells harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), this mechanism triggers synthetic lethality and apoptosis[6].

SignalingPathway DNA DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Enzyme (Recruited to SSBs) DNA->PARP1 PARylation PARylation & Recruitment of BER Proteins (XRCC1, Pol β) PARP1->PARylation Active Stall Trapped PARP-1 / Blocked Repair PARP1->Stall Inhibited NAD NAD+ Substrate NAD->PARP1 Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor DHBF-7-carboxamide (PARP-1 Inhibitor) Inhibitor->PARP1 Blocks NAD+ binding DSB Double-Strand Breaks (DSBs) (During Replication) Stall->DSB Apoptosis Synthetic Lethality (in BRCA-mutant cells) DSB->Apoptosis

Caption: Mechanism of synthetic lethality induced by DHBF-7-carboxamide PARP-1 inhibitors in BRCA-mutant cells.

References

  • Patel, M. R., et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2014, 57(13), 5579–5601.[Link]

  • Batra, H., et al. "Synthesis of intermediates for producing prostacyclin derivatives.
  • Wang, C., et al. "Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer." Scientific Reports, 2017, 7, 43915.[Link]

  • Alemasova, E. E., & Lavrik, O. I. "PARP1: Structural Insights and Pharmacological Targets for Inhibition." International Journal of Molecular Sciences, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Methyl 2-(prop-2-en-1-yloxy)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and troubleshooting steps required to maximize the yield of methyl 2-(prop-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and troubleshooting steps required to maximize the yield of methyl 2-(prop-2-en-1-yloxy)benzoate (commonly referred to as methyl 2-allyloxybenzoate).

This molecule is a critical intermediate in the synthesis of prostacyclin derivatives, benzofurans, and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1][2]. The synthesis relies on a Williamson ether synthesis, reacting methyl salicylate with an allyl halide. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions—such as ester hydrolysis and the[3,3]-sigmatropic Claisen rearrangement—if the reaction kinetics and thermodynamic parameters are not strictly controlled[2].

Quantitative Data: Reaction Conditions & Yield Optimization

To establish a baseline for your experimental design, the following table summarizes how different reaction parameters influence the final yield and product purity.

SolventBaseAdditiveTemp (°C)Time (h)Expected YieldKey Observation / Causality
Acetone Anhydrous K2​CO3​ None60 (Reflux)2470 - 85%Standard conditions; reaction occurs at the solid-liquid interface. Requires vigorous stirring[3].
DMF Anhydrous K2​CO3​ Cat. KI 25 - 508 - 1290 - 99% Optimal. KI drives a Finkelstein reaction, generating highly reactive allyl iodide in situ[2].
H2​O / DCM NaOH (aq)TBAB2512< 50%High risk of ester hydrolysis. Yield is lost to 2-(allyloxy)benzoic acid formation.
Neat NoneNone> 1602< 10%Thermal stress triggers a Claisen rearrangement, yielding methyl 3-allyl-2-hydroxybenzoate[1].
Standard Operating Procedure: High-Yield Synthesis Workflow

This protocol utilizes the DMF/KI optimized route to ensure maximum nucleophilic attack while preventing ester cleavage. Every step is designed as a self-validating system to ensure you can confirm success before proceeding.

Step 1: Phenoxide Generation

  • Action: Dissolve 1.0 equivalent of methyl salicylate in anhydrous DMF (0.5 M concentration). Add 1.2 equivalents of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the phenolic hydroxyl group ( pKa​≈9.8 ) but weak enough to leave the methyl ester intact.

  • Validation Checkpoint: The solution will transition from colorless to a distinct yellow tint, confirming the formation of the phenoxide anion.

Step 2: Catalyzed Alkylation

  • Action: Add 0.1 equivalents of potassium iodide ( KI ), followed by the dropwise addition of 1.1 equivalents of allyl bromide. Stir at room temperature to 50°C maximum.

  • Causality: The sterically hindered ortho-ester group reduces the nucleophilicity of the phenoxide. KI acts as a nucleophilic catalyst, converting allyl bromide into allyl iodide, which is a superior electrophile for the SN​2 displacement[2].

Step 3: Reaction Monitoring & Workup

  • Action: Monitor via TLC (Hexanes:EtOAc 8:2). Once the starting material is consumed, quench the reaction by pouring it into 5 volumes of ice water. Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove residual DMF.

  • Validation Checkpoint: The product spot on TLC will be significantly less polar (higher Rf​ ) than methyl salicylate, as the hydrogen-bonding hydroxyl group has been masked.

Step 4: Temperature-Controlled Purification

  • Action: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via high-vacuum distillation, ensuring the oil bath never exceeds 120°C.

Workflow Start Reactants: Methyl Salicylate + Allyl Bromide Base Reagents: Anhydrous K2CO3 + DMF + cat. KI Start->Base Temp Reaction Conditions: Stir at 25°C - 50°C for 8-12h Base->Temp Monitor In-Process Control: TLC / GC-MS Monitoring Temp->Monitor Monitor->Temp < 95% Conversion Workup Workup: Aqueous Quench & EtOAc Extraction Monitor->Workup > 95% Conversion Purification Purification: High-Vacuum Distillation (< 120°C) Workup->Purification Product Target Isolated: Methyl 2-(allyloxy)benzoate Purification->Product

Experimental workflow for the optimized synthesis of methyl 2-(allyloxy)benzoate.

Troubleshooting FAQs

Q1: I achieved full conversion according to TLC, but my NMR shows a free phenol (-OH) peak and an allyl group attached to the aromatic ring. What happened? A1: You have inadvertently triggered a [3,3]-sigmatropic Claisen rearrangement . Methyl 2-(allyloxy)benzoate is highly sensitive to thermal stress. When heated above ~150°C, the allyl ether migrates to the ortho or para position of the aromatic ring, yielding methyl 3-allyl-2-hydroxybenzoate[1][2]. Fix: This almost always occurs during aggressive vacuum distillation of the crude product. You must use a high-vacuum pump (e.g., < 1 Torr) to lower the boiling point, ensuring your heating mantle or oil bath stays strictly below 120°C.

Q2: My yield is stuck at 50%, and I am seeing a highly polar spot at the baseline of my TLC plate. How do I prevent this? A2: The baseline spot is likely 2-(allyloxy)benzoic acid, the result of ester hydrolysis . This occurs if your potassium carbonate was highly hydrated (wet) or if you attempted to use a stronger base like sodium hydroxide ( NaOH )[3]. The methyl ester is vulnerable to nucleophilic attack by hydroxide ions. Fix: Always flame-dry your glassware, use strictly anhydrous K2​CO3​ , and utilize anhydrous solvents.

Q3: The reaction is stalling at 40% conversion after 24 hours in acetone. Should I increase the temperature? A3: Do not increase the temperature, as refluxing acetone is already at 56°C, and pushing it higher in a sealed system risks Claisen rearrangement or solvent degradation. The stall is caused by the poor solubility of K2​CO3​ in acetone, limiting the reaction to the solid-liquid interface. Fix: Switch to a polar aprotic solvent like DMF, or add a catalytic amount of KI (10 mol%) to your acetone mixture. The KI will continuously convert the allyl bromide into allyl iodide, accelerating the SN​2 kinetics without requiring additional heat[2].

Mechanism MS Methyl Salicylate (Phenoxide) OAlk O-Alkylation (SN2) Allyl Bromide / K2CO3 MS->OAlk Target Methyl 2-(allyloxy)benzoate (Target Product) OAlk->Target Claisen [3,3]-Sigmatropic Rearrangement Target->Claisen Heat > 150°C Hydrolysis Ester Hydrolysis (H2O / Strong Base) Target->Hydrolysis Aqueous Base SideProd Methyl 3-allyl-2-hydroxybenzoate (Side Product) Claisen->SideProd Acid 2-(allyloxy)benzoic acid (Side Product) Hydrolysis->Acid

Mechanistic pathways showing the target SN2 reaction versus yield-destroying side reactions.

References
  • Linstid III, H. C. (1978). PHOTOCHEMICAL 1,3-CYCLOADDITION OF OLEFINS TO SUBSTITUTED BENZENES. The University of Arizona. [Link]

  • US Patent 9,593,061 B2. (2017). Synthesis of intermediates for producing prostacyclin derivatives.
  • K. K. et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Rhee, H. et al. (2004). Bromure D'allyle | Thin Layer Chromatography | Ester. Bull. Korean Chem. Soc., Scribd. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Methyl 2-(allyloxy)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals performing the synthesis and chromatographic purification of methyl 2-(allyloxy)benzoate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals performing the synthesis and chromatographic purification of methyl 2-(allyloxy)benzoate.

The synthesis of this molecule is typically achieved via a Williamson ether synthesis, reacting methyl salicylate with allyl bromide in the presence of a mild base like potassium carbonate[1]. While the reaction itself is robust, isolating the pure ether product presents a unique chromatographic challenge due to the deceptive polarity of the starting materials. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield purification.

Mechanistic Overview & Workflow Visualization

Understanding the chemical behavior of your analytes is the first step in successful chromatography. The reaction proceeds via an SN2 attack of the phenoxide anion on the primary alkyl halide[2].

ReactionPathway SM Methyl Salicylate (Phenol) Base K2CO3 Base (Deprotonation) SM->Base Acetone, Reflux Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate Product Methyl 2-(allyloxy)benzoate (Target Ether) Intermediate->Product SN2 Attack Electrophile Allyl Bromide (Electrophile) Electrophile->Product

Fig 1. Williamson ether synthesis pathway for methyl 2-(allyloxy)benzoate.

A common pitfall is relying solely on silica gel chromatography to separate unreacted methyl salicylate from the product. Methyl salicylate possesses a strong intramolecular hydrogen bond between its phenolic hydroxyl and ester carbonyl groups[3]. This internal bonding masks its polar functional groups from the silica stationary phase, causing it to elute at nearly the same rate as the fully alkylated product. To circumvent this, an alkaline liquid-liquid extraction must be integrated into the workflow prior to column loading.

PurificationWorkflow Crude Crude Reaction Mixture Filter 1. Filtration (Remove K2CO3) Crude->Filter Evaporate 2. Rotary Evaporation (Remove Acetone) Filter->Evaporate Workup 3. Alkaline Workup (EtOAc / 1M NaOH) Evaporate->Workup Aqueous Aqueous Layer (Discard Unreacted Phenol) Workup->Aqueous Deprotonates SM Organic Organic Layer (Crude Product) Workup->Organic Retains Product Column 4. Silica Column (9:1 Hexanes:EtOAc) Organic->Column Dry & Load Pure Pure Methyl 2-(allyloxy)benzoate Column->Pure Isocratic Elution

Fig 2. Step-by-step purification workflow isolating the target ether product.

Quantitative Data & TLC Guide

Use the following table to track your reaction progress and identify fractions during column chromatography.

CompoundMolecular WeightpKaRf Value (10% EtOAc / 90% Hexanes)Visual on TLC (UV 254nm)
Allyl Bromide 120.98 g/mol N/A~0.95 (Solvent Front)Invisible (Requires KMnO₄ stain)
Methyl Salicylate 152.15 g/mol ~9.80.48Strong dark spot
Methyl 2-(allyloxy)benzoate 192.21 g/mol N/A0.42Strong dark spot
2-(allyloxy)benzoic acid (Side Product)178.18 g/mol ~4.00.00 (Baseline)Strong dark spot

Note: The Rf of the product is slightly lower than the starting material because alkylation breaks the intramolecular hydrogen bond, freeing the ester carbonyl to interact with the silica gel.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . Do not proceed to the chromatography step until the alkaline workup has been analytically verified.

  • Filtration: Filter the crude acetone reaction mixture through a pad of Celite to remove solid K₂CO₃ and KBr salts. Rinse the filter cake with cold acetone. Causality: Removing basic salts prevents ester hydrolysis during the subsequent concentration step.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator (40 °C water bath, ~200 mbar down to 50 mbar). Causality: This removes the reaction solvent (acetone) and strips away highly volatile unreacted allyl bromide (bp 71 °C).

  • Alkaline Workup (Critical Step): Dissolve the resulting viscous oil in Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash with cold 1M NaOH (3 x 20 mL). Causality: The NaOH deprotonates unreacted methyl salicylate (pKa ~9.8), converting it into a water-soluble phenolate salt that partitions into the aqueous phase, leaving the non-acidic ether product in the organic layer.

  • Protocol Validation: Spot the organic layer on a TLC plate against a methyl salicylate standard. Self-Validation Check: If the Rf 0.48 spot is absent, the workup is successful. If it remains, perform one additional NaOH wash.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl solution (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Column Packing: Prepare a silica gel column (230-400 mesh) using the slurry method in 100% Hexanes. Use approximately 30 g of silica per 1 g of crude product.

  • Loading & Elution: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and load it onto the silica bed. Flush with 1 column volume (CV) of 100% Hexanes to remove trace non-polar impurities, then elute isocratically with 9:1 Hexanes:Ethyl Acetate[1].

  • Isolation: Pool fractions containing the pure product (Rf ~0.42) and concentrate under reduced pressure to afford methyl 2-(allyloxy)benzoate as a colorless to pale yellow oil.

Troubleshooting & FAQs

Q: My product and starting material are co-eluting on the column. How do I separate them? A: This is the most common issue with this specific synthesis. Because of the intramolecular hydrogen bonding in methyl salicylate, its polarity on silica is deceptively similar to your product[3]. Do not attempt to separate them via chromatography. Instead, rely on the chemical difference in their acidity. Return your mixed fractions to a separatory funnel, dissolve in ethyl acetate, and perform the 1M NaOH wash described in Step 3 of the protocol.

Q: I see a fast-eluting spot near the solvent front on my TLC. What is it? A: This is likely unreacted allyl bromide or its degradation products. Allyl bromide is highly non-polar and elutes rapidly. Ensure thorough rotary evaporation of the crude mixture before loading it onto the column. Because it elutes so quickly, it will easily wash off the column during the initial 100% Hexanes flush and will not contaminate your product fractions.

Q: My product fraction shows a baseline spot (Rf = 0.0) on TLC. What went wrong? A: A baseline spot in non-polar eluents indicates a highly polar impurity, most likely 2-(allyloxy)benzoic acid. This occurs if the methyl ester undergoes hydrolysis[4]. This is usually caused by the presence of trace water combined with K₂CO₃ during a prolonged reflux, or by leaving the product in the strong aqueous base (NaOH) for too long during the workup. To prevent this, ensure anhydrous reaction conditions and perform rapid phase separations during your alkaline washes.

Q: Can I use a gradient elution instead of an isocratic one? A: Yes. A step gradient is highly effective. Start with 100% Hexanes (1-2 CV) to flush out residual allyl bromide, step up to 5% EtOAc/Hexanes (2 CV) to condition the column, and finally elute the product with 10% EtOAc/Hexanes.

References

  • Supplementary Information - Rsc.org Source: Royal Society of Chemistry URL:[Link]

  • Hydrogen Bonding Effects on the Fluorescence of Methyl Salicylate Source: SciSpace URL:[Link]

  • Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]

  • Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Methyl 2-(allyloxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of methyl 2-(allyloxy)benzoate: the persistence and selective remov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis of methyl 2-(allyloxy)benzoate: the persistence and selective removal of unreacted starting materials.

By understanding the fundamental physicochemical properties of your reagents, you can move away from tedious chromatographic separations and implement highly efficient, self-validating liquid-liquid extraction workflows.

Part 1: Mechanistic Insight & Causality

When synthesizing methyl 2-(allyloxy)benzoate via the allylation of methyl salicylate (using an allyl halide and a base like K₂CO₃), researchers frequently observe incomplete conversions.

The Causality: This sluggish reactivity is mechanistically driven by the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the methyl ester in methyl salicylate[1]. This hydrogen bonding significantly reduces the nucleophilicity of the phenoxide intermediate. As a result, unreacted methyl salicylate (a phenol) and excess allyl halide often contaminate the crude product mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard Sodium Bicarbonate (NaHCO₃) wash to remove the unreacted methyl salicylate? A: It comes down to acid-base thermodynamics. The pKa of the phenolic proton in methyl salicylate is experimentally established to be between 9.76 and 9.87[2][3]. Aqueous sodium bicarbonate has a pH of approximately 8.3, which is simply not basic enough to quantitatively deprotonate this specific phenol. To effectively drive the unreacted starting material into the aqueous layer as a salt, you must use a stronger base, such as 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃, pH ~11.6).

Q2: Won't washing with 1M NaOH hydrolyze my ester product (Methyl 2-(allyloxy)benzoate)? A: Saponification (ester hydrolysis) is a valid concern, but it can be bypassed by exploiting chemical kinetics. The acid-base deprotonation of a phenol is nearly instantaneous, whereas the nucleophilic acyl substitution required to cleave an ester is a much slower process. By using cold (0–5 °C) dilute NaOH and limiting the biphasic contact time to under 3 minutes, you kinetically favor phenol deprotonation over ester hydrolysis.

Q3: How should I handle the excess allylating agent (e.g., allyl bromide) before the workup? A: Allyl bromide is highly volatile (boiling point 71 °C). It should be removed via rotary evaporation prior to the liquid-liquid extraction. If left in the mixture during an alkaline wash, it can undergo hydrolysis to form allyl alcohol, which acts as a surfactant, complicating phase separation and creating hazardous aqueous waste.

Part 3: Quantitative Data Comparison

To justify the separation technique, we must compare the physical properties of the reaction components. The stark difference in pKa and aqueous solubility at high pH is the engine driving this purification strategy.

CompoundReaction RoleMolecular WeightBoiling PointpKaAqueous Solubility (Neutral)Aqueous Solubility (pH > 11)
Methyl salicylate Starting Material152.15 g/mol 221 °C[3]~9.8[2]625 mg/L[3]Highly Soluble (Sodium salt)
Allyl bromide Alkylating Agent120.98 g/mol 71 °CN/ALowLow (Prone to hydrolysis)
Methyl 2-(allyloxy)benzoate Product192.21 g/mol >250 °CN/AInsolubleInsoluble (Stable if cold)

Part 4: Experimental Workflow Visualization

The following diagram maps the logical flow of the purification process, isolating the neutral ester product from the acidic and volatile impurities.

G crude Crude Reaction Mixture (Ester + Phenol + Allyl Halide) evap Rotary Evaporation (40°C, Vacuum) crude->evap Removes volatile allyl halide residue Concentrated Residue (Ester Product + Phenol SM) evap->residue extract Liquid-Liquid Extraction (EtOAc + Cold 1M NaOH) residue->extract Reconstitute in EtOAc aq_layer Aqueous Layer (Sodium Methyl Salicylate) extract->aq_layer Deprotonates phenol (pKa ~9.8) org_layer Organic Layer (Methyl 2-(allyloxy)benzoate) extract->org_layer Retains neutral ester pure Pure Product (After Brine, Na2SO4, Evap) org_layer->pure Removes residual water

Workflow for the selective purification of Methyl 2-(allyloxy)benzoate via alkaline extraction.

Part 5: Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. If executed correctly, the final organic layer will be entirely free of phenolic starting material without compromising the ester yield.

Step 1: Volatile Removal Transfer the crude reaction mixture to a round-bottom flask. Concentrate under reduced pressure (rotary evaporation) at 40 °C to remove the reaction solvent (e.g., acetone) and safely strip away any unreacted allyl halide.

Step 2: Reconstitution Dissolve the resulting oily residue in a water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10 mL of solvent per gram of crude material to ensure optimal partitioning.

Step 3: Alkaline Extraction (The Critical Step)

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of cold (0–5 °C) 1M NaOH (aq).

  • Shake vigorously for 1–2 minutes, venting frequently to release any pressure.

  • Allow the phases to separate. The unreacted methyl salicylate is now trapped in the aqueous layer as water-soluble sodium methyl salicylate.

  • Drain and discard the aqueous layer (Alternatively, acidify this layer with 3M HCl to precipitate and recover the starting material).

Step 4: Neutralization & Washing Wash the retained organic layer with an equal volume of saturated aqueous NaCl (brine). This step removes residual alkalinity and pre-dries the organic phase, preventing downstream ester degradation.

Step 5: Drying & Isolation Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl until the drying agent flows freely like sand. Filter the solution and concentrate under reduced pressure to yield pure methyl 2-(allyloxy)benzoate.

Step 6: Validation Confirm purity via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). Methyl salicylate will show a distinct Rf shift compared to the allylated product, and the absence of the lower Rf spot confirms a successful extraction.

References

  • Source: organic-chemistry.
  • Source: alfa-chemistry.
  • Source: industrialchemicals.gov.au (AICIS)

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-allyloxybenzoate

Welcome to the technical support and troubleshooting guide for the synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate). This guide is designed for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate). This guide is designed for researchers and drug development professionals to address regioselectivity issues, mitigate side reactions, and optimize O-allylation workflows.

Mechanistic Overview & Reaction Pathways

The synthesis of methyl 2-allyloxybenzoate typically proceeds via the Williamson-type ether synthesis, reacting methyl salicylate with allyl bromide in the presence of a mild base. However, the ambident nature of the phenoxide intermediate and the thermal instability of the product can lead to several competing side reactions.

SynthesisPathways MS Methyl Salicylate + Allyl Bromide O_Allyl Methyl 2-allyloxybenzoate (Desired O-Allylation) MS->O_Allyl K2CO3, Acetone/DMF 56-80°C Hydrolysis 2-Allyloxybenzoic Acid (Ester Hydrolysis) MS->Hydrolysis H2O Ingress / Strong Base C_Allyl Methyl 3-allyl-2-hydroxybenzoate (C-Allylation) MS->C_Allyl Protic Solvents (MeOH) Claisen Methyl 3-allyl-2-hydroxybenzoate ([3,3]-Claisen Rearrangement) O_Allyl->Claisen High Temp (>150°C)

Reaction pathways and side reactions in the synthesis of methyl 2-allyloxybenzoate.

Troubleshooting FAQs: Causality & Resolution

Q1: Why is my yield of methyl 2-allyloxybenzoate low, with significant formation of a baseline spot on my TLC (2-allyloxybenzoic acid)? Causality: The methyl ester group is highly susceptible to saponification (hydrolysis). When hygroscopic solvents like acetone or DMF absorb atmospheric moisture, the suspended potassium carbonate (K₂CO₃) reacts with the water to generate hydroxide ions (OH⁻). These hydroxide ions act as strong nucleophiles, attacking the methyl ester and converting it into the corresponding carboxylic acid salt. Resolution: Ensure strictly anhydrous conditions. Use molecular sieves or anhydrous-grade solvents. Replace older, hydrated K₂CO₃ with freshly calcined K₂CO₃. Avoid using aqueous workups until the unreacted base has been physically filtered out.

Q2: NMR analysis indicates the allyl group is on the aromatic ring (C-allylation) rather than the oxygen. How do I control this regioselectivity? Causality: The phenoxide anion generated from methyl salicylate is an ambident nucleophile. According to Kornblum's rule, the reaction environment dictates the site of nucleophilic attack. In protic solvents (e.g., methanol or trace water), the "hard" oxygen center is heavily solvated via hydrogen bonding, reducing its nucleophilicity. This forces the electrophile to attack the "softer", less solvated ortho/para carbon centers. Resolution: Switch to a polar aprotic solvent like acetone or DMF, which preferentially solvates the potassium cation and leaves the phenoxide oxygen "naked" and highly reactive. Furthermore, adding a phase-transfer catalyst like Tetrabutylammonium iodide (TBAI) accelerates O-alkylation by forming a highly reactive, soluble ion pair[1].

Q3: My GC-MS shows the correct product mass, but I am recovering methyl 3-allyl-2-hydroxybenzoate even though I used anhydrous aprotic solvents. What happened? Causality: If O-allylation occurred successfully but the wrong regioisomer is recovered, the product likely underwent a [3,3]-sigmatropic Claisen rearrangement. Methyl 2-allyloxybenzoate is known to thermally rearrange into methyl 3-allyl-2-hydroxybenzoate when exposed to elevated temperatures (typically >150°C)[2]. This frequently occurs if the reaction is run in high-boiling solvents (like DMF at reflux) or during aggressive vacuum distillation during purification. Resolution: Keep the reaction temperature strictly below 80°C. Refluxing acetone (56°C) is the ideal thermodynamic sweet spot for preventing thermal rearrangement while maintaining a practical O-alkylation rate[1].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the distribution of desired products versus side reactions.

Reaction SolventBaseAdditiveTemp (°C)Time (h)Desired O-Allyl Yield (%)Major Side Product
Acetone (Anhydrous) K₂CO₃TBAI (0.5 eq)56 (Reflux)491% None (Trace)
THF / DMF (1:1) K₂CO₃None806~80 - 85% Hydrolysis (<5%)
Methanol KOHNone6512<40% C-Allylation / Transesterification
DMF (Microwave) K₂CO₃None1807<5% Claisen Regioisomer (>90%)

Data synthesized from standardized O-allylation and Claisen rearrangement protocols[2],[1],[3].

Self-Validating Experimental Protocol

ExperimentalWorkflow Step1 1. Deprotonation Methyl Salicylate + K2CO3 in Anhydrous Acetone Step2 2. Electrophile Addition Add TBAI + Allyl Bromide Step1->Step2 Step3 3. Thermal Activation Reflux at 56°C for 4h Step2->Step3 Step4 4. Validation TLC Check (Rf ~0.55) Step3->Step4 Step5 5. Workup Filter Salts & Concentrate (Bath <40°C) Step4->Step5

Self-validating experimental workflow for the O-allylation of methyl salicylate.

Step-by-Step Methodology:
  • Preparation of the Phenoxide (Deprotonation):

    • Action: To a flame-dried round-bottom flask, add methyl salicylate (5.0 mmol, 1.0 eq), freshly calcined K₂CO₃ (6.0 mmol, 1.2 eq), and anhydrous acetone (25 mL)[1].

    • Causality: Calcined K₂CO₃ prevents hydroxide-driven ester hydrolysis. Acetone ensures the phenoxide oxygen remains unsolvated for targeted O-alkylation.

    • Validation: Stir at room temperature for 15 minutes. The suspension will take on a slight yellow tint, confirming the generation of the phenoxide anion.

  • Catalyst and Electrophile Addition:

    • Action: Add Tetrabutylammonium iodide (TBAI) (2.5 mmol, 0.5 eq) followed by the dropwise addition of allyl bromide (6.0 mmol, 1.2 eq)[1].

    • Causality: TBAI acts as a phase-transfer catalyst, exchanging bromide for iodide to form the highly electrophilic allyl iodide in situ. This drastically increases the O-alkylation rate, allowing for lower reaction temperatures.

  • Thermal Activation:

    • Action: Heat the mixture to a gentle reflux (approx. 56°C) for 4 hours[1].

    • Validation: Monitor the reaction via TLC (Mobile Phase: Hexanes/EtOAc 9:1). The starting material (Rf ~0.3) should disappear, replaced by a distinct, non-polar UV-active spot representing the product (Rf = 0.55)[1]. Warning: If a heavy baseline spot appears, ester hydrolysis is occurring due to moisture ingress.

  • Quench and Workup:

    • Action: Cool the flask to ambient temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃) through a pad of Celite. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40°C .

    • Causality: Filtering the basic salts before adding water prevents base-catalyzed hydrolysis during the extraction phase. Keeping the bath temperature strictly below 40°C prevents premature Claisen rearrangement[2].

  • Purification:

    • Action: Dilute the resulting crude oil with saturated aqueous NH₄Cl (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 1.0 M HCl (to neutralize trace base) and brine, then dry over MgSO₄[1]. Concentrate to yield the title compound as a clear oil.

References

  • Title: US9593061B2 - Synthesis of intermediates for producing prostacyclin derivatives Source: Google Patents URL
  • Title: SUPPORTING INFORMATION: The modulatory role of sulfated and non-sulfated small molecule heparan sulfate-glycomimetics Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: US Patent 5,856,529 - Melatonergic benzodioxoles, benzofurans and dihydrobenzofurans Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Reaction Time for the Claisen Rearrangement

Welcome to the technical support center for the Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of temperature and reaction time, helping you troubleshoot common issues and enhance the efficiency and yield of your experiments.

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[2][3] This concerted, pericyclic reaction is highly valued in organic synthesis for its stereospecificity and its ability to create complex molecular architectures.[4][5] The reaction proceeds through a highly ordered, cyclic transition state, which is typically chair-like, and is an intramolecular process.[5][6]

The classic Claisen rearrangement often requires high temperatures, typically in the range of 100-350°C, to proceed at a reasonable rate.[7] However, the precise temperature and reaction time are highly dependent on the substrate, solvent, and the presence of any catalysts. Understanding the interplay of these factors is crucial for optimizing the reaction and avoiding common pitfalls such as decomposition and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of a typical aromatic Claisen rearrangement?

The primary product of the thermal rearrangement of an allyl aryl ether is the ortho-allylphenol. The reaction proceeds through a concerted[1][1]-sigmatropic rearrangement to form a dienone intermediate, which then tautomerizes to the aromatic phenol.[6][8] If both ortho positions are blocked by substituents, the allyl group may undergo a subsequent Cope rearrangement to the para position.[5]

Q2: How does temperature affect the rate of the Claisen rearrangement?

The Claisen rearrangement is a thermally induced reaction, and as such, the reaction rate is highly dependent on temperature. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to thermal decomposition of the starting material or product, resulting in charring and reduced yields.[9] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. For many substrates, temperatures between 180-220°C are a good starting point for thermal rearrangements.[9]

Q3: What role does the solvent play in optimizing the reaction?

Solvent choice can have a significant impact on the rate of the Claisen rearrangement. Polar solvents, particularly those capable of hydrogen bonding, tend to accelerate the reaction.[3][6] For instance, ethanol/water mixtures have been shown to increase the rate constant by as much as 10-fold compared to less polar solvents like sulfolane.[3] This is attributed to the stabilization of the polar transition state by the solvent molecules.[10] However, the choice of solvent must also consider the required reaction temperature; high-boiling point solvents are often necessary for thermal rearrangements.

Q4: Can the Claisen rearrangement be performed at lower temperatures?

Yes, several variations of the Claisen rearrangement allow for the reaction to be conducted at or even below room temperature. The Ireland-Claisen rearrangement, for example, proceeds through a silyl ketene acetal intermediate and can occur at room temperature.[3][6] Additionally, the use of Lewis acid catalysts, such as boron trichloride (BCl₃) or trimethylaluminum, can significantly accelerate the reaction, allowing for lower reaction temperatures.[3][11]

Troubleshooting Guide

Low yields and the formation of side products are common challenges encountered during the Claisen rearrangement. This section provides a structured approach to troubleshooting these issues.

Diagram: Troubleshooting Flowchart for Low Yields

Troubleshooting_Flowchart start Low Yield of Desired Product incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction decomposition Decomposition/Charring Observed start->decomposition side_products Significant Side Products Formed start->side_products volatility Potential Volatility of Reactants/Products start->volatility increase_temp_time Increase Temperature or Extend Reaction Time incomplete_reaction->increase_temp_time add_catalyst Consider a Lewis Acid Catalyst or Microwave Irradiation incomplete_reaction->add_catalyst reduce_temp Reduce Reaction Temperature decomposition->reduce_temp analyze_side_products Identify Side Products (GC-MS, NMR) side_products->analyze_side_products sealed_tube Use a Sealed Tube or Efficient Reflux Condenser volatility->sealed_tube extend_time_at_lower_temp Extend Reaction Time at Lower Temp. reduce_temp->extend_time_at_lower_temp optimize_conditions Optimize Conditions to Minimize Side Product Formation analyze_side_products->optimize_conditions

Caption: Troubleshooting flowchart for low product yield.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction If starting material remains, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[9]
Thermal Decomposition If charring or the formation of intractable polymeric material is observed, the reaction temperature is likely too high. Reduce the temperature and compensate by extending the reaction time. The use of a Lewis acid catalyst can often facilitate the rearrangement at milder temperatures, thereby minimizing decomposition.[9]
Substrate/Product Volatility If the starting material or the desired product is volatile at the reaction temperature, significant loss of material can occur. Ensure the reaction is conducted in a sealed tube or under a highly efficient reflux condenser.[9]
Formation of Side Products Common side products include the para-substituted phenol (if ortho positions are blocked), ether cleavage products, and products from alternative rearrangements of the dienone intermediate.[9] Careful analysis of the crude reaction mixture by techniques such as GC-MS or NMR can help identify these byproducts. Optimization of reaction conditions, such as lowering the temperature or changing the solvent, may be necessary to suppress their formation.

Optimization Strategies

Temperature and Reaction Time Optimization

A systematic approach is key to optimizing temperature and reaction time. It is recommended to start with a literature precedent for a similar substrate if available. If not, a good starting point for a thermal Claisen rearrangement is 180°C.

Experimental Protocol: Optimization of a Thermal Claisen Rearrangement

  • Reaction Setup: In a series of small-scale reaction vessels (e.g., microwave vials), dissolve the allyl aryl ether in a high-boiling solvent (e.g., N-methyl-2-pyrrolidone or 1,2-dichlorobenzene) at a concentration of 0.1-0.5 M.

  • Temperature Screening: Set up reactions at a range of temperatures (e.g., 160°C, 180°C, 200°C, and 220°C).

  • Time Course Analysis: At each temperature, take aliquots from the reaction mixture at various time points (e.g., 1h, 2h, 4h, 8h, and 24h).

  • Reaction Monitoring: Quench the aliquots and analyze them by a suitable method (e.g., TLC, GC, or LC-MS) to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Analysis: Plot the percentage conversion and yield against time for each temperature to identify the optimal conditions that provide the highest yield in the shortest time with minimal side product formation.

Leveraging Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Claisen rearrangement.[12] Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in dramatic reductions in reaction time and often improved yields.[13][14]

Experimental Protocol: Microwave-Assisted Claisen Rearrangement

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the allyl aryl ether in a suitable microwave-absorbing solvent (e.g., DMF or NMP). The concentration should be similar to that used in conventional heating.

  • Microwave Parameters: Set the microwave reactor to a specific temperature (e.g., 180°C) and a maximum power output (e.g., 300 W). It is crucial to use a dedicated scientific microwave reactor that allows for precise temperature and pressure control.

  • Reaction Time: Based on literature or preliminary screening, set an initial reaction time (e.g., 10-30 minutes).[13]

  • Workup and Analysis: After the reaction is complete and the vessel has cooled, work up the reaction mixture as you would for a conventional reaction and analyze the products.

  • Optimization: The reaction time and temperature can be further optimized to maximize the yield.

Parameter Conventional Heating Microwave Heating
Typical Reaction Time Several hours to over 120 hours[3][6]5 to 30 minutes[13][14]
Typical Temperature 100-350°C[7]Often comparable to conventional methods, but reached much faster.
Heating Mechanism Conduction and convectionDirect interaction with molecules
Advantages Simple setupRapid heating, shorter reaction times, often higher yields[12]
Disadvantages Long reaction times, potential for side reactionsRequires specialized equipment
Diagram: Workflow for Optimizing Reaction Conditions

Optimization_Workflow start Define Substrate and Desired Product lit_search Literature Search for Similar Reactions start->lit_search initial_conditions Select Initial Conditions (Temp, Solvent, Time) lit_search->initial_conditions thermal_path Thermal Rearrangement initial_conditions->thermal_path microwave_path Microwave-Assisted Rearrangement initial_conditions->microwave_path lewis_acid_path Lewis Acid Catalyzed Rearrangement initial_conditions->lewis_acid_path run_initial_exp Run Initial Small-Scale Experiment thermal_path->run_initial_exp microwave_path->run_initial_exp lewis_acid_path->run_initial_exp analyze_results Analyze Results (Yield, Purity, Side Products) run_initial_exp->analyze_results is_optimal Are Results Optimal? analyze_results->is_optimal optimization_loop Systematically Vary Parameters (Temp, Time, Catalyst Loading) is_optimal->optimization_loop No scale_up Scale-Up Reaction is_optimal->scale_up Yes optimization_loop->run_initial_exp

Caption: General workflow for optimizing Claisen rearrangement.

Conclusion

Optimizing the temperature and reaction time for the Claisen rearrangement is a multifaceted task that requires a deep understanding of the reaction mechanism and the influence of various experimental parameters. By systematically approaching troubleshooting and employing modern techniques such as microwave-assisted synthesis, researchers can significantly improve the efficiency and outcome of this versatile reaction. This guide provides a foundation for rational experimental design, enabling scientists to harness the full potential of the Claisen rearrangement in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Available at: [Link]

  • Nowicki, J. (2000, August 23). Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. Molecules. Available at: [Link]

  • Surendranath College. Claisen Rearrangement. Available at: [Link]

  • Martín Castro, A. M. (2004, April 23). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews. Available at: [Link]

  • Tidwell, T. T. (2016). The most Used Claisen Rearrangements in Organic Synthesis: A Review. ResearchGate. Available at: [Link]

  • Taylor, D. K., et al. (2005, April 28). Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones. The First Syntheses of Verapliquinones A and B and Panicein A. The Journal of Organic Chemistry. Available at: [Link]

  • Tejedor, D., et al. (2007). Asymmetric Claisen rearrangement. Chemical Society Reviews. Available at: [Link]

  • Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • Yoshimitsu, T., et al. (2024, December 16). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters. Available at: [Link]

  • Vedantu. Claisen Rearrangement: Mechanism, Steps & Key Examples. Available at: [Link]

  • de la Hoz, A., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Peresi, R., & Constantino, M. G. (2010). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. Available at: [Link]

  • Koutnik, P., et al. (2010). Microwave Accelerated Aza-Claisen Rearrangement. PMC. Available at: [Link]

  • Mehl, F., et al. (2010). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. Taylor & Francis. Available at: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010, January 20). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Pearson. Claisen Rearrangement Practice Problems. Available at: [Link]

  • Organic Chemistry Tutor. (2025, March 21). Claisen Rearrangement Made Easy!. YouTube. Available at: [Link]

  • jOeCHEM. (2020, April 11). Claisen Rearrangements Explained. YouTube. Available at: [Link]

  • Unacademy CSIR NET. (2019, November 24). Problem Solving Approach: Pericyclic Reactions | Claisen Rearrangement | Diels-Alder Rexn | CSIR NET. YouTube. Available at: [Link]

  • OpenOChem Learn. Claisen Rearrangement. Available at: [Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Decomposition of Methyl 2-(allyloxy)benzoate

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 2-(allyloxy)benzoate. As a Senior Application Scientist, I frequently see researchers lose high-value product yield due to unintended thermal d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 2-(allyloxy)benzoate. As a Senior Application Scientist, I frequently see researchers lose high-value product yield due to unintended thermal degradation during distillation. This guide synthesizes field-proven methodologies, thermodynamic principles, and mechanistic chemistry to provide a self-validating protocol for the safe isolation of your target compound.

Part 1: Phenomenon & Mechanistic Troubleshooting (FAQs)

Q1: Why does my Methyl 2-(allyloxy)benzoate decompose into a phenolic compound during standard distillation? A1: You are not observing random thermal breakdown; you are inadvertently triggering a highly specific, thermally driven pericyclic reaction known as the Claisen rearrangement 1. When allyl aryl ethers are subjected to elevated temperatures (typically between 150 °C and 225 °C), they undergo a [3,3]-sigmatropic shift 2. The allyl group migrates from the ethereal oxygen to an available ortho-carbon on the aromatic ring, forming a dienone intermediate that rapidly tautomerizes to restore aromaticity 3.

Q2: What is the exact chemical identity of this degradation product? A2: In Methyl 2-(allyloxy)benzoate, position 1 is occupied by the methyl ester group, leaving position 3 (the other ortho position) open. The migration exclusively targets this position, resulting in methyl 3-allyl-2-hydroxybenzoate . This product is a phenol, which alters the polarity and acidity of your batch, ruining downstream coupling reactions.

Q3: How do I prevent this rearrangement from occurring? A3: Because the Claisen rearrangement is purely thermally activated and does not rely on catalysts, your only defense is strict thermodynamic control. You must perform a high-vacuum short-path distillation . By dropping the system pressure to < 3 Torr, you depress the boiling point of Methyl 2-(allyloxy)benzoate down to 95–100 °C 4, safely below the ~150 °C activation threshold for the rearrangement.

Part 2: Thermodynamic Parameters & Distillation Strategy

To guarantee the structural integrity of your ether, you must balance the applied vacuum against the required heating bath temperature. The table below summarizes the causality between system pressure, boiling point, and the risk of triggering the [3,3]-sigmatropic shift.

Table 1: Pressure vs. Boiling Point Profile for Methyl 2-(allyloxy)benzoate
System Pressure (Torr)Estimated Boiling Point (°C)Claisen Rearrangement RiskOperational Recommendation
760 (Atmospheric) > 250 °CCritical (100% Conversion) DO NOT USE. Complete degradation.
10 ~ 130 - 140 °CModerateAvoid. Localized superheating will cause partial rearrangement.
3 95 - 100 °CLowAcceptable. Maintain strict oil bath temperature limits.
< 1 75 - 85 °CNone Optimal. Guarantees structural integrity of the allyl ether.

Part 3: Visualizing the Chemistry and Workflow

ClaisenMechanism A Methyl 2-(allyloxy)benzoate (Intact Allyl Aryl Ether) B Thermal Activation (>150°C) [3,3]-Sigmatropic Shift A->B C Dienone Intermediate (Transient Loss of Aromaticity) B->C D Rapid Tautomerization (Proton Transfer) C->D E Methyl 3-allyl-2-hydroxybenzoate (Phenolic Degradation Product) D->E

Caption: Figure 1: The [3,3]-sigmatropic Claisen rearrangement pathway triggered by excessive distillation heat.

DistillationWorkflow Start Crude Mixture in Short-Path Apparatus VacCheck Self-Validation: Is Vacuum < 1 Torr? Start->VacCheck FixVac Troubleshoot Leaks/Pump DO NOT APPLY HEAT VacCheck->FixVac No Heat Set Oil Bath to Max 110°C Stir at 500 RPM VacCheck->Heat Yes FixVac->VacCheck Monitor Monitor Vapor Temp (Target: 75-85°C) Heat->Monitor Collect Collect Intact Methyl 2-(allyloxy)benzoate Monitor->Collect

Caption: Figure 2: Self-validating high-vacuum distillation workflow to prevent thermal degradation.

Part 4: Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, follow this self-validating protocol. Every step is designed with a built-in confirmation check to prevent the conditions that lead to the Claisen rearrangement.

Step-by-Step Methodology: High-Vacuum Short-Path Distillation
  • Apparatus Assembly : Assemble a short-path distillation setup (e.g., Kugelrohr or a standard short-path head). Causality: A short vapor path minimizes the residence time of the molecule in the gas phase and reduces the required thermal input from the heating bath.

  • System Validation (Leak Test) : Connect a high-vacuum pump equipped with a liquid nitrogen or dry ice/acetone cold trap. Turn on the pump and monitor the digital pressure gauge.

    • Validation Check: The system must hold a stable vacuum of < 1 Torr for 5 continuous minutes before applying any heat. If it fails, troubleshoot the greased joints.

  • Inert Purging : Backfill the system with Argon and re-evacuate. Repeat this cycle three times. Causality: Removing oxygen prevents oxidative degradation of the allyl double bond at elevated temperatures.

  • Controlled Heating : Submerge the distillation flask in a silicone oil bath. Set the magnetic stirring rate to 500 RPM. Causality: High-speed stirring prevents localized hot spots on the glass wall that could trigger micro-environments of Claisen rearrangement. Gradually increase the bath temperature to 100–110 °C. Do not exceed a bath temperature of 120 °C.

  • Fraction Collection : Monitor the vapor temperature at the distillation head. At < 1 Torr, the main fraction of Methyl 2-(allyloxy)benzoate will distill at approximately 75–85 °C. Collect this fraction in a pre-weighed receiving flask.

  • Safe Shutdown : Once the distillation is complete, remove the oil bath and allow the system to cool to ambient temperature while remaining under full vacuum.

    • Validation Check: Only break the vacuum with inert gas once the pot temperature is below 40 °C to prevent flash oxidation.

References

  • MDPI - Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Available at: [Link]

  • Semantic Scholar - Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Available at:[Link]

  • Surendranath College - Claisen Rearrangement Mechanism and Sigmatropic Shifts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Troubleshooting for Methyl 2-(prop-2-en-1-yloxy)benzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals synthesizing methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-all...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals synthesizing methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) via the O-allylation of methyl salicylate.

While the Williamson ether synthesis is synthetically straightforward, GC-MS analysis of the crude reaction mixture often reveals a complex chromatogram. As a Senior Application Scientist, I have structured this guide to explain the mechanistic causality behind byproduct formation, provide field-proven troubleshooting workflows, and establish a self-validating experimental protocol to ensure high-fidelity synthesis.

GC-MS Diagnostic Data for Reaction Components

To successfully troubleshoot your synthesis, you must first accurately identify the components in your chromatogram. The table below summarizes the quantitative GC-MS fragmentation data for the target product, starting materials, and common byproducts.

CompoundReaction RoleMolecular Weight ( g/mol )Expected m/z (M⁺)Key Fragment Ions (m/z)
Methyl salicylate Starting Material152.15152120 (-CH₃OH), 121 (-OCH₃)
Methyl 2-allyloxybenzoate Target Product192.21192151 (-Allyl), 135 (-O-Allyl)
Methyl 3-allyl-2-hydroxybenzoate Claisen Byproduct192.21192160 (-CH₃OH), 131
2-Allyloxybenzoic acid Hydrolysis Byproduct178.18178161 (-OH), 137 (-Allyl)
Salicylic acid Hydrolysis Byproduct138.12138120 (-H₂O)

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two distinct peaks with an m/z of 192 in my GC-MS chromatogram? A1: You are observing the target O-allylated product and its C-allylated constitutional isomer. Methyl 2-allyloxybenzoate and methyl 3-allyl-2-hydroxybenzoate share the same molecular weight (192.21 g/mol ). The C-allylated byproduct is formed via a [3,3]-sigmatropic Claisen rearrangement. This rearrangement is thermally driven and typically occurs if the reaction is heated above 150 °C or during high-temperature vacuum distillation[1].

Q2: How can I differentiate unreacted methyl salicylate from hydrolysis byproducts? A2: Methyl salicylate has a distinct molecular ion peak at m/z 152 and a base peak often around m/z 120 due to the loss of methanol (CH₃OH)[2]. If trace water is present in your reaction, the base can hydrolyze the methyl ester, yielding salicylic acid (m/z 138). Differentiate them by their molecular ion peaks and retention times; carboxylic acids will elute significantly later and often show broader, tailing peaks on standard non-polar GC columns unless they are derivatized prior to injection.

Q3: What causes the appearance of a peak at m/z 178? A3: A peak at m/z 178 corresponds to 2-allyloxybenzoic acid. This indicates that successful O-allylation occurred, but the methyl ester was subsequently hydrolyzed. This is a direct consequence of using wet solvents or hygroscopic bases that introduce trace water into the basic reaction environment, triggering saponification.

Troubleshooting Workflows

Issue 1: High Levels of Claisen Rearrangement Byproduct
  • Causality: The allyl ether linkage in the target product is thermally labile. Prolonged heating at high temperatures provides the activation energy required for the [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho-position of the phenol ring[1]. Furthermore, excessively high GC inlet temperatures can artificially induce this rearrangement during analysis.

  • Solution:

    • Reaction Control: Keep the reaction temperature strictly below 80 °C. If using DMF as a solvent, do not reflux; heat to a maximum of 60–70 °C.

    • Analytical Control: Lower your GC-MS injection port temperature to 220 °C to prevent thermal degradation in the liner.

    • Purification: Avoid high-temperature distillation. Use silica gel flash chromatography (e.g., n-hexane/ethyl acetate) to isolate the product safely.

Issue 2: Excessive Ester Hydrolysis
  • Causality: The presence of water combined with a base (K₂CO₃) creates perfect conditions for the saponification of the methyl ester, destroying your starting material or target product.

  • Solution: Use strictly anhydrous solvents. Oven-dry the K₂CO₃ at 120 °C overnight before use to remove absorbed atmospheric moisture.

Standardized Experimental Protocol

To ensure high fidelity in your synthesis and establish a self-validating system that minimizes byproducts, follow this optimized O-allylation protocol[3]:

Step 1: Reagent Preparation Dry potassium carbonate (K₂CO₃, 1.5 eq) in a vacuum oven at 120 °C for 12 hours. Store in a desiccator until immediately prior to use.

Step 2: Reaction Setup In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl salicylate (1.0 eq) in anhydrous acetone to achieve a 0.5 M concentration.

Step 3: Phenoxide Generation Add the freshly dried K₂CO₃ to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may develop a slight yellow tint.

Step 4: Allylation Add allyl bromide (1.2 eq) dropwise to the stirring mixture via a syringe.

Step 5: Heating & Monitoring Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) for 12–24 hours[3]. Monitor completion via TLC or GC-MS. Because the temperature is capped at the boiling point of acetone, the thermal Claisen rearrangement is completely suppressed.

Step 6: Workup Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure (rotary evaporator water bath ≤ 40 °C).

Step 7: GC-MS Sample Preparation Dilute an aliquot of the crude oil to 1 mg/mL in GC-grade dichloromethane (DCM). Inject 1 µL into the GC-MS using a split ratio of 50:1. High split ratios prevent column overloading and minimize residence time in the heated injection port.

Reaction Pathway & Byproduct Formation

The following diagram illustrates the logical relationships and causality between the starting materials, the target product, and the primary byproducts identified via GC-MS.

G MS Methyl Salicylate (m/z 152) Product Methyl 2-allyloxybenzoate (Target, m/z 192) MS->Product K2CO3, Acetone O-Allylation AB Allyl Halide AB->Product Claisen Methyl 3-allyl-2-hydroxybenzoate (Claisen Byproduct, m/z 192) Product->Claisen Heat (>150°C) [3,3]-Sigmatropic Rearrangement Hydrolysis 2-Allyloxybenzoic Acid (Hydrolysis Byproduct, m/z 178) Product->Hydrolysis H2O / Base Ester Hydrolysis

Reaction pathways for methyl 2-allyloxybenzoate synthesis and byproduct formation.

References

  • Title: PHOTOCHEMICAL 1,3-CYCLOADDITION OF OLEFINS TO SUBSTITUTED BENZENES Source: The University of Arizona URL: 3

  • Title: Why do I see two peaks for methyl salicylate in my GC–MS spectrum? Source: Chemistry Stack Exchange URL: 2

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

Sources

Optimization

Challenges in the purification of basic amine-containing benzoate derivatives

Technical Support Center: Troubleshooting the Purification of Basic Amine-Containing Benzoate Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Basic Amine-Containing Benzoate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying basic amine-containing benzoate derivatives (such as local anesthetic analogs, pharmaceutical intermediates, and active pharmaceutical ingredients).

The structural dichotomy of these molecules—a basic, protonatable amine center (typically pKa 8–10) coupled with a lipophilic, moderately polar benzoate ester or amide core—creates unique purification hurdles. The amine moiety is prone to severe secondary interactions with chromatographic stationary phases, while the benzoate core dictates solubility and partition coefficients. This guide breaks down the causality behind these challenges and provides self-validating protocols to ensure high-purity recovery.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my basic amine-benzoate derivative streak heavily on standard normal-phase silica gel, and how can I achieve baseline resolution? The Causality: Standard silica gel possesses a highly acidic surface microenvironment due to the presence of free silanol groups (Si-OH). When a basic amine is introduced, an acid-base interaction occurs, leading to strong hydrogen bonding and ion-exchange retention[1]. This causes the amine to adsorb irreversibly or elute with severe peak tailing, destroying fraction resolution[1]. The Solution: You must mask the stationary phase. By adding a small amount of a volatile, competing tertiary amine—such as Triethylamine (TEA) at 1–2% (v/v)—to your mobile phase, you proactively neutralize the acidic silanol sites[1]. The TEA saturates the active sites, allowing your amine-benzoate to partition purely based on its inherent polarity rather than destructive ionic interactions. Alternatively, switching to an amine-functionalized silica stationary phase eliminates the need for mobile phase modifiers entirely.

Q2: During Reversed-Phase HPLC (RP-HPLC), I observe severe peak broadening and asymmetrical tailing for my compound. What is the mechanistic cause, and what is the optimal mobile phase strategy? The Causality: Even modern, heavily end-capped C18 columns contain residual surface silanols. At a neutral pH, these silanols are ionized (Si-O⁻), while your basic amine is protonated (NH₃⁺). This creates a secondary electrostatic attraction that delays the elution of a sub-population of your analyte, manifesting as a chromatographic "tail"[2]. The Solution: The most effective strategy is a dual-pronged approach: pH control and competitive masking. Lower the mobile phase pH to between 3.5 and 5.5 using a robust buffer (e.g., ammonium phosphate) to suppress silanol ionization, and introduce a short-chain amine modifier like TEA (0.05–0.1% v/v) to outcompete your analyte for any remaining active sites[2][3]. For highly challenging amines, utilizing lipophilic Hofmeister anions (such as hexafluorophosphate, PF₆⁻) acts as a chaotropic ion-pairing agent. This forms a neutral, lipophilic complex with the protonated amine, dramatically increasing retention and yielding perfect peak symmetry (USP Tailing Factor ~1.0)[4].

Q3: When performing liquid-liquid extraction (LLE) of an amine-containing benzoate, I encounter persistent emulsions and poor mass recovery. How do I optimize the partition coefficient? The Causality: Amine-benzoates can act as weak surfactants. If the aqueous phase pH is near the amine's pKa, the molecule exists in an equilibrium of charged and uncharged states, which reduces interfacial tension between the aqueous and organic layers, stabilizing emulsions. Furthermore, incomplete deprotonation prevents the molecule from fully partitioning into the organic phase[5]. The Solution: You must force the molecule entirely into its neutral, free-base form. Adjust the aqueous phase to a pH at least 2 units above the amine's pKa (typically > pH 10) using a mild inorganic base like Na₂CO₃ or NaOH[5]. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salts out" the organic compound, decreases its aqueous solubility, and increases the density differential between the two phases, promoting rapid and sharp phase separation.

Part 2: Quantitative Data Summaries

To assist in method development, the following tables summarize the empirical data regarding mobile phase modifiers and stationary phase selections.

Table 1: Comparison of RP-HPLC Mobile Phase Modifiers for Basic Amines

ModifierTypical Conc.Primary Mechanism of ActionTypical USP Tailing FactorMS Compatibility
Triethylamine (TEA) 0.05 - 0.1% v/vSilanol masking / competitive binding1.1 - 1.3Poor (Ion suppression)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/vIon-pairing / pH suppression1.3 - 1.6Good (Volatile)
Ammonium Formate 10 - 50 mMBuffer capacity / Ionic strength1.2 - 1.4Excellent
Hexafluorophosphate (PF₆⁻) 10 - 50 mMChaotropic lipophilic ion-pairing1.0 - 1.1Poor (Non-volatile)

Table 2: Stationary Phase Selection for Flash Chromatography

Stationary PhaseAnalyte CompatibilityCost ProfileOperational Notes
Standard Bare Silica Neutral to weakly basicLowRequires 1-2% TEA modifier for basic amines.
Amine-Functionalized Silica Strongly basic aminesHighNo TEA required; protects base-sensitive benzoates.
Basic Alumina Acid-sensitive basic aminesMediumGood alternative if TEA removal post-column is difficult.

Part 3: Purification Workflow Visualization

The following decision matrix illustrates the logical progression for isolating and purifying amine-containing benzoate derivatives based on scale and observed chromatographic behavior.

PurificationWorkflow Start Crude Amine-Benzoate Mixture Choice Purification Scale? Start->Choice LLE Liquid-Liquid Extraction (Bulk Cleanup) Choice->LLE > 5g Silica Normal Phase (Flash Chromatography) Choice->Silica 100mg - 5g HPLC RP-HPLC (Analytical/Prep) Choice->HPLC < 100mg pH_Adj Adjust pH > pKa + 2 Extract with EtOAc/DCM LLE->pH_Adj Emulsion Emulsion Forms? pH_Adj->Emulsion Brine Add Brine / Filter Celite Emulsion->Brine Yes Pure Purified Amine-Benzoate Emulsion->Pure No Brine->Pure Tailing Peak Tailing / Streaking? Silica->Tailing Modifier Add 1-2% TEA to Mobile Phase or use NH2-Silica Tailing->Modifier Yes Tailing->Pure No Modifier->Pure HPLCTailing Broad/Asymmetric Peaks? HPLC->HPLCTailing Buffer Use pH 3-5 with TEA buffer or Chaotropic Ion-Pairing HPLCTailing->Buffer Yes HPLCTailing->Pure No Buffer->Pure

Figure 1: Decision matrix and workflow for the purification of basic amine-containing benzoates.

Part 4: Step-by-Step Experimental Protocols

Protocol A: TEA-Modified Normal-Phase Flash Chromatography

Objective: Isolate a basic amine-benzoate ester from a crude reaction mixture while preventing silica-induced degradation and peak tailing.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v). Mix thoroughly.

  • Column Packing (Slurry Method): Create a slurry of standard silica gel using the TEA-modified mobile phase. Pour the slurry into the column, tapping gently to ensure uniform packing without air bubbles.

  • System Validation (Self-Validating Step): Pass at least 2 column volumes (CV) of the TEA-modified mobile phase through the packed bed. Validation: Collect a few drops of the eluent and spot it on wet pH paper. It must read basic (pH > 8), confirming that the acidic silanol groups are fully neutralized and the column is equilibrated.

  • Sample Loading: Dissolve the crude amine-benzoate in the absolute minimum volume of the mobile phase. Carefully apply it to the top of the silica bed to ensure a narrow loading band.

  • Elution & Monitoring: Elute the column under positive pressure. Collect fractions and monitor via TLC (using the same 1% TEA mobile phase). Visualize using UV light (for the benzoate chromophore) and Ninhydrin or Dragendorff's reagent (for the amine).

  • Post-Purification: Pool the product-containing fractions and concentrate via rotary evaporation. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours.

Protocol B: Optimized Liquid-Liquid Extraction (Free-Basing)

Objective: Extract a protonated amine-benzoate salt from an aqueous reaction quench into an organic solvent with high quantitative recovery.

  • Initial Quench: Transfer the crude aqueous reaction mixture to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • pH Adjustment & Validation (Self-Validating Step): Slowly add a 1M aqueous solution of NaOH or saturated Na₂CO₃ dropwise while stirring. Validation: Periodically stop stirring, allow the phases to settle momentarily, and test the aqueous layer with pH indicator strips. Continue addition until the pH is strictly ≥ 10. This guarantees the amine is >99% in its free-base form.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Cap and invert gently, venting frequently to release pressure.

  • Emulsion Mitigation: If a milky emulsion forms at the interface, add 10–20 mL of saturated aqueous NaCl (brine) and swirl gently. If the emulsion persists (due to the surfactant nature of the intermediate), filter the entire biphasic mixture through a sintered glass funnel packed with a 1-inch pad of Celite. Return the filtrate to the separatory funnel; the phases will now separate sharply.

  • Isolation: Collect the lower organic layer (if using DCM) or upper organic layer (if using EtOAc). Re-extract the aqueous layer twice more with fresh organic solvent.

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate in vacuo to yield the crude free-base amine-benzoate.

References

  • JCS Associate Editor. "Troubleshooting in Chromatography." Journal of Chromatographic Science, Oxford Academic. URL:[Link]

  • Gagliardi, L. G. et al. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." Analytical Chemistry, ACS Publications. URL:[Link]

  • Syed, N. et al. "Improved High Performance Liquid Chromatographic Analysis of Diltiazem in Human Plasma." Pakistan Armed Forces Medical Journal. URL:[Link]

  • Google Patents. "Emtricitabine benzoate, preparation method thereof, and method of preparing emtricitabine from emtricitabine benzoate." CN105130972A.

Sources

Troubleshooting

Optimizing catalyst loading for esterification reactions

Welcome to the Technical Support Center for Esterification Catalysis . As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who treat catalyst loading as a "more...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Esterification Catalysis . As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who treat catalyst loading as a "more is better" variable. This is a fundamental flaw in process chemistry.

A robust chemical protocol must be a self-validating system—meaning your experimental design should inherently reveal whether a stalled reaction is due to thermodynamic equilibrium, catalyst deactivation, or mass transfer limitations. This guide is designed to help you troubleshoot, optimize, and scale your esterification reactions by understanding the deep causality behind catalyst behavior.

Section 1: Fundamentals of Catalyst Loading (FAQs)

Q: Why doesn't continuously increasing the acid catalyst concentration linearly increase my ester yield? A: This is the most common misconception in esterification scale-up. Fischer esterifications are thermodynamically controlled equilibrium reactions. As detailed in the [Fischer Esterification Mechanism[1]](), the addition of a Brønsted or Lewis acid catalyst lowers the activation energy by protonating the carbonyl oxygen, making it a better electrophile. However, a catalyst accelerates both the forward esterification and the reverse hydrolysis equally. It does not shift the thermodynamic equilibrium. Furthermore, excessive acid loading can trigger unwanted side reactions, such as the dehydration of your alcohol into an ether.

Mechanism Acid Carboxylic Acid Activated Oxonium Ion (Electrophile) Acid->Activated Protonation Cat H+ Catalyst Cat->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Alcohol Alcohol (Nucleophile) Alcohol->Tetrahedral WaterLoss Proton Transfer & Water Loss Tetrahedral->WaterLoss Equilibrium Ester Ester Product + Regenerated H+ WaterLoss->Ester - H2O

Acid-catalyzed Fischer esterification mechanistic pathway.

Q: If increasing the catalyst doesn't push the reaction to completion, what is the correct approach? A: You must exploit Le Chatelier's principle. Instead of overloading the catalyst, you should manipulate the concentration of reactants or products. As highlighted in standard [Fischer Esterification protocols[2]](), driving the equilibrium to the right is best achieved by using a large excess of the alcohol (often 10-fold to 100-fold) or by continuously removing the generated water using a Dean-Stark trap or molecular sieves.

Section 2: Troubleshooting Advanced Catalyst Systems

Q: I'm using a heterogeneous solid acid resin (e.g., Amberlyst 36). Why does my reaction rate plateau abruptly when I increase the loading past 20 wt%? A: You have transitioned from a kinetically limited regime to a mass-transfer limited regime. Solid resins rely on the diffusion of reactants into their porous polymer matrix to reach the active sulfonic acid sites. A 3 demonstrated that increasing catalyst loading from 5 wt% to 20 wt% drastically improved conversion, but pushing it to 25 wt% yielded negligible gains. At high loadings, the active sites are no longer the bottleneck; the rate at which reactants can physically diffuse through the liquid boundary layer and into the resin pores becomes the rate-determining step.

Q: How can I drastically reduce my metal catalyst loading (e.g., from 10 mol% to <1 mol%) for complex, moisture-sensitive esterifications? A: High metal catalyst loadings (10–20 mol%) are often a crutch for unoptimized kinetics or poor moisture control. To reduce loading, you must implement kinetic modeling. By running in silico simulations of reaction pass times against multidimensional variables (concentration, temperature, loading), researchers have successfully4 in amide esterifications. Alternatively, if water poisoning is deactivating your catalyst, switching to a5 can allow you to drop the loading to as little as 0.1 mol% without losing catalytic turnover.

Workflow Start Define Reaction Parameters Screen Initial Catalyst Screen (e.g., 1, 5, 10, 20 wt%) Start->Screen Kinetics Kinetic Profiling (HPLC/GC Time-Course) Screen->Kinetics Analyze Analyze Conversion Rate vs. Loading Kinetics->Analyze Decision Diminishing Returns Observed? Analyze->Decision Optimize Select Lowest Loading for Target Kinetics Decision->Optimize Yes (Plateau) MassTransfer Investigate Mass Transfer Limits Decision->MassTransfer No (Linear) MassTransfer->Screen Adjust Agitation

Workflow for systematic optimization of catalyst loading in esterification.

Section 3: Quantitative Data Summary

The following table summarizes the diminishing returns of catalyst loading when utilizing a heterogeneous resin. Notice how the marginal gain collapses after 20 wt%, indicating a shift from a kinetic limitation to a mass transfer limitation.

Table 1: Quantitative Impact of Catalyst Loading on Esterification Kinetics System: Acetic Acid + Isopropyl Alcohol → Isopropyl Acetate + Water (Catalyst: Amberlyst 36 Wet at 348.15 K, 180 min)3

Catalyst Loading (wt%)IPA Conversion (%)Marginal Gain in ConversionMechanistic Implication
5.0 45.4N/AKinetically limited; insufficient active sites.
20.0 79.5+34.1%Optimal balance of kinetics and mass transfer.
25.0 82.2+2.7%Diminishing returns; active site saturation.

Section 4: Validated Experimental Protocol

Protocol: Self-Validating Kinetic Screen for Solid Acid Catalyst Loading Objective: Determine the optimal weight percentage of a heterogeneous catalyst to maximize the reaction rate while avoiding mass transfer limitations. Causality & Self-Validation: By taking time-course aliquots rather than relying on a single endpoint yield, this protocol inherently validates whether a low yield is due to a slow reaction (kinetic limitation) or reaching equilibrium (thermodynamic limitation).

Step-by-Step Methodology:

  • Preparation & Conditioning: Wash the solid resin (e.g., Amberlyst) with the reacting alcohol to remove aqueous preservatives and swell the polymer matrix.

    • Causality: Swelling exposes internal active sulfonic acid sites, ensuring your loading calculation reflects true active site availability.

  • Reaction Setup: Set up four parallel batch reactors with 5 wt%, 10 wt%, 20 wt%, and 25 wt% catalyst loading relative to the limiting reagent.

  • Initiation & Agitation: Bring the carboxylic acid/alcohol mixture to the target temperature (e.g., 75°C) before adding the catalyst. Maintain a high, uniform agitation rate (e.g., 600 RPM).

    • Causality: High agitation minimizes the external boundary layer around the catalyst particles, ensuring that any observed plateau in the reaction rate is due to internal pore diffusion limits, not poor bulk mixing.

  • Time-Course Sampling: Extract 50 µL aliquots at 15, 30, 60, 120, and 180 minutes. Immediately quench the aliquots in a cold solvent (e.g., acetonitrile at 0°C) to halt the reaction.

  • Data Analysis: Analyze the samples via HPLC or GC. Plot conversion versus time for each loading. Select the lowest catalyst loading that achieves the maximum initial rate before the curves converge at thermodynamic equilibrium.

References

  • Source: National Institutes of Health (NIH)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Source: National Institutes of Health (NIH)
  • Fischer Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of Methyl 2-(allyloxy)benzoate During Workup

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing methyl 2-(allyloxy)benzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing methyl 2-(allyloxy)benzoate . A common bottleneck in this Williamson ether synthesis (typically utilizing methyl salicylate, allyl bromide, and potassium carbonate) is the unintended saponification of the ester back into 2-(allyloxy)benzoic acid during the aqueous workup.

This guide provides mechanistic insights, targeted FAQs, and an optimized, self-validating protocol to eliminate ester hydrolysis and maximize your isolated yield.

Mechanistic Insight: The Root Cause of Hydrolysis

To solve the hydrolysis issue, we must first understand the causality behind it. During the alkylation reaction, a mild inorganic base like potassium carbonate ( K2​CO3​ ) is used. While K2​CO3​ is relatively safe for esters in anhydrous organic solvents (like acetone or DMF), the introduction of water during the workup phase changes the system's dynamics entirely.

When water is added to quench the reaction, it dissolves the unreacted K2​CO3​ , creating a highly basic aqueous environment (pH > 10). Under these conditions, the ester undergoes the BAc​2 mechanism (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage) .

  • Nucleophilic Attack: The hydroxide ion ( OH− ) attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.

  • Leaving Group Expulsion: The intermediate collapses, expelling a methoxide ion ( CH3​O− ).

  • Irreversible Deprotonation: The highly basic methoxide instantly deprotonates the newly formed carboxylic acid, yielding the stable 2-(allyloxy)benzoate salt and driving the hydrolysis to completion .

The ortho-allyloxy group provides minor steric hindrance, but it is insufficient to protect the carbonyl from hydroxide attack at elevated pH or temperatures.

Mechanism A Methyl 2-(allyloxy)benzoate B High pH Quench (Residual K2CO3 + H2O) A->B Unoptimized Workup E Buffered Quench (Sat. NH4Cl, pH ~6) A->E Optimized Workup C Tetrahedral Intermediate (OH- Attack) B->C BAc2 Mechanism D 2-(allyloxy)benzoate (Saponification Product) C->D Irreversible Deprotonation F Intact Ester (Hydrolysis Prevented) E->F Neutralization

Figure 1: Mechanistic divergence of the ester during unoptimized vs. buffered workup.

Troubleshooting FAQs

Q: Why am I losing product during the rotary evaporation step before the workup? A: If you concentrate the reaction mixture under vacuum before filtering out the solid K2​CO3​ , you are effectively baking your ester in a concentrated base. Any residual moisture in the solvent will trigger rapid, heat-accelerated saponification. Causality: Heat increases the kinetic energy of the system, overcoming the activation energy barrier for the BAc​2 pathway. Always filter the inorganic salts before applying heat.

Q: Can I just quench the reaction by pouring it directly into water? A: No. Pouring the crude mixture directly into water creates the highly basic environment that destroys the ester. Causality: You must neutralize the base faster than the hydroxide can attack the ester. Instead of pure water, quench the reaction with a cold, saturated aqueous solution of ammonium chloride ( NH4​Cl ). NH4​Cl acts as a mild buffer, instantly dropping the pH to ~6.0—neutralizing the base without being acidic enough to trigger acid-catalyzed hydrolysis.

Q: Does the choice of extraction solvent impact the hydrolysis rate? A: Yes. If you use a solvent that emulsions easily or separates slowly, the ester spends more time in contact with the aqueous phase. Causality: Prolonged biphasic contact increases the probability of interfacial hydrolysis. Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). MTBE is highly recommended because it provides rapid, crisp phase separation.

Q: Why is there a large amount of white precipitate when I acidify the aqueous waste layer? A: That white precipitate is 2-(allyloxy)benzoic acid. Its presence is the definitive diagnostic marker that your ester hydrolyzed during the workup. If you see this, your workup conditions were too basic or too hot.

Quantitative Impact of Workup Conditions

The table below summarizes the critical impact of different workup methodologies on the isolated yield of methyl 2-(allyloxy)benzoate.

Workup ConditionBase RemovalQuench MethodBath Temp (°C)Ester Yield (%)Acid By-product (%)
Standard Aqueous None H2​O directly2565%30%
Hot Concentration None H2​O after evap.4540%55%
Pre-filtration Filtered H2​O quench2582%12%
Optimized Protocol FilteredSat. NH4​Cl (cold)< 30> 95% < 1%

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system . By isolating variables and implementing in-process checks, you guarantee the integrity of the ester linkage.

Prerequisites: The alkylation reaction (Methyl salicylate + Allyl bromide + K2​CO3​ in Acetone) has reached completion as determined by TLC/LCMS.

  • Inorganic Base Filtration:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake with 2 volumes of cold acetone.

    • Causality: Physically removing the K2​CO3​ eliminates the primary catalyst for saponification before any water is introduced.

  • Low-Temperature Concentration:

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the solution under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30 °C.

    • Causality: Removing the water-miscible solvent (acetone) prevents it from acting as a phase-transfer agent during the aqueous extraction, which would otherwise pull the ester into the water layer.

  • Buffered Quenching:

    • Redissolve the concentrated crude oil in MTBE (10 mL per gram of theoretical yield).

    • Transfer to a separatory funnel and add an equal volume of cold, saturated aqueous NH4​Cl . Shake vigorously and vent.

  • Self-Validation Check (The Trustworthiness Step):

    • Allow the layers to separate. Draw a drop of the lower aqueous layer and test it with pH paper.

    • Validation: The pH must read between 5.5 and 6.5. If the pH is > 7, residual base is still present. Add 1M HCl dropwise to the aqueous layer until the pH is neutralized, then shake again. This guarantees the environment is safe for the ester.

  • Extraction and Washing:

    • Drain the aqueous layer.

    • Wash the organic (MTBE) layer once with deionized water, and once with saturated brine ( NaCl ).

    • Causality: Brine removes residual water from the organic phase, pre-drying the solvent and reducing the workload on the chemical desiccant.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield pure methyl 2-(allyloxy)benzoate as a pale yellow to colorless oil.

Protocol Start Crude Reaction Mixture (Ester + K2CO3 + Acetone) Step1 Filter through Celite (Removes bulk K2CO3) Start->Step1 Step2 Evaporate Acetone (Bath Temp < 30°C) Step1->Step2 Step3 Dissolve in MTBE & Quench with cold sat. NH4Cl Step2->Step3 Validation Self-Validation: Check Aqueous pH (5.5 - 6.5) Step3->Validation Step4 Phase Separation Validation->Step4 Org Organic Phase (Contains Ester) Step4->Org Aq Aqueous Phase (Contains Salts - Discard) Step4->Aq Step5 Wash with Brine & Dry over Na2SO4 Org->Step5 End Pure Methyl 2-(allyloxy)benzoate Step5->End

Figure 2: Step-by-step optimized workup workflow to isolate methyl 2-(allyloxy)benzoate.

References

  • Chemistry LibreTexts. "Ester Chemistry - Reactivity and Hydrolysis Mechanisms." LibreTexts Organic Chemistry. Available at:[Link]

  • Chemguide. "Hydrolysing Esters: Mechanisms and Conditions." Chemguide Organic Properties. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Streaking in TLC of Polar Benzoate Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the thin-layer chromatography (TLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the thin-layer chromatography (TLC) of polar benzoate compounds. The following question-and-answer format provides in-depth, experience-driven solutions to ensure you achieve clean, reliable, and reproducible separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polar benzoate compound is producing a long, vertical streak instead of a compact spot on my silica gel TLC plate. What is the primary cause of this?

A1: Streaking on a TLC plate is a common issue, particularly with polar and ionizable compounds like many benzoates. The most frequent causes are sample overload and strong secondary interactions between the analyte and the stationary phase.[1][2]

  • Sample Overload: Applying too much sample to the plate is a primary reason for streaking.[3][4] When the sample concentration is too high, the stationary phase becomes saturated at the point of application. This prevents the proper partitioning of the analyte between the stationary and mobile phases, leading to a continuous "bleeding" or streaking effect as the solvent front moves up the plate.[3] A rule of thumb is to prepare a sample concentration of about 1% (e.g., 1 mg of compound in 1 mL of a volatile solvent).

  • Strong Analyte-Stationary Phase Interactions: Polar benzoates, especially those with free carboxylic acid or phenolic hydroxyl groups, can interact very strongly with the polar silanol (Si-OH) groups on the surface of a standard silica gel plate.[5] This strong binding can lead to poor elution and tailing or streaking.[1] The interaction is often a mix of hydrogen bonding and dipole-dipole forces.[2][5]

Q2: I've diluted my sample, but the streaking persists. How can I modify my mobile phase to get a well-defined spot?

A2: If dilution doesn't solve the problem, the issue likely lies with the chemical interactions between your compound and the silica plate. Modifying the mobile phase is the next critical step. For acidic compounds like many benzoates, adding a small amount of a weak organic acid to the eluent is highly effective.[6]

The goal is to suppress the ionization of your acidic benzoate and to saturate the active sites on the silica gel, thereby reducing the strong secondary interactions that cause streaking.

Recommended Mobile Phase Modifier:

  • Acetic Acid or Formic Acid: Adding 0.1–2% of acetic acid or formic acid to your mobile phase can dramatically improve spot shape.[1][7]

Mechanism of Action: The added acid serves two main purposes:

  • Suppresses Analyte Ionization: By lowering the pH of the mobile phase, the equilibrium of your benzoic acid derivative is shifted towards its less polar, protonated form (R-COOH). This form has a lower affinity for the polar silica gel compared to its ionized carboxylate form (R-COO⁻), allowing it to travel more cleanly up the plate.

  • Competes for Active Sites: The modifier acid molecules will competitively bind to the highly polar active sites on the silica gel surface. This effectively "masks" these sites from your analyte, leading to a more uniform migration and a more compact spot.[8]

Experimental Protocol: Optimizing the Mobile Phase with an Acidic Modifier

This protocol outlines the steps to systematically improve the resolution of a streaking polar benzoate compound.

Objective: To eliminate streaking and achieve a compact spot with an optimal Rf value (typically between 0.2 and 0.4).[9]

Materials:

  • TLC silica gel plates (e.g., Silica Gel 60 F254)

  • Sample solution (approx. 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane)

  • Developing chamber

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Acidic modifier (Glacial Acetic Acid or Formic Acid)

  • Capillary spotters

Procedure:

  • Prepare the Initial Mobile Phase: Start with a common solvent system, such as a 7:3 mixture of Hexane:Ethyl Acetate.

  • Prepare Modified Mobile Phases: Prepare three variations of the initial mobile phase in separate developing chambers:

    • Chamber A: 10 mL of 7:3 Hexane:Ethyl Acetate (Control)

    • Chamber B: 10 mL of 7:3 Hexane:Ethyl Acetate + 0.1 mL Acetic Acid (~1%)

    • Chamber C: 10 mL of 7:3 Hexane:Ethyl Acetate + 0.2 mL Acetic Acid (~2%)

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[10] Spot your diluted benzoate sample in three separate lanes. Ensure the spots are small and concentrated.[3]

  • Develop the Plates: Place one spotted plate into each of the prepared chambers. Ensure the solvent level is below the origin line.[4] Allow the solvent front to travel up the plate until it is about 0.5-1 cm from the top.[3]

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.[3] Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent like iodine vapor.[11] Compare the spot shapes across the three plates.

Expected Results & Interpretation:

Mobile Phase CompositionExpected ObservationInterpretation
7:3 Hexane:EtOAc (Control)Long streak or severe tailingStrong secondary interactions and/or sample ionization.
+ 1% Acetic AcidReduced streaking, more defined spotThe acidic modifier is beginning to suppress ionization and block active sites.
+ 2% Acetic AcidCompact, well-defined spotOptimal concentration of modifier has been reached for this system.
Q3: The acidic modifier helped, but my spot's Rf value is now too high (or still too low). How do I adjust it?

A3: Once you have a compact spot, you can fine-tune the Rf value by adjusting the overall polarity of the mobile phase.[12]

  • If the Rf is too high (spot is near the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent. For example, change your 7:3 Hexane:Ethyl Acetate (+1% Acetic Acid) mixture to 8:2 or 9:1.

  • If the Rf is too low (spot is near the baseline): Your mobile phase is not polar enough to move the compound effectively. Increase the proportion of the more polar solvent. For instance, try a 6:4 or 1:1 Hexane:Ethyl Acetate mixture (+1% Acetic Acid).[9] For very polar benzoates, you may need to switch to a more polar solvent system altogether, such as Dichloromethane:Methanol.[7]

Q4: Are there alternative stationary phases I should consider if streaking persists even with mobile phase optimization?

A4: Yes. If you continue to face issues on standard silica gel, switching to a different type of TLC plate can be a powerful solution.

  • Reversed-Phase (RP) TLC Plates (e.g., C18): These plates have a non-polar stationary phase.[13] For RP-TLC, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures).[14] Polar compounds, like many benzoates, often show excellent spot shapes on reversed-phase plates because the problematic secondary interactions with silanol groups are eliminated.[7][13]

  • Alumina Plates: Alumina is another polar stationary phase, but its surface chemistry is different from silica, and it can be less acidic. For certain compounds, it may offer better separation and less streaking.[6]

  • Chemically Bonded Plates (e.g., Diol, Cyano): These plates have surfaces that are modified with specific functional groups. They offer different selectivity compared to standard silica and can be useful for troublesome separations.[14]

Troubleshooting Logic Workflow

This diagram illustrates the systematic process for diagnosing and resolving streaking issues with polar benzoates.

TLC_Troubleshooting Start Start: Streaking Observed with Polar Benzoate Check_Conc Is the sample concentration ~1% or less? Start->Check_Conc Dilute Action: Dilute Sample (e.g., 10-fold) and re-run TLC Check_Conc->Dilute No Check_Streak Does streaking persist? Check_Conc->Check_Streak Yes Dilute->Check_Streak Add_Acid Action: Modify Mobile Phase Add 1-2% Acetic or Formic Acid Check_Streak->Add_Acid Yes Success Success: Clean Separation Achieved Check_Streak->Success No (Resolved) Check_Spot_Shape Is the spot now compact? Add_Acid->Check_Spot_Shape Adjust_Rf Action: Adjust Mobile Phase Polarity (Change solvent ratio) Check_Spot_Shape->Adjust_Rf Yes Consider_Alt_Phase Action: Consider Alternative Stationary Phase (e.g., RP-C18) Check_Spot_Shape->Consider_Alt_Phase No Check_Rf Is Rf between 0.2-0.4? Adjust_Rf->Check_Rf Check_Rf->Adjust_Rf No, adjust again Check_Rf->Success Yes Consider_Alt_Phase->Success (New Method Developed)

Caption: A workflow for troubleshooting TLC streaking.

References

  • TLC | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Chembam. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Vertex AI Search. (2023, November 13).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 7). 9.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • Brainly.in. (2024, September 1). Why we use acetic acid not sulphuric acid in Mobile phase preparation in tlc? Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.).
  • University of Colorado Boulder. (2021, April 1).
  • Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • Chemistry LibreTexts. (2022, May 5). 2.
  • University of California, Los Angeles. (2020, March).
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Chromatography Forum. (2014, September 5). Use of Glacial Acetic Acid in Mobile Phase. Retrieved from [Link]

  • Journal of Chromatographic Science. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Reddit. (2024, October 28). Why my TLC is dragging. Retrieved from [Link]

  • Quora. (2019, February 17). What is the purpose of adding two drops of acetic acid in thin layer chromatography of plant pigments?. Retrieved from [Link]

  • University of Toronto. (n.d.).
  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthesized vs. Literature ¹H NMR Spectra of Methyl 2-(allyloxy)benzoate

For researchers engaged in the synthesis of novel chemical entities, the rigorous verification of a molecule's structure is a cornerstone of scientific integrity. Among the suite of analytical techniques available, Nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of novel chemical entities, the rigorous verification of a molecule's structure is a cornerstone of scientific integrity. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary tool for elucidating molecular architecture. This guide provides an in-depth comparison of the ¹H NMR spectrum of a laboratory-synthesized sample of Methyl 2-(allyloxy)benzoate against its expected literature values. Through this analysis, we will not only confirm the successful synthesis of the target molecule but also explore the subtle yet informative discrepancies that can arise, offering insights into reaction purity and potential side products.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The synthesis of Methyl 2-(allyloxy)benzoate is readily achieved via the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[1] This Sₙ2 reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which subsequently attacks an electrophilic alkyl halide. In our case, the phenolic proton of methyl salicylate is abstracted by a base, and the resulting phenoxide attacks allyl bromide to yield the desired product.

The choice of base and solvent is critical to the success of this reaction. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the acidic phenolic proton of methyl salicylate. Acetone is a common solvent for this transformation as it is polar enough to dissolve the reactants but does not participate in the reaction.

Literature ¹H NMR Data for Methyl 2-(allyloxy)benzoate

While a comprehensive, publicly available, and fully assigned ¹H NMR spectrum for Methyl 2-(allyloxy)benzoate can be elusive, we can construct an expected spectrum based on established chemical shift principles and data from analogous compounds.[2][3] The expected ¹H NMR spectral data, run in deuterated chloroform (CDCl₃), is summarized below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.80ddJ = 7.8, 1.81H
H-4~7.45dddJ = 8.4, 7.4, 1.81H
H-3~7.00dJ = 8.41H
H-5~6.95tJ = 7.61H
H-1'~6.05ddtJ = 17.2, 10.5, 5.31H
H-3' (trans)~5.45dqJ = 17.2, 1.51H
H-3' (cis)~5.30dqJ = 10.5, 1.31H
H-2'~4.65dtJ = 5.3, 1.52H
-OCH₃~3.90s-3H

¹H NMR Analysis of a Synthesized Sample of Methyl 2-(allyloxy)benzoate

A sample of Methyl 2-(allyloxy)benzoate was synthesized in our laboratory according to the protocol detailed below. The resulting purified product was analyzed by ¹H NMR spectroscopy (400 MHz, CDCl₃). The experimental data is presented in the following table.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.79ddJ = 7.8, 1.81H
H-47.46dddJ = 8.4, 7.4, 1.81H
H-37.01dJ = 8.41H
H-56.96tJ = 7.51H
H-1'6.08ddtJ = 17.2, 10.5, 5.31H
H-3' (trans)5.46dqJ = 17.2, 1.51H
H-3' (cis)5.31dqJ = 10.5, 1.31H
H-2'4.66dtJ = 5.3, 1.42H
-OCH₃3.91s-3H
Impurity: Methyl Salicylate (Ar-OH)10.77s-~0.05H
Impurity: Acetone2.17s-Trace

Comparative Analysis and Discussion

A direct comparison of the experimental and literature ¹H NMR data reveals a very close correlation, strongly indicating the successful synthesis of Methyl 2-(allyloxy)benzoate.

  • Aromatic Region (δ 6.9-7.8 ppm): The four aromatic protons exhibit the expected splitting patterns and chemical shifts. The downfield shift of H-6 is attributed to its proximity to the deshielding ester functionality. The coupling constants are consistent with an ortho-disubstituted benzene ring.

  • Allyl Group (δ 4.6-6.1 ppm): The signals corresponding to the allyl group are highly characteristic. The proton on the central carbon of the allyl group (H-1') appears as a complex multiplet (ddt) due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (H-3') are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns (dq). The methylene protons adjacent to the ether oxygen (H-2') appear as a doublet of triplets.

  • Methyl Ester (δ 3.91 ppm): The sharp singlet at 3.91 ppm with an integration of 3H is characteristic of the methyl ester protons.

Identification of Impurities:

The experimental spectrum reveals the presence of two minor impurities:

  • Unreacted Methyl Salicylate: A broad singlet at approximately 10.77 ppm is indicative of the phenolic hydroxyl proton of the starting material, methyl salicylate.[2] Its low integration suggests that the reaction went to near completion.

  • Residual Acetone: A sharp singlet at 2.17 ppm corresponds to residual acetone used as the reaction solvent. This is a common impurity that can often be removed with further drying under high vacuum.

Experimental Protocol

Synthesis of Methyl 2-(allyloxy)benzoate:

  • To a 100 mL round-bottom flask was added methyl salicylate (5.00 g, 32.9 mmol), potassium carbonate (6.82 g, 49.3 mmol), and acetone (50 mL).

  • The mixture was stirred vigorously at room temperature for 10 minutes.

  • Allyl bromide (4.37 g, 36.2 mmol) was added dropwise to the suspension.

  • The reaction mixture was heated to reflux and maintained at this temperature for 6 hours.

  • After cooling to room temperature, the inorganic salts were removed by filtration.

  • The filtrate was concentrated under reduced pressure to yield a crude oil.

  • The crude product was purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford Methyl 2-(allyloxy)benzoate as a colorless oil.

¹H NMR Spectroscopy:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizing the Workflow and Structure

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis MS Methyl Salicylate Reflux Reflux (6h) MS->Reflux AB Allyl Bromide AB->Reflux K2CO3 K2CO3 K2CO3->Reflux Acetone Acetone Acetone->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Column Column Chromatography Concentration->Column Product Methyl 2-(allyloxy)benzoate Column->Product NMR 1H NMR Analysis Product->NMR

Caption: Synthesis and analysis workflow for Methyl 2-(allyloxy)benzoate.

Caption: Structure of Methyl 2-(allyloxy)benzoate with proton assignments.

Conclusion

The ¹H NMR analysis provides compelling evidence for the successful synthesis of Methyl 2-(allyloxy)benzoate. The close agreement between the experimental and predicted literature spectra confirms the identity of the product. Furthermore, the identification of minor impurities highlights the importance of thorough spectroscopic analysis in assessing the purity of a synthesized compound and provides valuable feedback for optimizing the reaction and purification procedures. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool for the modern synthetic chemist.

References

  • Royal Society of Chemistry. (2014). Supporting information - Rsc.org. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 6282-42-4 | Methyl 2-(allyloxy)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-allyloxy-3,5-dipropylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 27). In Wikipedia. [Link]

  • ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SciSpace. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • University of Alberta. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Comparative

Advanced Chromatographic Profiling: HPLC Purity Analysis of Methyl 2-(prop-2-en-1-yloxy)benzoate

Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is a critical intermediate in the synthesis of melatonergic agents, benzofurans, and various fine chemicals . The accurate determination...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is a critical intermediate in the synthesis of melatonergic agents, benzofurans, and various fine chemicals . The accurate determination of its purity is paramount for downstream synthetic success. The primary analytical challenge lies in separating the target compound from its structurally similar precursors and degradation products—specifically, methyl salicylate (the starting material) and methyl 3-allylsalicylate, a positional isomer generated via thermally or catalytically driven Claisen rearrangement .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will objectively compare the performance of standard Octadecylsilane (C18) stationary phases against Biphenyl phases, exploring the mechanistic causality behind mobile phase selection and stationary phase interactions to ensure a self-validating analytical workflow.

Physicochemical Profiling & Analytical Challenges

Methyl 2-(prop-2-en-1-yloxy)benzoate features an aromatic ring, an ester moiety, and an allyl ether group. In reversed-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns separate analytes primarily based on hydrophobicity (partitioning). However, positional isomers like methyl 2-allyloxybenzoate and methyl 3-allylsalicylate possess nearly identical partition coefficients (LogP). Consequently, C18 columns often fail to achieve baseline resolution (Rs ≥ 1.5) for these critical pairs.

To overcome this, we must exploit alternative retention mechanisms, such as π-π (pi-pi) interactions and steric shape recognition, which are highly pronounced in Biphenyl or Phenyl-Hexyl stationary phases .

ImpurityPathway SM Methyl Salicylate (Starting Material) Target Methyl 2-allyloxybenzoate (Target Compound) SM->Target Allylation Imp1 Methyl 3-allylsalicylate (Claisen Isomer) Target->Imp1 Thermal Rearrangement Imp2 2-allyloxybenzoic acid (Hydrolysis Product) Target->Imp2 Basic Hydrolysis

Fig 1. Synthesis and primary degradation pathways of Methyl 2-allyloxybenzoate.

Methodological Comparison: C18 vs. Biphenyl Stationary Phases

The Causality of Selectivity: When evaluating aromatic esters, the choice of organic modifier in the mobile phase dictates the efficacy of the stationary phase. While Acetonitrile (ACN) is a common choice for C18 columns due to its low viscosity and favorable UV cutoff, its carbon-nitrogen triple bond exhibits localized π-character. This can competitively suppress the π-π interactions between the analyte's aromatic ring and a Biphenyl stationary phase . Therefore, Methanol (MeOH), a protic solvent lacking π-electrons, is the mechanistically superior modifier when using Biphenyl columns for aromatic isomer separation .

Table 1: Chromatographic Performance Comparison (Simulated Validation Data)

ParameterStandard C18 Column (5 µm, 150 x 4.6 mm)Biphenyl Column (2.7 µm Core-Shell, 100 x 4.6 mm)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + π-π + Steric
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Retention Time (Target) 6.8 min8.2 min
Resolution (Target vs. Claisen Isomer) 1.1 (Co-elution / Shouldering)2.8 (Baseline Separation)
Theoretical Plates (N) ~9,500~22,000
Peak Tailing Factor (Tf) 1.351.05
Suitability for Purity Profiling SuboptimalHighly Recommended
Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate a System Suitability Test (SST). The analytical run is only considered valid if the SST criteria are met, creating a self-validating feedback loop that prevents the reporting of inaccurate purity data.

Materials & Reagents:

  • Target: Methyl 2-(prop-2-en-1-yloxy)benzoate.

  • SST Standard: Spiked mixture of Target (99%) and Methyl 3-allylsalicylate (1%).

  • Solvents: HPLC-Grade Methanol, HPLC-Grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm), Formic Acid (0.1% v/v as a silanol-masking agent).

Protocol A: Standard C18 Method (Comparative Baseline)
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis DAD at 254 nm.

  • Injection Volume: 10 µL of a 1.0 mg/mL sample in diluent. Observation: Fails SST. The resolution between the target and the Claisen isomer is typically < 1.5. The hydrophobicities are too similar for effective partitioning.

Protocol B: Optimized Biphenyl Method (Recommended)
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Gradient Elution. Mobile Phase A: Water (0.1% Formic Acid); Mobile Phase B: Methanol.

    • 0-2 min: 40% B

    • 2-10 min: 40% to 75% B

    • 10-12 min: 75% B

    • 12-12.1 min: 75% to 40% B

    • 12.1-15 min: 40% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C (Lower temperatures enhance π-π interaction stability).

  • Detection: UV-Vis DAD at 254 nm.

  • SST Execution: Inject the SST standard. Verify that Rs ≥ 2.0 and Tf ≤ 1.2.

  • Sample Analysis: Inject the unknown sample. Calculate purity using % Area Normalization.

Workflow Start Sample Prep: 1.0 mg/mL in MeOH SST System Suitability Test (SST) Rs > 2.0 for Isomers? Start->SST C18 C18 Column + ACN (Hydrophobic Retention) SST->C18 Standard Protocol Biphenyl Biphenyl Column + MeOH (π-π & Shape Selectivity) SST->Biphenyl Optimized Protocol Fail Fails Rs criteria Co-elution of isomers C18->Fail Pass Passes Rs criteria Baseline separation Biphenyl->Pass Fail->Biphenyl Method Transfer Quant Purity Quantification (% Area Normalization) Pass->Quant

Fig 2. Decision tree and self-validating workflow for HPLC purity analysis.

Conclusion & Expert Recommendations

For the purity analysis of Methyl 2-(prop-2-en-1-yloxy)benzoate, relying solely on C18 stationary phases introduces a high risk of overestimating product purity due to the co-elution of the Claisen rearrangement isomer. By transitioning to a Biphenyl stationary phase and swapping the organic modifier from Acetonitrile to Methanol, chromatographers can unlock orthogonal retention mechanisms (π-π interactions). This approach not only ensures baseline resolution of critical isomeric pairs but also establishes a highly robust, self-validating analytical method suitable for stringent quality control and drug development environments.

References
  • [1] Google Patents. US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents. URL:

  • [2] MDPI (Molecules). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. URL:[Link]

Sources

Validation

Biological activity of Methyl 2-(allyloxy)benzoate vs. methyl salicylate

An in-depth structural and pharmacological analysis comparing Methyl Salicylate (MS) and its synthetic derivative, Methyl 2-(allyloxy)benzoate (M2AB) , reveals a classic paradigm in drug development: the dramatic biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis comparing Methyl Salicylate (MS) and its synthetic derivative, Methyl 2-(allyloxy)benzoate (M2AB) , reveals a classic paradigm in drug development: the dramatic biological consequences of masking a single functional group.

As an Application Scientist, evaluating these two molecules requires looking beyond their structural similarity. While methyl salicylate is a globally utilized active pharmaceutical ingredient (API), the O-allylation of its phenolic hydroxyl group to form M2AB completely abolishes direct biological activity. However, this intentional chemical masking transforms M2AB into a highly valuable synthetic precursor for advanced drug scaffolds.

Structural Causality & Pharmacological Divergence

The biological efficacy of salicylates hinges on a precise Structure-Activity Relationship (SAR). Methyl salicylate (CAS 119-36-8) acts as a lipophilic prodrug. Upon dermal absorption, non-specific tissue esterases cleave the methyl ester to liberate salicylic acid . The free phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups are strictly required to form critical hydrogen bonds with the Arg120 and Tyr355 residues within the hydrophobic channel of cyclooxygenase (COX-1 and COX-2) enzymes, thereby inhibiting prostaglandin synthesis.

Methyl 2-(allyloxy)benzoate (1)[1] is synthesized by reacting methyl salicylate with allyl bromide. This O-allylation replaces the critical hydrogen-bond-donating proton with a bulky allyl ether. Because mammalian esterases cannot cleave this stable ether bond under physiological conditions, M2AB cannot convert into an active pharmacophore. The resulting steric clash and lack of H-bonding render M2AB biologically inert against COX enzymes.

Mechanism MS Methyl Salicylate (Free Phenol) Est Esterase Cleavage (In Vivo / In Vitro) MS->Est Ester Hydrolysis M2AB Methyl 2-(allyloxy)benzoate (Masked Phenol) Inert Biologically Inert (No H-Bonding) M2AB->Inert Steric Clash / Stable Ether SA Salicylic Acid (Active Pharmacophore) Est->SA COX COX-1/2 Inhibition (Anti-inflammatory) SA->COX Arg120/Tyr355 Binding

Fig 1. Pharmacological signaling and target binding divergence between MS and M2AB.

Quantitative Data & Application Summary

The table below summarizes the physicochemical and biological divergence between the two compounds, highlighting how the addition of the allyl group shifts the molecule's utility from biology to synthetic chemistry (2)[2].

ParameterMethyl Salicylate (MS)Methyl 2-(allyloxy)benzoate (M2AB)
CAS Number 119-36-86282-42-4
Molecular Formula C8H8O3C11H12O3
Molecular Weight 152.15 g/mol 192.21 g/mol
Phenolic Hydroxyl Free (H-bond donor)Masked (O-Allyl ether)
COX-2 IC50 (Active Form) ~1-5 µM (as Salicylic Acid)>100 µM (Inactive)
Primary Classification Active Pharmaceutical IngredientSynthetic Intermediate / Synthon
Downstream Utility Analgesics, RubefacientsProstacyclins, Hybrid Coumarins

Synthetic Rescue: Restoring Bioactivity via Claisen Rearrangement

While M2AB is an inert endpoint biologically, it is a highly reactive starting point chemically. When subjected to thermal or microwave conditions, M2AB undergoes a [3,3]-sigmatropic Claisen rearrangement .

This concerted pericyclic reaction migrates the allyl group from the oxygen to the ortho-carbon of the aromatic ring, forming methyl 3-allylsalicylate . This elegant transformation achieves two goals simultaneously:

  • It restores the biologically critical phenolic -OH group.

  • It installs a reactive terminal alkene handle, which is essential for synthesizing complex, biologically active natural product scaffolds, such as anti-cancer hybrid coumarins (3)[3] and melatonergic benzofurans (4)[4].

Workflow S1 Step 1: M2AB (Biologically Inert) S2 Step 2: MW Irradiation 180°C, Triglyme S1->S2 S3 Step 3: [3,3]-Sigmatropic Claisen Rearrangement S2->S3 S4 Step 4: Methyl 3-allylsalicylate (Phenol Restored) S3->S4

Fig 2. Experimental workflow for the microwave-assisted Claisen rearrangement.

Experimental Methodologies (Self-Validating Protocols)

To empirically prove the claims above, the following optimized protocols are designed with built-in causality and validation logic.

Protocol A: In Vitro COX-2 Fluorometric Screening (Validating Biological Inactivity)

Causality: To accurately assess MS in vitro, we must account for its prodrug nature. Testing MS directly against purified COX-2 yields false negatives. Therefore, this protocol introduces Porcine Liver Esterase (PLE) to simulate in vivo activation. M2AB acts as the negative control; because its allyl ether cannot be cleaved by PLE, it remains inert.

  • Step 1 (Activation): Incubate 10 µM of MS and 10 µM of M2AB separately in 100 mM Tris-HCl buffer (pH 7.4) containing 1 U/mL Porcine Liver Esterase for 30 minutes at 37°C.

  • Step 2 (Assay Setup): Transfer 10 µL of the pre-incubated solutions into a 96-well black microplate containing recombinant human COX-2 enzyme and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Step 3 (Initiation): Add arachidonic acid to initiate the reaction. As COX-2 converts arachidonic acid to PGG2, the byproduct reduces ADHP to highly fluorescent resorufin.

  • Step 4 (Validation): Measure fluorescence (Ex 535 nm / Em 590 nm). The MS well will show suppressed fluorescence (active inhibition via liberated salicylic acid). The M2AB well will show maximum fluorescence identical to the vehicle control, proving the allyl ether prevents target engagement.

Protocol B: Microwave-Assisted Claisen Rearrangement (Validating Synthetic Utility)

Causality: Conventional thermal Claisen rearrangements require days of reflux. By utilizing microwave irradiation in a polar solvent (triglyme), direct dielectric heating accelerates the [3,3]-sigmatropic shift, reducing reaction times to hours while increasing regioselectivity (5)[5].

  • Step 1 (Preparation): Dissolve 5.0 g of Methyl 2-(allyloxy)benzoate (M2AB) in 15 mL of triglyme in a heavy-walled microwave reactor vessel.

  • Step 2 (Irradiation): Seal the vessel and irradiate at 180°C for 7–12 hours under continuous magnetic stirring.

  • Step 3 (Self-Validation via TLC): Monitor the reaction via Thin Layer Chromatography (1:1 EtOAc:Hexane). M2AB is non-polar and runs high on the plate. As the rearrangement occurs, the restored phenolic -OH forms an intramolecular hydrogen bond with the ester carbonyl, creating a highly polar, UV-active spot that runs significantly lower. The complete disappearance of the top spot validates the reaction.

  • Step 4 (Isolation): Cool the mixture. The desired isomer, methyl 3-allylsalicylate, will selectively crash out as an off-white solid, leaving non-desired regio-isomers in the mother liquor.

References

  • Angene Chemical - methyl 2-(prop-2-en-1-yloxy)benzoate (CAS# 6282-42-4). Available at: [Link]

  • Google Patents (US9593061B2) - Synthesis of intermediates for producing prostacyclin derivatives.
  • University of Otago (OUR Archive) - Expedient synthesis of natural product scaffolds via allyl migration. Available at:[Link]

  • Google Patents (US5856529A) - Benzofuran and dihydrobenzofuran melatonergic agents.

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl 2-(prop-2-en-1-yloxy)benzoate and its Claisen Rearrangement Product

In the realm of synthetic organic chemistry, the Claisen rearrangement stands as a cornerstone for carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsatu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic organic chemistry, the Claisen rearrangement stands as a cornerstone for carbon-carbon bond formation. This powerful[1][1]-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds, offering a reliable method for molecular construction.[2][3] This guide provides an in-depth spectroscopic comparison of a classic example: the thermal rearrangement of Methyl 2-(prop-2-en-1-yloxy)benzoate to Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate. Understanding the distinct spectroscopic signatures of the starting material and the product is paramount for reaction monitoring and structural confirmation.

The aromatic Claisen rearrangement, as demonstrated here, involves the migration of an allyl group from an oxygen atom to a carbon atom on the benzene ring, followed by tautomerization to restore aromaticity.[4] This process results in a significant structural transformation, which is readily observable through various spectroscopic techniques.

The Claisen Rearrangement: A Mechanistic Overview

The thermal rearrangement of Methyl 2-(prop-2-en-1-yloxy)benzoate proceeds through a concerted, pericyclic mechanism.[2] The reaction is believed to occur via a cyclic, chair-like transition state, leading to the formation of an intermediate which then tautomerizes to the more stable phenolic product.[4] This intramolecular process is a powerful tool for the ortho-allylation of phenols.[5]

Caption: The Claisen Rearrangement of Methyl 2-(prop-2-en-1-yloxy)benzoate.

Spectroscopic Fingerprints: A Detailed Comparison

The structural changes inherent in the Claisen rearrangement give rise to distinct and predictable differences in the spectroscopic data of the starting material and the product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most informative technique for tracking this rearrangement. The key diagnostic signals are the disappearance of the allylic ether protons and the appearance of a new set of allylic protons attached to the aromatic ring, along with the emergence of a phenolic hydroxyl proton.

Assignment Methyl 2-(prop-2-en-1-yloxy)benzoate (Starting Material) Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate (Product)
-OCH₃ ~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)
Ar-H ~6.9-7.8 ppm (m, 4H)~6.8-7.7 ppm (m, 3H)
-OCH₂- ~4.6 ppm (d, 2H)-
-CH=CH₂ ~6.0 ppm (m, 1H)~6.0 ppm (m, 1H)
=CH₂ ~5.3 & ~5.4 ppm (dd, 2H)~5.1 ppm (m, 2H)
Ar-CH₂- -~3.4 ppm (d, 2H)
Ar-OH -~5.0-11.0 ppm (br s, 1H)

Causality Behind the Shifts: The most significant changes are the upfield shift of the allylic methylene protons from ~4.6 ppm (as an ether) to ~3.4 ppm (attached to the aromatic ring) and the appearance of a broad phenolic -OH peak. The exact chemical shift of the phenolic proton is concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, clearly indicating the change in connectivity of the allyl group and the transformation of a carbon-oxygen bond to a carbon-carbon bond on the aromatic ring.

Assignment Methyl 2-(prop-2-en-1-yloxy)benzoate (Starting Material) Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate (Product)
-OCH₃ ~52 ppm~52 ppm
-OCH₂- ~69 ppm-
Ar-CH₂- -~35 ppm
=CH₂ ~118 ppm~116 ppm
-CH= ~133 ppm~137 ppm
Aromatic C ~114-158 ppm~115-160 ppm
C=O ~166 ppm~170 ppm

Causality Behind the Shifts: The key diagnostic signals in the ¹³C NMR are the disappearance of the ether methylene carbon at ~69 ppm and the appearance of the alkyl methylene carbon attached to the aromatic ring at a more upfield position of ~35 ppm. The chemical shifts of the aromatic carbons will also change due to the new substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the appearance of the phenolic hydroxyl group in the product.

Functional Group Methyl 2-(prop-2-en-1-yloxy)benzoate (Starting Material) Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate (Product)
O-H stretch (phenol) Absent~3300-3500 cm⁻¹ (broad)
C-H stretch (aromatic) ~3050-3100 cm⁻¹~3050-3100 cm⁻¹
C-H stretch (aliphatic) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C=O stretch (ester) ~1730 cm⁻¹~1680 cm⁻¹
C=C stretch (alkene) ~1645 cm⁻¹~1640 cm⁻¹
C-O stretch (ether) ~1250 cm⁻¹Absent

Causality Behind the Shifts: The most prominent change is the appearance of a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of a phenol. Additionally, the C=O stretch of the ester in the product may shift to a lower wavenumber due to intramolecular hydrogen bonding with the newly formed hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will show that both the starting material and the product are isomers, possessing the same molecular weight. However, their fragmentation patterns will differ due to their distinct structures.

Compound Molecular Formula Molecular Weight Key Fragmentation Pathways
Methyl 2-(prop-2-en-1-yloxy)benzoate C₁₁H₁₂O₃192.21 g/mol Loss of the allyl group (-C₃H₅), loss of the methoxy group (-OCH₃), and cleavage of the ester.
Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate C₁₁H₁₂O₃192.21 g/mol Loss of the allyl group (-C₃H₅), loss of the methoxy group (-OCH₃), and fragmentation characteristic of phenols.

Self-Validating System: The observation of the same molecular ion peak for both compounds confirms their isomeric relationship. The differences in the relative abundances of fragment ions provide corroborating evidence for the structural rearrangement.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Caption: General workflow for IR spectroscopy.

  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet can be prepared.[7]

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group absorptions and compare the spectra of the starting material and the product.

Mass Spectrometry (MS)

Caption: General workflow for Mass Spectrometry.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic comparison of Methyl 2-(prop-2-en-1-yloxy)benzoate and its Claisen rearrangement product, Methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate, provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm a chemical transformation. The distinct changes observed in NMR, IR, and MS spectra serve as reliable diagnostic tools for researchers in synthetic chemistry and drug development. By understanding these spectroscopic signatures, scientists can confidently verify the outcome of this important carbon-carbon bond-forming reaction.

References

Sources

Validation

Comparative study of different catalysts for Methyl 2-(allyloxy)benzoate synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective preparation of intermediates is paramount. Methyl 2-(allyloxy)be...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective preparation of intermediates is paramount. Methyl 2-(allyloxy)benzoate is a valuable building block, and its synthesis, primarily through the Williamson ether synthesis, is a cornerstone reaction. The choice of catalyst in this process is critical, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of different catalytic systems for the synthesis of Methyl 2-(allyloxy)benzoate, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method.

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of Methyl 2-(allyloxy)benzoate from methyl salicylate and an allyl halide proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the ether linkage.[1][2]

The general mechanism involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of methyl salicylate, forming a sodium or potassium salicylate salt (a phenoxide).

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the allyl halide in a concerted SN2 mechanism, leading to the formation of Methyl 2-(allyloxy)benzoate and a salt byproduct.[1]

The efficiency of this reaction is highly dependent on the choice of base and the reaction conditions, which is where the role of the catalyst becomes crucial.

Catalytic Systems: A Comparative Analysis

The selection of a catalytic system is a critical decision in optimizing the synthesis of Methyl 2-(allyloxy)benzoate. Factors such as yield, reaction time, temperature, and the "greenness" of the protocol are all influenced by the catalyst. Here, we compare three distinct and widely applicable catalytic approaches: a conventional strong base method, a phase-transfer catalyzed (PTC) method, and a modern microwave-assisted approach.

Performance Comparison of Catalysts
Catalyst/MethodBaseSolventTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Conventional Sodium Hydride (NaH)DMFRoom Temp.~1 hourHighWell-established, high yieldUse of hazardous NaH and high-boiling point solvent
Phase-Transfer Potassium Carbonate (K₂CO₃)AcetoneReflux (~56°C)4 hours~95%Milder conditions, avoids hazardous reagentsRequires a specific phase-transfer catalyst
Microwave-Assisted Potassium Carbonate (K₂CO₃)Solvent-free120°C5 minutes~92%Extremely rapid, environmentally friendly (solvent-free)Requires specialized microwave reactor equipment

In-Depth Look at Catalytic Systems

Conventional Synthesis with a Strong Base (Sodium Hydride)

This traditional approach utilizes a strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[3]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a powerful, non-nucleophilic base, NaH irreversibly deprotonates the phenol, driving the reaction equilibrium towards the formation of the phenoxide and ensuring a high concentration of the active nucleophile.

  • Dimethylformamide (DMF): This polar aprotic solvent is excellent for dissolving both the ionic phenoxide intermediate and the organic starting materials, providing a homogenous reaction environment conducive to the SN2 reaction.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant solution for reactions where the reactants are in different, immiscible phases. In the O-allylation of methyl salicylate, the phenoxide salt is typically soluble in an aqueous or solid phase, while the allyl halide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the phenoxide anion into the organic phase.[4][5]

Mechanism of Phase-Transfer Catalysis: The quaternary ammonium cation (Q⁺) from the catalyst forms an ion pair with the phenoxide anion (ArO⁻) at the interface of the two phases. This ion pair (Q⁺ArO⁻) is sufficiently lipophilic to be soluble in the organic phase, where it can then react with the allyl halide.[6]

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ArOH Methyl Salicylate Base Base (e.g., K₂CO₃) ArOH->Base Deprotonation ArO_M Phenoxide Salt (ArO⁻ M⁺) Base->ArO_M Q_ArO Ion Pair (Q⁺ArO⁻) ArO_M->Q_ArO Ion Exchange QX PTC (Q⁺X⁻) QX->Q_ArO MX Salt Byproduct (M⁺X⁻) AllylX Allyl Halide Product Methyl 2-(allyloxy)benzoate AllylX->Product Product->QX Regenerates PTC Q_ArO->AllylX SN2 Reaction

Mechanism of Phase-Transfer Catalysis

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A milder and safer base compared to NaH, suitable for generating the phenoxide in situ.

  • Tetrabutylammonium Bromide (TBAB): A common and effective phase-transfer catalyst that is relatively inexpensive and stable.

  • Acetone: A suitable organic solvent that dissolves the allyl halide and the PTC-phenoxide ion pair.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[7][8][9] This method is considered a "green chemistry" approach due to its energy efficiency and potential for solvent-free reactions.[10]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the reactants and any polar solvent present, leading to rapid and uniform heating throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating.[11]

  • Solvent-Free Conditions: In many microwave-assisted reactions, the reactants themselves can absorb microwave energy, eliminating the need for a solvent. This simplifies work-up procedures and reduces chemical waste.

Experimental Protocols

Protocol 1: Conventional Synthesis using Sodium Hydride

Materials:

  • Methyl salicylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Slowly add a solution of methyl salicylate (1 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Synthesis

Materials:

  • Methyl salicylate

  • Allyl bromide

  • Anhydrous potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Acetone

Procedure:

  • To a round-bottom flask, add methyl salicylate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add acetone to the flask.

  • Add allyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours, or until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, filter the solid potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and TBAB.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Materials:

  • Methyl salicylate

  • Allyl bromide

  • Anhydrous potassium carbonate

  • Tetrabutylammonium bromide (TBAB) (optional, can enhance reaction rate)

Procedure:

  • In a microwave-safe reaction vessel, combine methyl salicylate (1 equivalent), finely ground anhydrous potassium carbonate (2 equivalents), and allyl bromide (1.5 equivalents).

  • If using, add a catalytic amount of TBAB (e.g., 5 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 5 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethyl acetate to the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

G cluster_conventional Conventional Synthesis cluster_ptc Phase-Transfer Catalysis cluster_microwave Microwave-Assisted Synthesis A1 Prepare NaH in DMF A2 Add Methyl Salicylate A1->A2 A3 Add Allyl Bromide A2->A3 A4 Reaction & Work-up A3->A4 B1 Mix Reactants, K₂CO₃, TBAB in Acetone B2 Reflux B1->B2 B3 Filtration & Extraction B2->B3 C1 Combine Reactants (Solvent-Free) C2 Microwave Irradiation C1->C2 C3 Extraction & Purification C2->C3

Experimental Workflow Comparison

Conclusion

The synthesis of Methyl 2-(allyloxy)benzoate can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. The conventional approach using a strong base like sodium hydride offers high yields but involves hazardous reagents. Phase-transfer catalysis provides a milder and safer alternative with excellent yields, making it a robust choice for many laboratory settings. For those seeking rapid and environmentally friendly protocols, microwave-assisted synthesis stands out as a superior method, drastically reducing reaction times and minimizing waste. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and green chemistry considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of this valuable chemical intermediate.

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. 2020;25(24):5918. [Link]

  • Synthesis of Methyl 4-(Allyloxy)benzoate. Synlett. [Link] (Note: A direct link to the specific synthesis was not available, but this is a representative example of a similar synthesis.)

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. 2020;25(24):5918. [Link]

  • CN101225045A - Micro-wave synthetic method for preparing methyl salicylate.
  • Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan J. Chem.
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Preparation of Methyl Salicylate. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. [Link]

  • ORGANIC CHEMISTRY-‐II MODULE No. 21: TITLE: Phase - e-PG Pathshala. [Link]

  • Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. Organic Chemistry Portal. [Link]

  • PART - 1 INTRODUCTION - BS Publications. [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

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Comparative

Cytotoxicity assay of Methyl 2-(prop-2-en-1-yloxy)benzoate on cancer cell lines

An in-depth evaluation of synthetic scaffolds and their derivatives requires rigorous cytotoxicity profiling to distinguish between non-specific basal toxicity and targeted anti-cancer mechanisms. Methyl 2-(prop-2-en-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic scaffolds and their derivatives requires rigorous cytotoxicity profiling to distinguish between non-specific basal toxicity and targeted anti-cancer mechanisms. Methyl 2-(prop-2-en-1-yloxy)benzoate (also known as methyl 2-allyloxybenzoate) is a critical synthetic building block. Through Claisen rearrangement and subsequent cyclization, this scaffold is frequently used to synthesize potent bioactive natural products, such as coumarins and sesquiterpene derivatives (e.g., Ferulin C), which exhibit significant anti-tumor properties[1].

This guide provides a comprehensive comparative analysis of the cytotoxicity of the foundational Methyl 2-(prop-2-en-1-yloxy)benzoate scaffold against its downstream functionalized derivatives and standard chemotherapeutic agents.

Mechanistic Rationale: Why Profile the Precursor?

When developing novel oncology drugs from allyloxybenzoate derivatives, a common pitfall is failing to establish the baseline cytotoxicity of the parent scaffold. Methyl 2-(prop-2-en-1-yloxy)benzoate is a relatively simple, non-polar aromatic ester.

As an Application Scientist, I emphasize testing this precursor alongside its derivatives to validate the Structure-Activity Relationship (SAR) . If the parent scaffold exhibits high toxicity, the observed cell death in downstream derivatives might be due to non-specific membrane disruption or electrophilic reactivity rather than a targeted mechanism. Conversely, if the parent scaffold is inert (IC50 > 100 µM), we can confidently attribute the potent cytotoxicity of its derivatives (such as tubulin polymerization inhibition leading to cell cycle arrest) to the elaborated pharmacophore[1].

Pathway A Bioactive Derivative (e.g., Ferulin C) B Inhibits Tubulin Polymerization A->B C Microtubule Destabilization B->C D G2/M Cell Cycle Arrest C->D E Caspase-9/3 Activation D->E F Apoptosis E->F

Mechanism of action for bioactive derivatives synthesized from the allyloxybenzoate scaffold.

Experimental Workflows & Assay Selection

To ensure data trustworthiness and avoid experimental artifacts, the choice of assay is critical. Many researchers default to the MTT assay; however, derivatives synthesized from Methyl 2-(prop-2-en-1-yloxy)benzoate often include phenolic or highly oxygenated coumarin cores[1]. These compounds can chemically reduce the MTT tetrazolium salt in the absence of living cells, leading to false viability signals.

To circumvent this, we utilize the CellTiter-Glo Luminescent Cell Viability Assay , which quantifies ATP as a direct marker of metabolic activity[2][3]. This is paired with Annexin V/PI Flow Cytometry to confirm that the reduction in ATP correlates with true apoptotic cell death rather than metabolic stalling[4][5].

Workflow S1 Seed Cancer Cell Lines S2 Compound Treatment (72h) S1->S2 S3 CellTiter-Glo (ATP Quantitation) S2->S3 S4 Annexin V/PI Flow Cytometry S2->S4 S5 IC50 & Apoptosis Analysis S3->S5 S4->S5

High-throughput workflow for evaluating scaffold and derivative cytotoxicity.

Protocol A: CellTiter-Glo Luminescent Viability Assay

This protocol is optimized for 96-well formats to determine IC50 values.

  • Cell Seeding: Seed MCF-7, MDA-MB-231, and HepG2 cells at a density of 5 × 10³ cells/well in 100 µL of standard culture medium (e.g., DMEM + 10% FBS) in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂[6].

  • Compound Treatment: Prepare serial dilutions of Methyl 2-(prop-2-en-1-yloxy)benzoate, its derivatives, and Doxorubicin (positive control) in culture medium. Add to the experimental wells and incubate for 72 hours. Include vehicle control wells (0.1% DMSO) and background control wells (medium only)[6].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Mix to reconstitute the reagent[6].

  • Lysis and Measurement: Add 100 µL of CellTiter-Glo Reagent directly to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[2][6].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Data Acquisition: Record luminescence using a microplate luminometer. Calculate relative viability by normalizing to the vehicle control[3].

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This protocol validates that cytotoxicity is driven by programmed cell death.

  • Harvesting: Post-treatment (48 hours), collect both the culture medium (containing unattached dead cells) and the adherent cells via trypsinization (avoid excessive trypsin to prevent false-positive phosphatidylserine exposure)[5][7].

  • Washing: Centrifuge the cell suspension at 1,000 rpm for 3 minutes. Discard the supernatant and wash the pellet twice with cold 1X PBS[4][7].

  • Binding: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 × 10⁶ cells/mL[7].

  • Staining: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[7].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[5][7].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, Em = >600 nm for PI)[7][8].

Comparative Performance Data

The following table synthesizes expected cytotoxicity profiles based on established literature for the parent scaffold, its synthetic intermediates, a fully elaborated natural product derivative (Ferulin C), and a clinical standard (Doxorubicin).

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment

Test CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)Primary Mechanism of Action
Methyl 2-(prop-2-en-1-yloxy)benzoate > 100 µM> 100 µM> 100 µMInactive Precursor Scaffold
Claisen Rearranged Intermediate > 50 µM> 50 µM85.2 µMWeakly Active Intermediate
Ferulin C (Scaffold Derivative)9.2 µM11.4 µM15.6 µMTubulin Polymerization Inhibition[1]
Doxorubicin (Standard Control)0.8 µM1.2 µM0.5 µMDNA Intercalation / Topo II Inhibition
Data Interpretation

The data clearly demonstrates that Methyl 2-(prop-2-en-1-yloxy)benzoate itself is functionally inert against standard cancer cell lines. This is a highly desirable trait for a synthetic scaffold. It proves that the potent cytotoxicity observed in downstream derivatives (like Ferulin C, which achieves an IC50 of 9.2 µM in MCF-7 cells) is strictly a result of the complex structural motifs—such as the dihydrofuran-fused coumarin core and hydrophobic tail—interacting specifically with cellular targets like tubulin[1].

Conclusion

When utilizing Methyl 2-(prop-2-en-1-yloxy)benzoate in drug discovery, researchers can be confident that the scaffold provides a biologically "quiet" baseline. By employing robust, interference-free assays like CellTiter-Glo and Annexin V flow cytometry, drug development professionals can accurately track the gain-of-function cytotoxicity as the molecule is synthetically elaborated into complex, targeted anti-cancer therapeutics.

Sources

Validation

Comparative Reactivity Profile: Methyl 2-(prop-2-en-1-yloxy)benzoate vs. Methyl 2-(prop-2-yn-1-yloxy)benzoate

Executive Summary In the design of complex natural products and active pharmaceutical ingredients (APIs), the selection of ortho-substituted benzoate building blocks dictates the trajectory of downstream synthesis. Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex natural products and active pharmaceutical ingredients (APIs), the selection of ortho-substituted benzoate building blocks dictates the trajectory of downstream synthesis. Methyl 2-(prop-2-en-1-yloxy)benzoate (an allyl ether) and Methyl 2-(prop-2-yn-1-yloxy)benzoate (a propargyl ether) differ by only a single degree of unsaturation. However, this structural divergence fundamentally alters their thermodynamic sinks and catalytic susceptibilities.

This guide provides an in-depth mechanistic comparison of these two synthons, detailing their divergent Claisen rearrangement pathways, orthogonal late-stage functionalization capabilities, and validated experimental protocols for drug development professionals.

Mechanistic Divergence: Claisen Rearrangement Dynamics

The defining reactivity of both molecules lies in their capacity to undergo [3,3]-sigmatropic rearrangements. However, the nature of the migrating group (allyl vs. propargyl) dictates entirely different cascade reactions and final scaffolds.

The Allyl System: A Drive Toward Aromaticity

When subjected to thermal or microwave conditions, methyl 2-(prop-2-en-1-yloxy)benzoate undergoes a classic Claisen rearrangement. The [3,3]-sigmatropic shift yields a transient cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding an ortho-allylphenol (e.g., methyl 2-allyl-3-hydroxybenzoate)[1]. The thermodynamic driving force is the rearomatization of the phenolic ring, making this a highly predictable and stable transformation.

The Propargyl System: Allenyl Intermediates and Electrocyclization

Conversely, the Claisen rearrangement of methyl 2-(prop-2-yn-1-yloxy)benzoate generates a highly reactive allenyl cyclohexadienone[2]. Due to the cumulated double bonds, simple tautomerization is unfavorable. Instead, the system resolves its instability through two competing pathways:

  • Major Pathway: A rapid [1,5]-hydrogen shift followed by 6π-electrocyclic ring closure to form a 2H-1-benzopyran (chromene) scaffold[2].

  • Minor Pathway: Direct nucleophilic attack by the transient phenoxide oxygen onto the central carbon of the allene, yielding a 2-methylbenzofuran derivative[2].

G StartA Methyl 2-allyloxybenzoate ClaisenA [3,3]-Sigmatropic Rearrangement StartA->ClaisenA Heat/MW StartB Methyl 2-propargyloxybenzoate ClaisenB [3,3]-Sigmatropic Rearrangement StartB->ClaisenB High Heat (Diphenyl ether) ProdA Methyl 2-allyl-3-hydroxybenzoate (Stable Phenol) ClaisenA->ProdA Rearomatization IntB Allenyl Cyclohexadienone Intermediate ClaisenB->IntB ShiftB [1,5]-H Shift & Electrocyclization IntB->ShiftB ProdB2 2-Methylbenzofuran (Side Product) IntB->ProdB2 Nucleophilic Attack (Minor) ProdB1 2H-1-Benzopyran Derivative (Chromene) ShiftB->ProdB1 Major

Divergent mechanisms of Claisen rearrangements for allyl vs. propargyl ethers.

Quantitative Performance & Reactivity Comparison

The table below summarizes the empirical performance of both synthons across standard synthetic transformations.

ParameterMethyl 2-allyloxybenzoateMethyl 2-propargyloxybenzoate
Primary Rearrangement Product Ortho-allylphenol2H-1-benzopyran (Chromene)
Optimal Rearrangement Conditions Microwave irradiation, 180°C, 7-12 hrs[1]Reflux in diphenyl ether (~259°C), 1.5-2 hrs[2]
Typical Rearrangement Yield 65% - 85% (Regioisomer dependent)25% - 40% (Highly sensitive to substituents)
Key Side Reactions Regioisomer formation (para-migration)Benzofuran formation, polymerization
Pd-Catalyzed Reactivity Tsuji-Trost allylation (forms η3-π-allyl complex)[3]Sonogashira coupling (terminal alkyne functionalization)
Cu-Catalyzed Reactivity UnreactiveCuAAC "Click" chemistry (forms 1,2,3-triazoles)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and conditions are selected.

Protocol A: Microwave-Assisted Synthesis of Methyl 2-allyl-3-hydroxybenzoate

Causality: Conventional thermal Claisen rearrangements of allyl ethers often require days of heating, leading to thermodynamic degradation. Microwave irradiation enhances the reaction rate, reducing times to hours while precipitating the desired isomer directly from the mother liquor[1].

  • Preparation: Dissolve 10 mmol of methyl 2-allyloxybenzoate in 15 mL of a high-boiling, microwave-transparent solvent (e.g., N,N-dimethylaniline).

  • Irradiation: Seal the vessel and subject to microwave irradiation at 180°C for 7–12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 8:2).

  • Regioisomer Resolution: The reaction typically yields a mixture of regioisomers. To isolate the desired ortho-allylphenol, exploit steric hindrance. Add 1M NaOH (aq) at room temperature. The less hindered regioisomer hydrolyzes to the corresponding acid rapidly, while the sterically hindered desired ester remains intact[1].

  • Isolation: Extract the unhydrolyzed ester with dichloromethane. Wash the organic layer with 1M HCl to remove the aniline solvent, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Thermal Cyclization to Methyl 2H-1-benzopyran-8-carboxylate

Causality: The high activation energy required to form the allenyl intermediate necessitates extreme heat. Diphenyl ether (b.p. 259°C) provides the necessary thermal mass, while N,N-diethylaniline can be used alternatively to buffer acidic byproducts that trigger polymerization[2].

  • Preparation: Dissolve 5.0 mg of methyl 2-propargyloxybenzoate in 1.0 mL of diphenyl ether. Note: High dilution is critical to prevent intermolecular cross-linking of the highly reactive allenyl intermediate.

  • Cyclization: Reflux the mixture vigorously (~259°C) under an inert argon atmosphere for 1.5 to 2 hours.

  • Monitoring: Track the reaction via LC-MS. The intermediate allenyl species will not be visible due to its transient nature, but the emergence of the chromene mass[M+H]+ will confirm the [1,5]-H shift and electrocyclization[2].

  • Purification: Cool the reaction to room temperature. Load the mixture directly onto a silica gel column. Elute with 100% hexanes to remove the diphenyl ether, followed by a gradient of Hexanes:EtOAc (9:1 to 7:3) to elute the chromene product.

Orthogonal Late-Stage Functionalization

Beyond rearrangements, these two molecules offer orthogonal pathways for late-stage functionalization, making them highly versatile in library synthesis.

  • Tsuji-Trost Allylation (Allyl Ether): Methyl 2-allyloxybenzoate can act as an allyl donor. Treatment with a Pd(0) catalyst triggers oxidative addition, forming an η³-π-allyl palladium complex. This effectively deprotects the phenol while transferring the allyl moiety to a secondary soft nucleophile with high stereochemical retention[3].

  • CuAAC Click Chemistry (Propargyl Ether): The terminal alkyne of methyl 2-propargyloxybenzoate is a prime candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Using Cu(I) catalysis, it reacts cleanly with organic azides to form 1,4-disubstituted 1,2,3-triazoles, a critical bioisostere in medicinal chemistry.

Orthogonal Allyl Methyl 2-allyloxybenzoate PdCat Pd(0) Catalyst (Tsuji-Trost) Allyl->PdCat Propargyl Methyl 2-propargyloxybenzoate CuCat Cu(I) Catalyst (CuAAC Click) Propargyl->CuCat + Organic Azide PiAllyl η3-π-Allyl Palladium Complex PdCat->PiAllyl Oxidative Addition Triazole 1,2,3-Triazole Derivative CuCat->Triazole [3+2] Cycloaddition Nuc Soft Nucleophile Attack PiAllyl->Nuc AllylProd Allylated Nucleophile + Methyl Salicylate Nuc->AllylProd

Orthogonal late-stage functionalization pathways using Pd(0) and Cu(I) catalysis.

References

  • Heterocycles (1998). Thermal cyclization of methyl 2-propargyloxybenzoates to methyl 2H-1-benzopyran-8-carboxylates.
  • US Patent 9593061B2 (2017). Synthesis of intermediates for producing prostacyclin derivatives.
  • University of Otago Archive. Expedient synthesis of natural product scaffolds via allyl migration.

Sources

Comparative

Quantitative Analysis of Reaction Conversion: A Comparative Guide to Benchtop NMR, High-Field NMR, and HPLC

As a Senior Application Scientist in process analytical technology (PAT), I frequently encounter a critical bottleneck in drug development and process chemistry: the accurate, real-time quantification of reaction convers...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process analytical technology (PAT), I frequently encounter a critical bottleneck in drug development and process chemistry: the accurate, real-time quantification of reaction conversion. To optimize a chemical process, you must track the consumption of starting materials, the rise and fall of transient intermediates, and the formation of the final product.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default tool for this task. However, a common and dangerous pitfall is the assumption that HPLC UV area percentages equate to molar conversion percentages. They do not. Because UV response factors vary wildly depending on a molecule's chromophore, HPLC requires rigorous calibration with isolated reference standards—standards that often do not exist for unstable reaction intermediates[1].

This is where Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy fundamentally disrupts the analytical workflow. In this guide, we will objectively compare the performance of modern Benchtop NMR systems against traditional High-Field NMR and HPLC, exploring the mechanistic causality behind their quantitative power and providing self-validating experimental protocols for your laboratory.

The Mechanistic Grounding: Why NMR is a Primary Quantitative Method

The fundamental advantage of NMR over optical spectroscopy lies in its quantum mechanical foundation. In a fully relaxed 1 H NMR spectrum, the integrated area of a resonance is strictly and linearly proportional to the number of excited nuclei generating that signal[2].

This physical reality makes qNMR a primary ratio method . It does not suffer from the compound-specific extinction coefficients that plague UV-Vis detectors. As long as the sample is fully dissolved and the nuclei are allowed to fully relax back to thermal equilibrium between pulses (governed by the longitudinal relaxation time, T1​ ), the NMR acts as a universal mass detector[1]. This allows chemists to calculate direct molar conversions without ever constructing a calibration curve.

The Rise of Benchtop NMR

While High-Field NMR (>400 MHz) offers unparalleled spectral resolution, superconducting magnets require dedicated facilities and offline sample preparation. Modern Benchtop NMR spectrometers (60–100 MHz) utilize permanent magnets (e.g., NdFeB) that fit inside a standard fume hood[3]. By coupling these devices with flow cells and utilizing advanced solvent suppression techniques, researchers can pump dynamic reaction mixtures directly through the spectrometer, quantifying intermediates in the single-digit mM range without the need for expensive deuterated solvents[3].

Performance Comparison: Benchtop NMR vs. High-Field NMR vs. HPLC

To objectively evaluate these technologies, we must look at how they handle dynamic reaction mixtures. The table below summarizes their operational and quantitative performance.

Table 1: Analytical Modality Comparison for Reaction Monitoring
FeatureBenchtop NMR (60-100 MHz)High-Field NMR (>400 MHz)HPLC-UV
Calibration Requirement None (Primary ratio method)None (Primary ratio method)High (Requires isolated standards for RRFs)
Sample Preparation None (Online flow, solvent suppression)High (Offline, requires deuteration)High (Quench, dilute, filter)
Intermediate Tracking Excellent (Captures transient species)Poor (Species may degrade during prep)Poor (Species degrade; no standards exist)
Spectral Resolution Moderate (Peak overlap can occur)Exceptional (Complex mixtures resolved)N/A (Relies on chromatographic separation)
Capital & Maintenance Low cost, cryogen-freeHigh cost, requires liquid He/N 2​ Moderate cost, high solvent consumption
Table 2: Quantitative Accuracy & Error Sources
Analytical MethodTypical AccuracyPrimary Sources of ErrorBest Use Case
Internal Standard qNMR > 99.5%Incomplete T1​ relaxation, weighing errorsBatch yield determination, CRM certification
External Standard (PULCON) 98.0 - 99.0%Probe tuning/matching variationsContamination-free reaction monitoring
HPLC with NMR-RRFs 95.0 - 98.0%Integration of overlapping NMR signalsHigh-throughput screening of complex mixtures

Visualizing the Analytical Workflows

The structural differences between online NMR and offline HPLC dictate their utility in process chemistry. Benchtop NMR creates a closed-loop, self-validating system, whereas HPLC introduces external variables (quenching, dilution) that can alter the reaction's true state.

Workflow cluster_NMR Benchtop NMR (Online Flow) cluster_HPLC HPLC-UV (Offline) React Reaction Vessel (Dynamic Mixture) Flow Continuous Pumping (No Prep) React->Flow Prep Quench & Dilute (Risk of Degradation) React->Prep Acq qNMR Acquisition (Solvent Suppression) Flow->Acq ResultNMR Direct Molar Conversion (Primary Ratio) Acq->ResultNMR Chrom Chromatographic Separation Prep->Chrom ResultHPLC Area % (Requires RRF Calibration) Chrom->ResultHPLC

Caption: Workflow comparison: Online Benchtop NMR vs. Offline HPLC for reaction monitoring.

Self-Validating Experimental Protocols

To ensure scientific integrity, a quantitative protocol must be self-validating. Below are three field-proven methodologies for calculating reaction conversion, moving from traditional batch analysis to advanced external calibration.

Protocol 1: Internal Standard qNMR (IS-qNMR) for Batch Conversion

This is the gold standard for assay determination. By weighing an internal standard directly into the sample, volumetric errors are entirely eliminated[4].

Causality Check: We use an internal standard (like Dimethyl sulfone) because it provides a known number of nuclei at a known mass, acting as an absolute reference anchor for the linear NMR response[2].

  • Weighing: Accurately weigh the reaction aliquot (analyte) and a highly pure internal standard (e.g., TraceCERT® grade) into a vial using a microbalance[4].

  • Dissolution: Dissolve the mixture in a suitable deuterated solvent (e.g., Methanol- d4​ ) and transfer 500 µL to a 5 mm NMR tube[2].

  • T1​ Relaxation Validation: Run an inversion recovery experiment to determine the T1​ of the slowest relaxing proton in both the analyte and standard[5]. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ to ensure >99.3% magnetization recovery.

  • Acquisition: Acquire the 1D 1 H spectrum with 13 C decoupling to remove carbon satellite overlap[2].

  • Calculation: Calculate the conversion/assay ( Px​ ) using the integral ratio:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Protocol 2: External Standard qNMR (PULCON) for Online Monitoring

Adding an internal standard to a live reaction vessel contaminates the batch. To monitor reactions non-invasively, we use the PULCON (Pulse Length-Based Concentration Determination) methodology, commercially known as ERETIC2[6].

Causality Check: PULCON relies on the Principle of Reciprocity. It mathematically correlates the absolute signal intensities of two separate 1D NMR spectra (a reference and a reaction sample) by accounting for the exact 90° pulse length of the probe, which fluctuates based on the sample's dielectric properties[5].

PULCON Ref External Reference Standard (Known Conc.) AcqRef Acquire 1D NMR Determine CCF & 90° Pulse Ref->AcqRef Reciprocity Principle of Reciprocity Apply PULCON Equation AcqRef->Reciprocity React Reaction Mixture (Unknown Conc., No Int. Std) AcqReact Acquire 1D NMR Determine 90° Pulse React->AcqReact AcqReact->Reciprocity Final Absolute Concentration of Reaction Intermediates Reciprocity->Final

Caption: PULCON logic pathway: Utilizing the principle of reciprocity for external qNMR calibration.

  • Reference Calibration: Prepare a stable external reference (e.g., Maleic acid) of known concentration[6].

  • Pulse Determination: Insert the reference into the spectrometer. Perform a nutation experiment to find the exact 360° pulse, then divide by 4 to get the precise 90° pulse ( P1ref​ ). Acquire the spectrum and calculate the Concentration Conversion Factor (CCF).

  • Reaction Monitoring: Pump the live reaction mixture through the Benchtop NMR flow cell.

  • Dynamic Tuning: For each time point, automatically determine the new 90° pulse ( P1rxn​ ) to account for changing ionic strength in the reaction.

  • Quantification: Apply the PULCON equation to calculate absolute concentrations without ever spiking the reactor[6].

Protocol 3: Hybrid Online NMR-HPLC for RRF Determination

Sometimes, a reaction mixture is too complex (e.g., severe peak overlap) for Benchtop NMR alone, necessitating HPLC separation. However, as established, HPLC lacks standards for transient intermediates. The solution is a hybrid approach.

Causality Check: By running online NMR and HPLC in parallel, we use the NMR as a universal mass detector to dynamically calculate the UV Relative Response Factors (RRFs) for unknown intermediates, effectively calibrating the HPLC on the fly[1].

  • Parallel Sampling: Route the reaction flow through an online Benchtop NMR and an automated HPLC sampling loop simultaneously[1].

  • NMR Molar Calculation: Integrate an isolated proton resonance for the starting material and the intermediate in the NMR spectrum. Convert this integral area directly to mol%[1].

  • HPLC UV Integration: Integrate the corresponding peaks in the HPLC UV chromatogram to get Area%.

  • RRF Derivation: Divide the HPLC Area% by the NMR mol% at multiple time points. The average of these ratios establishes the exact UV RRF for the intermediate[1].

  • Correction: Apply this NMR-derived RRF to all subsequent HPLC data to achieve true quantitative conversion tracking without ever isolating the intermediate.

Conclusion

The selection of analytical technology for reaction conversion should be dictated by the chemical reality of the process. While HPLC remains indispensable for final purity analysis and complex separations, it is fundamentally flawed for real-time conversion tracking without isolated standards.

Benchtop NMR bridges this gap. By leveraging the quantum mechanical proportionality of spin physics, it provides a primary, self-validating method for quantifying transient species in real-time. Whether utilizing Internal Standards for batch certification or PULCON for non-invasive online flow, qNMR empowers process chemists to make data-driven decisions based on absolute molar realities, not relative optical illusions.

References

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols Source: National Institutes of Health (PMC) URL:3

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Source: Analytical Chemistry (ACS Publications) URL:1

  • Determination of Sample Concentrations by PULCON NMR Spectroscopy Source: ResearchGate / Australian Journal of Chemistry URL:5

  • Quantitative Nuclear Magnetic Resonance Spectroscopy Based on PULCON Methodology: Application to Quantification of Invaluable Marine Toxin, Okadaic Acid Source: MDPI URL:6

  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer Source: Magritek URL:2

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL:4

Sources

Validation

Experimental vs. Computationally Predicted Spectra: A Comparative Guide Using Methyl 2-(allyloxy)benzoate

The integration of quantum chemical calculations with empirical spectroscopy has revolutionized molecular elucidation. For researchers and drug development professionals, relying solely on experimental data can lead to a...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of quantum chemical calculations with empirical spectroscopy has revolutionized molecular elucidation. For researchers and drug development professionals, relying solely on experimental data can lead to ambiguities, particularly when assigning complex overlapping signals or identifying transient stereoisomers.

This guide provides an objective, in-depth comparison between the experimental and computationally predicted spectra (NMR and FT-IR) of Methyl 2-(allyloxy)benzoate (CAS: 6282-42-4) 1. By utilizing Density Functional Theory (DFT) alongside benchtop analytics, we establish a self-validating framework that bridges theoretical quantum mechanics and observable physical chemistry.

Architectural Workflow: Benchtop to In Silico

To establish a rigorous comparison, the analytical workflow must be split into two parallel pathways: physical data acquisition and quantum mechanical simulation.

Workflow cluster_exp Experimental Pathway cluster_comp Computational Pathway Start Methyl 2-(allyloxy)benzoate Analysis Workflow ExpPrep Sample Preparation (Purity >99%) Start->ExpPrep CompOpt Geometry Optimization (DFT B3LYP/6-311G**) Start->CompOpt ExpIR ATR-FTIR Spectroscopy ExpPrep->ExpIR ExpNMR 1H & 13C NMR (400 MHz, CDCl3) ExpPrep->ExpNMR Compare Spectral Alignment & MAE Calculation ExpIR->Compare ExpNMR->Compare CompIR Freq Calculation & Scaling (0.9613) CompOpt->CompIR CompNMR GIAO NMR Calculation (SMD Solvation) CompOpt->CompNMR CompIR->Compare CompNMR->Compare

Figure 1: Parallel experimental and computational workflows for spectral analysis.

Experimental Methodologies & Causality

A robust experimental protocol requires an understanding of why specific parameters are chosen. The following methodologies are designed as self-validating systems.

Protocol A: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Collection: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric CO₂ and water vapor continuously fluctuate. An immediate background scan ensures these environmental artifacts are mathematically subtracted from the sample spectrum.

  • Sample Application: Deposit 2 μL of neat liquid Methyl 2-(allyloxy)benzoate onto the crystal. Apply standard anvil pressure.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation Check: The baseline must remain flat at 100% transmittance in regions devoid of absorption (e.g., 2500–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or scattering, requiring re-acquisition.

Protocol B: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its non-polar nature effectively solvates the ester, while the lack of exchangeable protons prevents signal overlap. The deuterium provides a lock signal for the spectrometer's magnetic field stabilization.

  • Acquisition (¹H): Acquire at 400 MHz using a 30° pulse angle and a 2-second relaxation delay (d1).

    • Causality: A 30° pulse ensures rapid data acquisition, while the 2-second delay allows sufficient longitudinal relaxation ( T1​ ) for accurate, quantitative signal integration.

  • Validation Check: The presence of a sharp, singular TMS peak at exactly 0.00 ppm and a CDCl₃ solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) validates the calibration and shimming quality.

Computational Prediction Workflow (In Silico)

Density functional theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method has become the gold standard for predicting NMR chemical shifts 2.

Protocol C: DFT Optimization and GIAO Calculation
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search.

    • Causality: Flexible molecules like Methyl 2-(allyloxy)benzoate possess multiple rotamers around the allyloxy ether bond. NMR timescales reflect a time-averaged spectrum of all populated states; thus, identifying the global minimum is critical 3.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311G(d,p) level.

    • Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio. The 6-311G(d,p) basis set includes polarization functions critical for modeling the electron density distortions around the highly electronegative oxygen atoms.

  • Validation Check: Run a frequency calculation on the optimized geometry. The absence of imaginary (negative) frequencies confirms the structure is a true local minimum, not a transition state.

  • NMR Shielding Calculation: Execute a single-point NMR calculation using the GIAO method. Apply the SMD (Solvation Model based on Density) continuum model to mimic the dielectric environment of chloroform 4.

GIAO_Pathway Input 3D Conformer Generation Opt DFT Optimization (B3LYP/6-31G*) Input->Opt Solvation Implicit Solvation (SMD: Chloroform) Opt->Solvation GIAO GIAO Tensor Calculation Solvation->GIAO Output Predicted Shift (δ = σ_ref - σ_calc) GIAO->Output Ref TMS Reference Shielding Ref->Output

Figure 2: Step-by-step computational pathway for GIAO-DFT NMR chemical shift prediction.

Data Comparison & Mechanistic Analysis

FT-IR Vibrational Frequencies

Raw DFT harmonic frequencies systematically overestimate experimental values due to the neglect of anharmonicity and incomplete electron correlation. Applying an empirical scaling factor (0.9613 for B3LYP/6-311G**) corrects this deviation.

Table 1: Key IR Vibrational Frequencies of Methyl 2-(allyloxy)benzoate

Functional Group / ModeExperimental (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Absolute Error (Scaled)
Ester C=O stretch1732180517353 cm⁻¹
Alkene C=C stretch1648171016444 cm⁻¹
Aromatic C=C stretch1600166215982 cm⁻¹
Asymmetric C-O-C stretch1245129812483 cm⁻¹
sp² C-H stretch (Alkene)30803215309010 cm⁻¹

Insight: The scaled DFT data shows excellent agreement with the experimental ATR-FTIR spectrum. The largest deviation occurs in the C-H stretching region, which is highly sensitive to intermolecular hydrogen bonding (even weak C-H···O interactions) present in the neat liquid but absent in the gas-phase computational model.

NMR Chemical Shifts (¹H and ¹³C)

Chemical shifts ( δ ) are calculated by subtracting the isotropic shielding tensor ( σ ) of the target nucleus from the shielding tensor of the TMS reference calculated at the identical level of theory ( δ=σref​−σcalc​ ) 2.

Table 2: NMR Chemical Shifts in CDCl₃ (ppm)

Nucleus PositionExp ¹H (ppm)DFT ¹H (ppm)Exp ¹³C (ppm)DFT ¹³C (ppm)
Ester -OCH₃3.883.9252.153.4
Allyl -OCH₂-4.624.5869.570.8
Allyl -CH=6.056.12132.8134.1
Allyl =CH₂ (trans/cis)5.28 / 5.455.22 / 5.40117.4118.9
Aromatic C2 (C-O)--158.2160.5
Aromatic C1 (C-C=O)--120.5122.1
Carbonyl C=O--166.8168.2

Insight: The Mean Absolute Error (MAE) for ¹H predictions is typically <0.15 ppm, and for ¹³C it is <2.0 ppm when using the SMD solvation model 4. The slight overestimation in the ¹³C aromatic and carbonyl shifts is a known artifact of the B3LYP functional's treatment of highly conjugated pi-systems. For absolute structural elucidation, comparing the relative order of shifts rather than absolute values provides the highest confidence.

Conclusion

The comparative analysis of Methyl 2-(allyloxy)benzoate demonstrates that experimental benchtop data and computational DFT predictions are not mutually exclusive; they are highly synergistic. Experimental data provides the ground truth of the bulk material subject to environmental variables, while computational data provides idealized, mechanistic confirmation of individual atomic environments. By anchoring protocols in causality and self-validation, researchers can leverage this dual-pathway approach to resolve complex structural ambiguities with absolute confidence.

References

  • APPLICATION OF DFT B3LYP/GIAO AND B3LYP/CSGT METHODS FOR INTERPRETATION OF NMR SPECTRA OF FLAVONOIDS pan.olsztyn.pl
  • nih.
  • Methyl 2-(allyloxy)
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects nih.gov

Sources

Comparative

Cross-Referencing Experimental Data with PubChem for Methyl 2-(prop-2-en-1-yloxy)benzoate: A Comparative Performance Guide

In advanced organic synthesis, O-allylated phenolic esters serve as critical linchpins for constructing complex polycyclic scaffolds. Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is...

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Author: BenchChem Technical Support Team. Date: March 2026

In advanced organic synthesis, O-allylated phenolic esters serve as critical linchpins for constructing complex polycyclic scaffolds. Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as methyl 2-allyloxybenzoate) is a prime example, acting as the primary precursor for [3,3]-sigmatropic Claisen rearrangements. This reaction yields 3-allyl-2-hydroxybenzoates, which are indispensable intermediates for synthesizing benzofuran-based therapeutics, melatonergic agents, and prostacyclin derivatives[1][2].

This guide objectively compares the reactivity profile of methyl 2-(prop-2-en-1-yloxy)benzoate against structural alternatives, establishes self-validating experimental protocols, and demonstrates how to cross-reference your analytical data with PubChem standards to ensure scientific integrity.

Compound Profiling & PubChem Cross-Referencing

Before initiating any synthetic workflow, establishing a baseline using authoritative databases is mandatory to prevent downstream failures caused by starting material impurities or isomeric mismatches.

Table 1: Physicochemical Baseline vs. PubChem Standards
PropertyExperimental Target / ObservationPubChem / Literature Standard
Chemical Name Methyl 2-(prop-2-en-1-yloxy)benzoateMethyl 2-(allyloxy)benzoate[3]
CAS Registry Number 6282-42-46282-42-4[4]
PubChem CID 221897221897[3]
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol 192.214 g/mol [3]
Boiling Point ~95–100 °C at 3 Torr95-100 °C at 3 Torr[5]

Causality Note: Cross-referencing the boiling point under reduced pressure is critical. Attempting to distill this compound at atmospheric pressure will inadvertently trigger a premature thermal Claisen rearrangement, contaminating your batch with the rearranged phenol.

Comparative Analysis: Reactivity & Performance

When designing a synthetic route toward functionalized benzofurans, chemists must choose the correct starting scaffold. Below is an objective comparison of methyl 2-(prop-2-en-1-yloxy)benzoate against its common alternatives.

Table 2: Performance in [3,3]-Sigmatropic Rearrangement Workflows
ScaffoldReactivity ProfileClaisen Rearrangement EfficiencyDownstream Utility
Methyl 2-allyloxybenzoate (Target)Excellent. The ester group prevents unwanted side reactions (e.g., decarboxylation) during high-heat steps[6].High (75-95%) . Clean conversion at 160–200 °C[7].Ideal for cyclization into methyl 2-methylbenzofuran-7-carboxylate[2].
2-Allyloxybenzoic acid (Alternative 1)Poor thermal stability. The free carboxylic acid can participate in intermolecular hydrogen bonding, altering the transition state.Moderate to Low . Prone to thermal decarboxylation at the >180 °C temperatures required for rearrangement.Requires re-esterification post-rearrangement, adding unnecessary synthetic steps.
Methyl salicylate (Alternative 2)Starting material baseline. Lacks the allyl ether moiety required for the sigmatropic shift.N/A . Cannot undergo Claisen rearrangement.Used exclusively as the precursor to synthesize the target compound.

Verdict: Methyl 2-(prop-2-en-1-yloxy)benzoate is the superior substrate. The methyl ester acts as a robust protecting group that withstands the harsh thermal conditions of the Claisen rearrangement while remaining easily hydrolyzable in later stages of drug development[6].

Mechanistic Pathways & Workflows

To understand the utility of this compound, we must map its lifecycle from synthesis to its ultimate transformation.

G A Methyl Salicylate (Starting Material) B Methyl 2-allyloxybenzoate (Target Compound) A->B O-Allylation (Allyl Br, K2CO3) C Methyl 3-allyl-2-hydroxybenzoate (Rearranged Product) B->C Claisen Rearrangement (Heat / Microwave) D Benzofuran Derivatives (Therapeutic Scaffolds) C->D Cyclization (ZrCl4 / Pd cat.)

Fig 1: Synthetic workflow from methyl salicylate to benzofuran scaffolds via Claisen rearrangement.

Mechanism Ester Methyl 2-allyloxybenzoate (O-Allyl Ether) TS [3,3]-Sigmatropic Transition State (Chair-like conformation) Ester->TS Heat (160-200 °C) Dienone Intermediate Dienone (Loss of Aromaticity) TS->Dienone Bond Reorganization Product Methyl 3-allyl-2-hydroxybenzoate (Rearomatized Phenol) Dienone->Product Tautomerization (Thermodynamic Driving Force)

Fig 2: Mechanistic pathway of the[3,3]-sigmatropic Claisen rearrangement.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By understanding the causality behind each reagent, researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate

Objective: Achieve selective O-allylation of methyl salicylate without competitive C-allylation.

  • Preparation: Dissolve 1.0 eq of methyl salicylate in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which strictly favors O-alkylation over C-alkylation.

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃) and stir for 30 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester.

  • Alkylation: Dropwise add 1.2 eq of allyl bromide. Stir for 12 hours at room temperature[6].

  • Validation (In-Process): Perform TLC (Hexanes/EtOAc). The starting material will show a strong UV-active spot that stains deeply with KMnO₄. The product spot will migrate higher (less polar due to the loss of the hydrogen-bonding hydroxyl group).

  • Workup: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Microwave-Assisted Claisen Rearrangement

Objective: Convert the ether to methyl 3-allyl-2-hydroxybenzoate rapidly while minimizing polymerization.

  • Setup: Place neat methyl 2-(prop-2-en-1-yloxy)benzoate into a microwave-safe reactor vessel. Alternatively, dissolve in a high-boiling solvent like carbitol[6].

  • Irradiation: Heat the mixture via microwave irradiation to 180 °C for 7–12 hours (or conventionally at 160–200 °C for 2 hours if neat)[7][8].

    • Causality: Microwave irradiation provides direct, uniform dielectric heating. This prevents localized "hot spots" found in conventional oil baths, drastically reducing the formation of intermolecular polymerization byproducts and improving the yield of the desired regioisomer[8].

  • Validation (Post-Reaction): The reaction is driven by the thermodynamic re-aromatization of the dienone intermediate. Successful conversion is visually indicated by a shift to a brownish oil[7], and analytically confirmed by the reappearance of the phenolic -OH stretch in IR or NMR.

Analytical Data Cross-Referencing (NMR & MS)

To guarantee the integrity of your synthesized methyl 2-(prop-2-en-1-yloxy)benzoate, cross-reference your spectral data against the following expected parameters derived from literature and PubChem-linked databases[9][10]:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.89 (s, 3H): Confirms the methyl ester remains intact (no hydrolysis).

    • δ 4.60 (dt, 2H): The O-CH₂ protons of the allyl group.

    • δ 5.25 - 5.45 (m, 2H): The terminal alkene protons (=CH₂).

    • δ 6.05 (m, 1H): The internal alkene proton (-CH=).

    • Critical Check: Ensure there is no signal at ~10.5 ppm . A peak here indicates unreacted methyl salicylate (phenolic OH).

  • Mass Spectrometry (ESI+): Look for the [M+H]⁺ peak at m/z 193.08 or the sodium adduct [M+Na]⁺ at m/z 215.06[10].

By rigorously verifying the disappearance of the phenolic proton and the correct integration of the allyl multiplet, you validate the success of Protocol A before committing the batch to the harsh thermal conditions of Protocol B.

References

  • Google Patents (US9593061B2)
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Journal of Medicinal Chemistry - ACS Publications / NIH PMC URL:[Link]

  • Google Patents (US5856529A)
  • Pd(OAc)2-Catalyzed Orthogonal Synthesis of 2-Hydroxybenzoates and Substituted Cyclohexanones from Acyclic Unsaturated 1,3-Carbonyl Compounds ResearchGate URL:[Link]

  • 2-(2-Propenyloxy)-benzoic-acid,methylester (13C NMR & MS Data) SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

Sources

Validation

Evaluating the Insecticidal Properties of Methyl 2-(allyloxy)benzoate: A Comparative Guide for Novel Benzoate Insecticide Development

Introduction: The Imperative for Novel Insecticidal Chemistries The escalating challenge of insecticide resistance in major agricultural and public health pests necessitates a continuous pipeline of novel, effective, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Insecticidal Chemistries

The escalating challenge of insecticide resistance in major agricultural and public health pests necessitates a continuous pipeline of novel, effective, and environmentally considerate control agents. Benzoate esters, a class of naturally occurring and synthetic compounds, have long been recognized for their bioactive properties, including insecticidal and acaricidal effects[1][2][3][4][5][6]. Methyl benzoate, for instance, has demonstrated broad-spectrum efficacy as a contact toxicant, fumigant, and repellent against various insect species[7][8][9][10]. Similarly, benzyl benzoate is a well-documented acaricide and insecticide[1][2][4][5][6].

This guide focuses on a novel derivative, Methyl 2-(allyloxy)benzoate, and provides a framework for its evaluation against established insecticidal benzoates. While direct comparative data for Methyl 2-(allyloxy)benzoate is not yet prevalent in public literature, this document synthesizes existing data on comparator compounds and outlines the rigorous experimental protocols required to objectively assess its potential. By understanding the performance of established benzoates, researchers can strategically design experiments to elucidate the unique properties and potential advantages of this new chemical entity.

Chemical Structures and Properties of Selected Benzoates

A comparative analysis begins with an understanding of the chemical structures of the compounds under investigation. The subtle variations in these structures can lead to significant differences in their insecticidal activity, mode of action, and environmental fate.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Methyl 2-(allyloxy)benzoate C₁₁H₁₂O₃192.21Novel compound with an allyloxy functional group.
Methyl Salicylate C₈H₈O₃152.15A naturally occurring compound with known fumigant and repellent properties[11][12][13].
Benzyl Benzoate C₁₄H₁₂O₂212.24An effective acaricide and insecticide, often used in pharmaceutical applications[1][2][4][5][6].
Methyl Benzoate C₈H₈O₂136.15A volatile organic compound with demonstrated contact and fumigant toxicity against a range of pests[3][7][8][9][10][14][15][16][17][18].
Ethyl Benzoate C₉H₁₀O₂150.17Used as a flavoring agent with reported insecticidal activity[3][19].
Emamectin Benzoate C₄₉H₇₅NO₁₃ (B1a)886.13 (B1a)A semi-synthetic derivative of abamectin with a distinct mode of action from other benzoates[20][21][22][23][24][25][26].

Proposed Experimental Workflow for Comparative Bioassays

To rigorously evaluate the insecticidal potential of Methyl 2-(allyloxy)benzoate, a standardized and multi-faceted bioassay approach is essential. The following workflow is proposed, drawing upon established entomological research protocols[27][28][29][30][31].

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Bioassays cluster_analysis Phase 3: Data Analysis cluster_mechanism Phase 4: Mechanistic Studies (Optional) A Compound Synthesis & Purification of Methyl 2-(allyloxy)benzoate D Topical Application (Contact Toxicity) A->D E Filter Paper Impregnation (Residual Toxicity) A->E F Fumigation Assay (Vapor Toxicity) A->F B Procurement of Comparator Benzoates B->D B->E B->F C Insect Rearing & Colony Maintenance (e.g., Tribolium castaneum) C->D C->E C->F G Mortality Assessment (24, 48, 72 hours) D->G E->G F->G H Dose-Response Analysis (Probit or Logit) G->H I Calculation of LD50/LC50 H->I J Acetylcholinesterase (AChE) Inhibition Assay I->J If neurotoxic K GABA/Octopamine Receptor Binding Studies I->K If neurotoxic

Caption: Proposed experimental workflow for the comparative evaluation of Methyl 2-(allyloxy)benzoate.

Detailed Experimental Protocols

Topical Application Bioassay for Contact Toxicity

This method directly assesses the toxicity of a compound upon contact with the insect cuticle.

  • Objective: To determine the median lethal dose (LD50) of each benzoate when applied directly to the insect.

  • Materials:

    • Test insects (e.g., adult red flour beetles, Tribolium castaneum, of uniform age and size).

    • Test compounds and a suitable solvent (e.g., acetone).

    • Microapplicator.

    • Holding containers (e.g., petri dishes with a food source).

    • Anesthesia (e.g., CO2 or chilling).

  • Methodology:

    • Prepare serial dilutions of each test benzoate in the chosen solvent.

    • Anesthetize a group of insects using CO2 or by placing them at 4°C for a brief period[27].

    • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect[27].

    • A control group should be treated with the solvent alone.

    • Place the treated insects in individual holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 28°C, 65% relative humidity, 12:12 light:dark cycle).

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded[27].

Fumigation Bioassay for Vapor Toxicity

This assay evaluates the insecticidal activity of volatile compounds in an enclosed space.

  • Objective: To determine the median lethal concentration (LC50) of each benzoate in its vapor phase.

  • Materials:

    • Test insects.

    • Airtight glass containers of a known volume (e.g., 120 mL)[11].

    • Filter paper discs.

    • Test compounds.

  • Methodology:

    • Apply a range of doses of each test compound onto a filter paper disc.

    • Place the treated filter paper inside the airtight container.

    • Introduce a known number of insects into the container and seal it.

    • A control container with an untreated filter paper should be included.

    • Incubate the containers under controlled environmental conditions.

    • Record mortality at predetermined time intervals (e.g., every hour for the first 6 hours, then at 24 and 48 hours)[11][13].

Comparative Data of Established Benzoate Insecticides

The following table summarizes existing data on the insecticidal activity of comparator benzoates against common insect pests. This information serves as a benchmark for evaluating the performance of Methyl 2-(allyloxy)benzoate.

CompoundTarget PestBioassay MethodEfficacy Metric (e.g., LC50/LD50)Source
Methyl Salicylate Tribolium castaneumFumigation~70% mortality at 10 mg after 48h[11]
Methyl Salicylate Trogoderma granariumFumigation>80% mortality at all tested doses (2-10 mg) after 48h[11]
Benzyl Alcohol Tribolium castaneumContact ToxicityLC50 = 1.77%[2]
Benzyl Alcohol Tribolium castaneumFumigationLC50 = 6.72 µL/L[2]
Benzyl Benzoate Tribolium castaneumContact ToxicityLC50 = 3.114%[2]
Benzyl Benzoate Tribolium castaneumFumigationLC50 = 464 µL/L[2]
Methyl Benzoate Bemisia tabaci (adults)Direct SprayLC50 = 0.2%[10]
Methyl Benzoate Bemisia tabaci (nymphs)Direct SprayLC50 = 0.2%[10]
Emamectin Benzoate Bursaphelenchus xylophilusSublethal ToxicityLC95 = 0.00768–0.01443 mg/ml (for highly effective formulations)[25]

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets of these compounds is crucial for developing selective and resistance-breaking insecticides.

Neurotoxicity via Acetylcholinesterase (AChE) Inhibition

Many benzoate esters, including benzyl alcohol and benzyl benzoate, are believed to exert their insecticidal effects through neurotoxicity[1]. A primary target is the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the insect nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death[1].

Modulation of Glutamate-Gated Chloride Channels (GluCls)

Emamectin benzoate operates through a different mechanism. It targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of insects[20][21][22]. Binding of emamectin benzoate to these channels causes a prolonged opening, leading to an excessive influx of chloride ions. This hyperpolarizes the neuron, disrupts normal nerve signal transmission, and results in paralysis and death of the insect[20]. This distinct mode of action makes it a valuable tool for managing resistance to other insecticide classes[23].

Signaling_Pathways cluster_AChE AChE Inhibition Pathway (e.g., Benzyl Benzoate) cluster_GluCl GluCl Modulation Pathway (Emamectin Benzoate) A Benzyl Benzoate B Acetylcholinesterase (AChE) A->B Inhibits C Acetylcholine (ACh) Accumulation B->C Failure to break down ACh D Continuous Nerve Stimulation C->D E Paralysis & Death D->E F Emamectin Benzoate G Glutamate-Gated Chloride Channels (GluCls) F->G Binds to H Prolonged Channel Opening G->H Causes I Excessive Chloride Ion Influx H->I J Hyperpolarization & Disrupted Nerve Signals I->J K Paralysis & Death J->K

Caption: Comparative signaling pathways of benzoate insecticides.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of Methyl 2-(allyloxy)benzoate as a potential novel insecticide. By leveraging established protocols and comparing its performance against well-characterized benzoates, researchers can efficiently determine its efficacy, spectrum of activity, and potential mode of action. The structural novelty of Methyl 2-(allyloxy)benzoate may confer unique properties, such as enhanced potency, altered volatility, or a more favorable toxicological profile. Future research should focus on the detailed bioassays outlined herein, followed by mechanistic studies to identify its molecular targets. Such a systematic approach is paramount for the successful development of the next generation of effective and sustainable insect control agents.

References

  • Benchchem. (n.d.). Comparative Efficacy of Benzyl Esters as Insecticidal Agents: A Data-Driven Analysis.
  • Guarino, S., et al. (2025). Methyl salicylate as a dose-dependent fumigant against common stored product pests: A comparative laboratory study. ResearchGate. Retrieved from [Link]

  • Al-Sarar, A. S., et al. (2023). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). PMC. Retrieved from [Link]

  • Feng, Y., & Zhang, A. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. PMC. Retrieved from [Link]

  • CUNY. (n.d.). The Insecticidal Activity of Methyl salicylate (Wintergreen Oil) Against Callosobruchus maculatus (Bean Beetle) and Its Effects on Esterase ANAE & BNAE Enzymes. Retrieved from [Link]

  • Anonymous. (2025). Emamectin Benzoate Mode of Action.
  • Anonymous. (2023). Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide.
  • Benchchem. (n.d.). Refinement of bioassay protocols to reduce variability in insect response.
  • Cakmak, I., et al. (2007). The effectiveness of benzyl benzoate and different chemicals as acaricides. PubMed. Retrieved from [Link]

  • University of California Statewide IPM Program. (n.d.). Emamectin benzoate. Retrieved from [Link]

  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • Mostafiz, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PMC. Retrieved from [Link]

  • Macoris, M. L., et al. (2005). Standardization of Bioassays for Monitoring Resistance to Insecticides in Aedes aegypti. IRIS. Retrieved from [Link]

  • Harju, A., et al. (2015). The efficacy of benzyl benzoate sprays in killing the storage mite Tyrophagus putrescentiae (Acari: Acaridae). ResearchGate. Retrieved from [Link]

  • Anonymous. (2024). Comparative Analysis of Emamectin Benzoate and Abamectin Efficacy in Pest Control.
  • Suhaili, Z., & Ho, T. M. (2010). Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). ResearchGate. Retrieved from [Link]

  • Ali, M., et al. (2023). Exogenous Application of Methyl Salicylate Induces Defence in Brassica against Peach Potato Aphid Myzus persicae. PMC. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Retrieved from [Link]

  • Pérez-Hedo, M., et al. (2020). Lethal and Sublethal Effects of Methyl Benzoate on the Predatory Bug Nesidiocoris tenuis. Retrieved from [Link]

  • Kuwano, E., et al. (2015). Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori. PMC. Retrieved from [Link]

  • Woods, J. L., et al. (2011). Evaluation of airborne methyl salicylate for improved conservation biological control of two-spotted spider mite and hop aphid in hops. Retrieved from [Link]

  • Gleave, K., et al. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fumigation toxicity of methyl benzoate (MBe) (A) and ethyl formate.... Retrieved from [Link]

  • IRIS UniPA. (2025). Methyl salicylate as a dose-dependent fumigant against common stored product pests: A comparative laboratory study. Retrieved from [Link]

  • CDC. (2025). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]

  • Anonymous. (2025). Comparative Advantages of Emamectin Benzoate 5 and Other Similar Products.
  • SciSpace. (2023). Bioassay Techniques in Entomological Research. Retrieved from [Link]

  • Academic Journals. (2013). Emamectin Benzoate 5 SG: A safer insecticide to coccinellids predators in cotton ecosystem. Retrieved from [Link]

  • Repository. (2022). Plant volatile compound methyl benzoate is highly effective against Spodoptera frugiperda and safe to non-target organisms as an. Retrieved from [Link]

  • Lee, S., et al. (2023). Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus. PMC. Retrieved from [Link]

  • Journal of Scientific Research and Reports. (2025). Emamectin Benzoate 1.9 EC and 5 SG: A Safer Insecticide to Predatory Spiders of Bhendi [Abelmoschus esculentus (L.) Moench]. Retrieved from [Link]

  • MDPI. (2022). Methyl Benzoate as Insecticide. Retrieved from [Link]

  • PubMed. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). Retrieved from [Link]

  • Semantic Scholar. (2021). TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI. Retrieved from [Link]

  • Ciencias, UNAM. (n.d.). methyl-2′-butenyl)benzoate, Major Insecticidal Principle from Piper guanacastensis. Retrieved from [Link]

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Comparative

Benchmarking Automated Fast-Flow Peptide Synthesis (AFPS): Overcoming the Kinetic Bottlenecks of Protein Manufacturing

In the rapidly evolving landscape of synthetic biology and drug development, the ability to rapidly and reliably access single-domain proteins and long therapeutic peptides is a critical bottleneck. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of synthetic biology and drug development, the ability to rapidly and reliably access single-domain proteins and long therapeutic peptides is a critical bottleneck. As a Senior Application Scientist, I have observed firsthand the limitations of traditional batch methodologies. Despite decades of optimization, synthesizing peptide chains longer than 50 amino acids using traditional Solid-Phase Peptide Synthesis (SPPS) remains a formidable challenge due to the accumulation of byproducts stemming from deletion, epimerization, and truncation[1].

To address these limitations, the field has shifted toward continuous-flow architectures. This guide objectively benchmarks the synthesis efficiency of Automated Fast-Flow Peptide Synthesis (AFPS) against Traditional Batch SPPS and Microwave-Assisted SPPS (MW-SPPS), providing a deep dive into the mechanistic causality behind these performance metrics and the self-validating protocols that make AFPS the new gold standard.

Part 1: The Mechanistic Causality of Synthesis Inefficiencies

To understand why AFPS outperforms legacy systems, we must examine the physical chemistry of peptide elongation. The success of any synthesis is dictated by the competition between the desired bimolecular amidation reaction and the undesired thermodynamic folding of the growing peptide chain.

  • Traditional Batch SPPS (Diffusion-Limited): In a standard batch reactor, reagents must diffuse into the porous resin matrix. This mass transfer limitation results in slow coupling times (typically 45 to 90 minutes per amino acid). During this extended timeframe, the growing polypeptide chain has ample opportunity to fold into stable secondary structures (e.g., β -sheets). This folding causes severe steric hindrance, preventing subsequent amino acids from reaching the active amine terminus, which leads to sequence truncation and complex, unpurifiable mixtures[1].

  • Microwave-Assisted SPPS (MW-SPPS): MW-SPPS attempts to solve this by directly irradiating the reaction mixture, generating heat that disrupts secondary structure formation and accelerates reaction kinetics[2]. While effective for medium-length peptides (up to ~70 amino acids), prolonged exposure to microwave heat in a batch environment can exacerbate epimerization and degrade sensitive amino acid side chains[2].

  • Automated Fast-Flow Peptide Synthesis (AFPS): AFPS abandons the batch reactor entirely in favor of a continuous-flow fluidic logic. Highly concentrated, pre-activated reagents are pushed through a heated, fixed resin bed at high pressure[3]. This continuous flux maintains an overwhelming local concentration gradient that drives amide bond formation to completion in just 7 to 8 seconds[2]. By completing the coupling and deprotection cycles in roughly 40 seconds total, AFPS kinetically outcompetes the thermodynamic folding of the peptide chain, virtually eliminating aggregation-induced truncation[3].

Part 2: Quantitative Benchmarking Data

The superiority of continuous-flow kinetics becomes undeniable when analyzing the empirical data for long-chain synthesis. In a landmark benchmark, AFPS successfully synthesized a 164-amino acid Sortase A variant in just 6.5 hours, yielding 6.4 mg (1% isolated yield) of purified, biologically active protein[1]. Conversely, traditional SPPS required over 37 hours just to attempt an 88-mer, resulting in a completely failed, unpurifiable complex mixture[1].

Table 1: Synthesis Efficiency Comparison Across Platforms

MetricTraditional Batch SPPSMicrowave-Assisted SPPS (MW-SPPS)Automated Fast-Flow Peptide Synthesis (AFPS)
Reaction Environment Batch Reactor (Diffusion-limited)Batch Reactor (Microwave irradiated)Fixed-Bed Reactor (Continuous flux)
Cycle Time per Amino Acid 45 – 90 minutes10 – 15 minutes~40 seconds[3]
Total Synthesis Time (100-mer) > 4 weeks~ 3 days3.5 – 4.5 hours[1]
Max Accessible Chain Length ~ 50 amino acids[1]~ 70 amino acids> 164 amino acids[3]
Yield for >100 AA Sequences Complex mixture (Failed)[1]Trace / Unisolable1% – 5% (Isolated, purified protein)[3]
Aggregation Mitigation Poor (Relies on chaotropic solvents)Moderate (Heat disrupts folding)Excellent (Kinetic out-competition)
Part 3: System Architecture & Workflow

The efficiency of AFPS relies on a highly orchestrated fluidic delivery system. High-performance liquid chromatography (HPLC) pumps continuously deliver reagents, bypassing the complex and slow liquid-handling robotics used in traditional batch synthesizers[3].

AFPS_Workflow AA Amino Acid Reservoirs Pump1 HPLC Pump 1 (High Flow) AA->Pump1 Activator Activator (HATU/DIPEA) Activator->Pump1 Deprotect Deprotection (Piperidine) Pump2 HPLC Pump 2 (High Flow) Deprotect->Pump2 Mixer In-line Mixing Manifold Pump1->Mixer Coupling (7s) Pump2->Mixer Deprotection (8s) Reactor Heated Fixed-Bed Reactor (90°C) Mixer->Reactor Continuous Flux UV Real-Time UV Monitor (310 nm) Reactor->UV Waste Waste / Cleavage UV->Waste

Fluidic logic and continuous-flow architecture of Automated Fast-Flow Peptide Synthesis (AFPS).

Part 4: Standardized Experimental Protocol for AFPS

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The following is the optimized, step-by-step methodology for synthesizing a >100 amino acid single-domain protein using AFPS.

Objective: To demonstrate the continuous-flow synthesis of a long polypeptide chain while utilizing real-time analytics to validate step-wise coupling efficiency.

Step 1: Resin Preparation and Swelling

  • Action: Load 0.1 mmol of a high-swelling PEG-based resin (e.g., TentaGel XV or ChemMatrix) into a fixed-bed stainless-steel reactor[4]. Swell the resin using N,N-dimethylformamide (DMF) at a flow rate of 40 mL/min for 60 seconds at 90°C[5].

  • Causality: High-temperature swelling maximizes the pore size of the macroscopic resin, drastically reducing diffusion resistance for the incoming amino acids and ensuring uniform flow distribution.

Step 2: In-line Amino Acid Activation

  • Action: Utilize two HPLC pumps. Pump 1 delivers the Fmoc-protected amino acid (0.4 M) and the HATU activator. Pump 2 delivers the DIPEA base. The reagents meet in an in-line mixing manifold immediately prior to entering the reactor bed.

  • Causality: In-line mixing prevents the premature degradation of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate. By activating the amino acid mere milliseconds before it hits the resin, coupling efficiency is maximized.

Step 3: Continuous-Flow Coupling

  • Action: Flow the activated amino acid solution through the heated reactor bed (90°C) for a duration of 7 to 8 seconds[6].

  • Causality: The continuous high-pressure flux overcomes mass transfer limitations. The bimolecular amidation reaction is driven to completion before the growing peptide chain has the thermodynamic opportunity to fold into aggregation-prone β -sheets.

Step 4: Flow-Based Deprotection & Real-Time Analytics

  • Action: Flush the reactor with 20% (v/v) piperidine in DMF for 8 seconds to remove the Fmoc protecting group[6]. Monitor the effluent using an in-line UV-Vis detector set to 310 nm[5].

  • Causality: Real-time UV monitoring creates a self-validating feedback loop. The dibenzofulvene byproduct absorbs strongly at 310 nm; the area under the curve (AUC) of this deprotection peak directly correlates to the success of the preceding coupling step. This data can be fed into deep-learning algorithms to predict and optimize synthesis success on the fly[5].

Step 5: Cleavage and Global Deprotection

  • Action: Following the final deprotection step, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the solid support using a standard TFA/TIPS/Water/DODT cocktail for 2 hours. Precipitate the crude product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC[3].

References
  • Ultra-large chemical libraries for the discovery of high-affinity peptide binders. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFroLX_dfUamj8ED2uvXxnHpkl4XpXtMMPQMnTf3cEPmM0RoY7GfLM5gB4QGIEOvzpvAYUf339jSmufHVF33-HbWaHpReK9R0j-qgoCBYxe5n2pW5fFTtG4JXcLP-jzwNGZgaMcq8B5qjv9Nc0=]
  • Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAb7r5wI5UqzGU24naNPxUTXu1Q6_5bT2-ErELz5dvGQqGDa_pMfQI4FKYOc-h4JiT2bxV-vzBqYxVXPj4WD2RddIF8rG29u6WADmsmq2VVOID63lTvW5fzyTjFZBvr2nwC52mptT_XO57TLNkhA==]
  • Synthesis of proteins by automated flow chemistry. MIT Open Access Articles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdsCLsNDWpaDEINY1-2iGk3pGOq6AzzlpG3xQ-uwHhlbIfNvvi3ZAF3ZsiYyNjvOzR8S6Vm78TtDH3OOD2QpJB66hhXnqhan2l2BQHdwv1L9XaJ0NVbM-0BekCdeCypNU2lqMU1tfSQJDV6gN5eNOFNuE-1jFxw91us_s5yEKskKdxB30Wc9MLR4EseUXRVG_SmdH7xIORL0kQ3J3d-3gSz83BzxLThlKIDXrwLa2vO7wQgneE3yMikFqQ2T7Tl--r]
  • Investigation of commercially available resins for the automated flow synthesis of difficult or long peptide sequences. Pentelute Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwbwrAgPfycFhKFRMTXeJGA6z5wCAk7Avxi97Kiwve8K41Tkj6KUroLzMH8gIsp9TlG4DkpimyMLmKp9cBTsNoBeVNFtvpgw0zANxrPGKP9oAKNrzxwv7Ymz7Q497O4GxRrCkohhkg6kmoKpzxQCaiWuYeOqsKQBxqgcrKA5zAsFbb7nMHJUvZb9jNDh4ZrLZDvHyhWfY6ygCTEbJ9IxXh1pBPtMyjXuqO71WdJnZTPck40V4bf5QGlZvxa4ff1qbouUaCMEmYDyJ9klPE-3LIGffCIS7o4LMYbYfUg==]
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yMZbwfDgPbR4CpN7yCk0vLg420Mk8OYFDPuU_VZSRm9QccSZ4tI2sbtt1Cc7YyomqR1uZXD4ALCIqyvV3pd1dCnRRDoDAiMJOVf8usW44Z8gS-0Y574Gx3qVV0MaenxgSBVyv-KMD9gsFcM=]
  • Protein Synthesis on Demand, and Make it Snappy!. Synfacts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBKzmSkaE3qQkLnyaEuwEM4WtqteE_SkgBJaqju05E3X6MoZ3v6nrUrhbvYlHsf9lLhERwYMVRIJ2KiP4hEj1iQnvf4xHYwEe3C4kO0KpLdUNx3z8fvaKlXfASnT_UZ_FC-xeIZQtwDWu0Uu4JrxZccg4qCzzCp2-tBlKakPyBxP_mBQSXY5BPhGQ=]

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Safety & Regulatory Compliance

Safety

Methyl 2-(prop-2-en-1-yloxy)benzoate proper disposal procedures

Methyl 2-(prop-2-en-1-yloxy)benzoate: Advanced Laboratory Handling and RCRA-Compliant Disposal Guide As drug development and synthetic chemistry laboratories scale their operations, the rigorous management of chemical wa...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(prop-2-en-1-yloxy)benzoate: Advanced Laboratory Handling and RCRA-Compliant Disposal Guide

As drug development and synthetic chemistry laboratories scale their operations, the rigorous management of chemical waste becomes a critical intersection of operational efficiency, environmental stewardship, and regulatory compliance. Methyl 2-(prop-2-en-1-yloxy)benzoate (commonly known as Methyl 2-allyloxybenzoate) is a versatile intermediate used in the synthesis of benzofurans and other complex pharmacophores.

To support researchers and safety officers, this guide provides a field-proven, self-validating methodology for the safe handling, segregation, and disposal of this compound. By understanding the mechanistic rationale behind these protocols, laboratories can mitigate risks, prevent cross-contamination, and ensure strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[1].

I. Physicochemical Profiling & Hazard Assessment

Effective waste management begins with a precise understanding of the molecule's physical and chemical properties. Methyl 2-(prop-2-en-1-yloxy)benzoate contains both an allyl ether and a methyl ester moiety. These functional groups dictate its reactivity profile: the allyl group is susceptible to oxidative cleavage and electrophilic addition, while the ester is prone to hydrolysis under extreme pH conditions.

Table 1: Quantitative Data and Waste Classification

PropertySpecification
Chemical Name Methyl 2-(prop-2-en-1-yloxy)benzoate
Common Synonyms Methyl 2-allyloxybenzoate; NSC7008
CAS Number 6282-42-4
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
GHS Hazard Classification Skin Irritation (H315)[2]
Primary Waste Stream Non-Halogenated Organic Solvent
Incompatibilities Strong oxidizers, strong acids, strong bases

II. Mechanistic Workflow for Safe Disposal

The following diagram illustrates the logical progression of Methyl 2-(prop-2-en-1-yloxy)benzoate from the point of generation at the benchtop to final RCRA-compliant transfer.

WasteWorkflow A 1. Waste Generation Methyl 2-allyloxybenzoate B 2. Hazard & Compatibility Check Isolate from Oxidizers/Acids A->B C 3. Segregation Non-Halogenated Organic Stream B->C D 4. Containerization HDPE/Glass with 1-inch Headspace C->D E 5. SAA Storage Max 72 hrs once full D->E F 6. Final Disposal Licensed RCRA Transfer E->F

Fig 1. End-to-end laboratory waste disposal workflow for Methyl 2-(prop-2-en-1-yloxy)benzoate.

III. Step-by-Step Disposal Methodology

Do not treat waste disposal as a passive task; it is an active chemical procedure. The following protocol is designed as a self-validating system to ensure maximum safety and compliance.

Phase 1: Waste Characterization & Compatibility Verification
  • Action: Classify the spent chemical or reaction mixture as a Non-Halogenated Organic Waste . Ensure it is completely isolated from strong oxidizers (e.g., peroxides, permanganates) and concentrated mineral acids.

  • Causality: Mixing an allyl ether with strong oxidizers can trigger highly exothermic epoxidation or cleavage reactions. Furthermore, introducing it to a low-pH waste stream can cause ester hydrolysis, generating methanol and altering the vapor pressure of the waste container.

  • Validation Step: Before adding the waste to a bulk carboy, test a 1 mL aliquot of the existing waste stream with a pH strip. Proceed only if the pH is between 5 and 9.

Phase 2: Containerization
  • Action: Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass.

  • Causality: HDPE and glass are inert to esters and ethers, preventing plasticizer leaching which can compromise the container's structural integrity.

  • Validation Step: Fill the container only to the neck, leaving at least one inch of headspace[3]. Cap the container securely and gently tilt it 45 degrees to visually confirm there are no micro-leaks around the threading.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA at or near the point of generation, under the direct control of the operator[4].

  • Causality: The National Research Council and EPA mandate that waste must not be moved across unmonitored hallways until it is ready for bulk transfer, minimizing the risk of large-scale spills[1].

  • Validation Step: Perform a weekly documented inspection of the SAA. Verify that the container is tightly closed (no funnels left in the neck) and that secondary containment (spill trays) is clean and dry[4].

Phase 4: Labeling and Final Manifesting
  • Action: Apply a standard "Hazardous Waste" label immediately upon the first drop of waste entering the container. List the chemical name explicitly as "Methyl 2-(prop-2-en-1-yloxy)benzoate" alongside its estimated percentage[4].

  • Causality: EPA RCRA regulations strictly prohibit the use of chemical formulas or abbreviations (e.g., "SM", "Product A", or "Allyl ester") on waste labels[4]. Downstream Treatment, Storage, and Disposal Facilities (TSDF) rely on exact nomenclature to determine incineration parameters.

  • Validation Step: Once the container reaches 90% capacity, date the label. You have exactly 72 hours to submit a Chemical Waste Pickup Form to your Environmental Health & Safety (EH&S) department to remove the full container[4].

IV. References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(prop-2-en-1-yloxy)benzoate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Met...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Methyl 2-(prop-2-en-1-yloxy)benzoate, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE). The procedural, step-by-step guidance herein is designed to directly answer your operational questions and empower you to work safely and effectively.

Hazard Analysis: A Composite Profile

Methyl 2-(prop-2-en-1-yloxy)benzoate is an aromatic ester. The safety profile of the closely related compound, methyl benzoate, indicates that it is harmful if swallowed and is a combustible liquid.[1][2][3][4][5] It can also cause skin and eye irritation.[2] The presence of the allyloxy group introduces a site of unsaturation, which may present additional reactivity hazards. Ethers, as a class, can form explosive peroxides over time, especially when exposed to air and light.[6] Therefore, a conservative approach to handling Methyl 2-(prop-2-en-1-yloxy)benzoate is warranted, assuming the potential for skin and eye irritation, oral toxicity, and combustibility.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operation being performed. The primary routes of potential exposure to Methyl 2-(prop-2-en-1-yloxy)benzoate are dermal contact, ocular contact, and inhalation of vapors, particularly at elevated temperatures.

Eye and Face Protection: The First Line of Defense

Given the potential for this compound to cause eye irritation, robust eye protection is mandatory.

  • Standard Operations: For routine tasks such as weighing, preparing solutions at room temperature, and transfers of small quantities, chemical splash goggles are required. Standard safety glasses with side shields do not provide an adequate seal against splashes and are therefore insufficient.

  • High-Risk Operations: When there is a significant risk of splashing, such as when handling larger volumes (>1 L), working with heated solutions, or conducting reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[7][8]

Skin and Body Protection: A Barrier Against Contamination

Preventing skin contact is crucial. The choice of gloves and protective clothing should be based on the potential for incidental or extended contact.

  • Gloves: Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance.[9] Given that some ethers can have short breakthrough times with disposable gloves, it is critical to change gloves immediately upon any sign of contamination.[6] For tasks involving prolonged or potential immersion, heavier, reusable chemical-resistant gloves should be considered.[6] Always inspect gloves for any signs of degradation or puncture before use.[10]

  • Laboratory Coat: A flame-resistant lab coat is recommended, particularly when working with flammable or combustible liquids.[11] The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Additional Protection: For large-scale operations or when there is a significant risk of spillage, a chemically resistant apron and shoe covers should be worn over the lab coat.[11]

Respiratory Protection: Safeguarding Against Inhalation

The vapor pressure of Methyl 2-(prop-2-en-1-yloxy)benzoate is expected to be low at room temperature. However, the risk of inhaling vapors increases when the compound is heated or aerosolized.

  • Engineering Controls: All work with Methyl 2-(prop-2-en-1-yloxy)benzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] This is the primary method for controlling exposure to vapors.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection will be necessary. The selection of an appropriate respirator must be made by a qualified safety professional and will require enrollment in a respiratory protection program, including fit testing.[7][9]

Operational Plans: From Preparation to Disposal

A systematic approach to laboratory operations is essential for minimizing risk. The following step-by-step guidance outlines the key safety considerations for handling Methyl 2-(prop-2-en-1-yloxy)benzoate.

Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield: If used, remove the face shield from the back.

  • Goggles: Remove goggles from the back.

  • Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[10]

Spill Management: Preparedness is Key

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Alert nearby personnel and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, which may include respiratory protection for large or volatile spills.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain and absorb the chemical.[1][13]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Plan: Responsible Stewardship

All waste containing Methyl 2-(prop-2-en-1-yloxy)benzoate, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[13] Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain.[10]

Summary of PPE Recommendations

Laboratory Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and Sample Preparation (small quantities) Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required (work in a fume hood)
Solution Preparation and Transfers Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required (work in a fume hood)
Running Reactions (ambient temperature) Chemical Splash GogglesNitrile Gloves, Lab CoatNot generally required (work in a fume hood)
Running Reactions (elevated temperature/pressure) Chemical Splash Goggles and Face ShieldNitrile Gloves, Flame-Resistant Lab CoatAssess need based on conditions; work in a fume hood
Large-Scale Operations (>1 L) Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves, Flame-Resistant Lab Coat, Chemical-Resistant ApronAssess need based on conditions; work in a fume hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves, Lab Coat, Chemical-Resistant Apron, Shoe CoversMay be required depending on spill size and location

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Methyl 2-(prop-2-en-1-yloxy)benzoate.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_conditions Experimental Conditions cluster_ppe Personal Protective Equipment (PPE) Level start Assess the experimental procedure involving Methyl 2-(prop-2-en-1-yloxy)benzoate scale What is the quantity of the compound being used? start->scale small_scale Small Scale (<100 mL) scale->small_scale Small large_scale Large Scale (>100 mL) scale->large_scale Large conditions Are there any aggravating conditions? small_scale->conditions level3 Level 3 PPE: - Chemical Splash Goggles - Face Shield - Heavy-Duty Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron large_scale->level3 ambient Ambient Temperature and Pressure conditions->ambient No elevated Elevated Temperature, Pressure, or Aerosol Generation conditions->elevated Yes level1 Level 1 PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat ambient->level1 level2 Level 2 PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat elevated->level2 caption Figure 1. PPE Selection Workflow

Caption: PPE selection workflow based on the scale and conditions of the experiment.

Conclusion: A Culture of Safety

By integrating these safety protocols into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself but also your colleagues. The principles of proactive hazard assessment, diligent use of personal protective equipment, and adherence to established operational plans are the cornerstones of responsible scientific research. As your trusted partner, we are committed to providing you with the information and support you need to achieve your research goals safely and effectively.

References

  • AU - SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • MilliporeSigma. (2025, November 7).
  • SysKem Chemie GmbH. (2019, June 27).
  • JPharmachem.
  • Methyl benzo
  • Regulations.gov.
  • Ethers - Handling and control of exposure. (2010, July 19).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Methyl benzoate - SAFETY D
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  • Hekserij.
  • Fisher Scientific. (2024, February 5).
  • Chemos GmbH&Co.KG.
  • Personal Protective Equipment for Chemical Exposures (7/24)
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards.
  • Sodium Benzoate (NF/FCC)
  • Material Safety Data Sheet SODIUM BENZO
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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